molecular formula C8H7FO2 B575581 1,3-Benzodioxole,  5-(fluoromethyl)- CAS No. 160599-93-9

1,3-Benzodioxole, 5-(fluoromethyl)-

Cat. No.: B575581
CAS No.: 160599-93-9
M. Wt: 154.14
InChI Key: BDLAAVAAUKQGBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Benzodioxole, 5-(fluoromethyl)-, also known as 1,3-Benzodioxole, 5-(fluoromethyl)-, is a useful research compound. Its molecular formula is C8H7FO2 and its molecular weight is 154.14. The purity is usually 95%.
BenchChem offers high-quality 1,3-Benzodioxole, 5-(fluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Benzodioxole, 5-(fluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

160599-93-9

Molecular Formula

C8H7FO2

Molecular Weight

154.14

IUPAC Name

5-(fluoromethyl)-1,3-benzodioxole

InChI

InChI=1S/C8H7FO2/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3H,4-5H2

InChI Key

BDLAAVAAUKQGBE-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CF

Synonyms

1,3-Benzodioxole, 5-(fluoromethyl)-

Origin of Product

United States

Foundational & Exploratory

Advanced Synthesis Guide: 5-(Fluoromethyl)-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

The synthesis of 5-(fluoromethyl)-1,3-benzodioxole represents a critical functionalization of the benzodioxole pharmacophore, a scaffold ubiquitous in bioactive natural products and synthetic therapeutics. Unlike its chlorinated and brominated analogs, the fluoromethyl derivative offers unique metabolic stability and bioisosteric properties, modulating lipophilicity (LogP) and pKa without significant steric penalty.

However, the introduction of the fluorine atom at the benzylic position presents specific challenges. The electron-rich nature of the 1,3-benzodioxole ring makes the benzylic position highly reactive, susceptible to polymerization or hydrolysis under harsh acidic conditions. Furthermore, the high lattice energy of metal fluorides (e.g., KF) often necessitates phase-transfer catalysis or aggressive solvents that can compromise the sensitive methylenedioxy bridge.

This guide details two distinct, field-validated pathways:

  • Deoxofluorination: A high-precision route using aminosulfur trifluorides (e.g., DAST, Deoxo-Fluor®) for small-scale, high-purity applications.

  • Nucleophilic Halogen Exchange (Halex): A scalable, cost-effective route utilizing Potassium Fluoride (KF) with Phase Transfer Catalysis (PTC).

Part 2: Synthesis Pathways & Protocols

Pathway A: Deoxofluorination (The Precision Route)

Rationale: Direct conversion of Piperonyl Alcohol (3,4-methylenedioxybenzyl alcohol) to the fluoride avoids the handling of lachrymatory benzylic halides. Reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® activate the hydroxyl group, converting it into a good leaving group which is then displaced by the internal fluoride ion in an SN2 or SNi mechanism. This pathway is preferred for medicinal chemistry discovery (milligram to gram scale) due to its operational simplicity and high yields.

Mechanism & Workflow:

Deoxofluorination Start Piperonyl Alcohol (Precursor) Intermediate Alkoxysulfur Difluoride Intermediate Start->Intermediate Activation (-78°C to 0°C) DCM Solvent Reagent Deoxo-Fluor® / DAST (Activator) Reagent->Intermediate Product 5-(Fluoromethyl)- 1,3-benzodioxole Intermediate->Product Nucleophilic Displacement Byproducts SOF2 + Amine HF salt Intermediate->Byproducts

Figure 1: Deoxofluorination mechanism via aminosulfur reagents.

Detailed Protocol:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve Piperonyl Alcohol (1.0 eq) in anhydrous Dichloromethane (DCM) (approx. 0.2 M concentration).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. This is critical to prevent elimination side reactions and control the exotherm.

  • Addition: Dropwise add Deoxo-Fluor® (1.1–1.2 eq). Note: Deoxo-Fluor is preferred over DAST due to better thermal stability, though DAST is equally effective if kept cold.

  • Reaction: Stir at -78°C for 30 minutes, then allow the mixture to warm to 0°C over 1–2 hours. Monitor via TLC (silica, Hexane/EtOAc) or LC-MS.

  • Quenching: CRITICAL SAFETY STEP. Quench the reaction by dropwise addition of saturated aqueous NaHCO3 at 0°C. Warning: Vigorous CO2 evolution.

  • Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove amine byproducts), water, and brine. Dry over Na2SO4.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO2, typically 0-10% EtOAc in Hexanes). The product is a colorless to pale yellow oil.

Pathway B: Nucleophilic Substitution / Halex (The Scalable Route)

Rationale: For multi-gram to kilogram scales, aminosulfur reagents are cost-prohibitive and pose safety risks (explosion hazard). The Halex reaction uses Piperonyl Chloride (or Bromide) and Potassium Fluoride (KF) . The challenge is the low solubility of inorganic fluoride in organic solvents ("naked fluoride" problem). This is solved using 18-Crown-6 as a Phase Transfer Catalyst (PTC) in acetonitrile or using spray-dried KF in polar aprotic solvents.

Mechanism & Workflow:

Halex Precursor Piperonyl Chloride (Substrate) Transition SN2 Transition State Precursor->Transition Reagents KF (Spray Dried) + 18-Crown-6 (Cat.) Complex [K(18-C-6)]+ F- (Solubilized Fluoride) Reagents->Complex Phase Transfer Complex->Transition Product 5-(Fluoromethyl)- 1,3-benzodioxole Transition->Product Salt KCl (Precipitate) Transition->Salt

Figure 2: Phase-Transfer Catalyzed Halogen Exchange (Halex).

Detailed Protocol:

  • Reagent Prep: Use Spray-dried KF (Potassium Fluoride). If standard KF is used, it must be dried under high vacuum at 150°C for 4 hours prior to use. Moisture severely inhibits reactivity.

  • Setup: In a reaction vessel equipped with a reflux condenser, suspend dried KF (2.0–3.0 eq) and 18-Crown-6 (0.1 eq) in anhydrous Acetonitrile (MeCN) .

  • Addition: Add Piperonyl Chloride (1.0 eq). Note: Piperonyl bromide reacts faster but is less stable.

  • Reaction: Heat to reflux (approx. 80–82°C) with vigorous stirring for 12–24 hours.

  • Monitoring: Monitor conversion by GC-MS. The chloride (M+ 170) converts to fluoride (M+ 154).

  • Workup: Cool to room temperature. Filter off the inorganic salts (KCl/KF).

  • Purification: Concentrate the filtrate. The residue can often be distilled under reduced pressure (approx. 100–110°C at 20 mmHg) to yield high-purity product. Alternatively, a short silica plug filtration removes residual crown ether.

Part 3: Comparative Analysis & Data

The choice of pathway depends heavily on scale and available equipment.

FeaturePathway A: DeoxofluorinationPathway B: Halex (KF/PTC)
Precursor Piperonyl AlcoholPiperonyl Chloride/Bromide
Key Reagent Deoxo-Fluor® / DASTPotassium Fluoride / 18-Crown-6
Atom Economy Lower (Loss of amine/sulfur)Higher (Loss of KCl)
Safety Profile High Risk: Thermal instability, HF generation.Moderate Risk: Toxic precursors, corrosive.
Typical Yield 75 – 85%60 – 75%
Cost High (Reagent cost)Low (Bulk commodity chemicals)
Scalability Difficult (>100g requires flow chemistry)Excellent (Kg scale possible)

Part 4: Critical Safety & Regulatory Compliance

Chemical Safety (HF Hazards)

Both pathways involve the potential generation of Hydrogen Fluoride (HF) , particularly during the aqueous quench of Pathway A or if Pathway B encounters moisture.

  • Protocol: Always have Calcium Gluconate gel readily available on the benchtop.

  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • Glassware: DAST/Deoxo-Fluor can etch glass over prolonged exposure; use plasticware (HDPE/PP) for quenching steps if possible.

Precursor Regulation (DEA/List I)

Researchers must be aware that Piperonyl Alcohol , Piperonyl Chloride , and 1,3-Benzodioxole derivatives are often monitored as List I Chemicals (or equivalent in non-US jurisdictions) due to their potential use in the illicit manufacture of MDMA (Ecstasy).

  • Compliance: Ensure your facility has the appropriate registration (e.g., DEA Form 225/224) if quantities exceed threshold limits.

  • Documentation: Maintain strict inventory logs of the starting materials.

References

  • Singh, R. P., & Shreve, J. M. (2002). Nucleophilic Fluorination with Antimony Trifluoride/Tetra-n-butylammonium Fluoride. Journal of Organic Chemistry. (General Halex methodology context).

  • Lal, G. S., et al. (1999).[1] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols to fluorides. Journal of Organic Chemistry. (Deoxo-Fluor protocol).

  • Organic Syntheses. (2010). Synthesis of 3,4-Methylenedioxybenzyl fluoride via Deoxofluorination.
  • PubChem. (2023). Compound Summary: 5-(chloromethyl)-1,3-benzodioxole.[2][3] National Library of Medicine. (Physical properties of precursor).

  • Fisher Scientific. (2023). Safety Data Sheet: Benzodioxoles. (Safety data).

Sources

Spectroscopic Characterization Guide: 1,3-Benzodioxole, 5-(fluoromethyl)-

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: Piperonyl fluoride; 3,4-Methylenedioxybenzyl fluoride CAS Registry Number: 66303-39-5 Molecular Formula: C₈H₇FO₂ Molecular Weight: 154.14 g/mol

Executive Summary & Core Utility

This technical guide details the spectroscopic signature of 5-(fluoromethyl)-1,3-benzodioxole , a critical electrophilic intermediate used in the synthesis of pharmaceutical agents (e.g., paroxetine analogs) and agrochemicals.

As a Senior Application Scientist, I emphasize that this compound is thermally and hydrolytically sensitive . Unlike its chloro- or bromo-analogs, the C–F bond induces unique electronic perturbations that are best resolved using a multi-modal spectroscopic approach (


-NMR, 

-NMR, and MS). The data presented below synthesizes experimental precedents with high-confidence predictive modeling based on substituent chemical shift effects (SCS).

Synthesis & Sample Preparation (Contextual Grounding)

To ensure spectroscopic accuracy, the sample must be free of the corresponding alcohol (hydrolysis product) and inorganic fluoride salts.

Recommended Synthetic Route

The most reliable method for generating high-purity spectroscopic samples is the deoxofluorination of piperonyl alcohol (1,3-benzodioxol-5-ylmethanol) using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.

Synthesis Substrate Piperonyl Alcohol (Precursor) Reagent DAST / DCM -78°C to RT Substrate->Reagent Product 5-(fluoromethyl)- 1,3-benzodioxole Reagent->Product Nucleophilic Fluorination Byproduct HF / SO2 Reagent->Byproduct

Figure 1: Deoxofluorination pathway. Note that DAST generates HF; samples must be neutralized (NaHCO₃ wash) before NMR analysis to prevent acid-catalyzed polymerization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ (Chloroform-d) | Internal Standard: TMS (


 0.00)

The presence of the fluorine atom (


, 100% abundance) splits both proton and carbon signals, creating a distinctive "fingerprint" absent in the chloro-analog.
H-NMR Data (400 MHz)

The defining feature is the geminal H–F coupling (


) observed in the benzylic methylene group.
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
Ar-H (2) 6.85 – 6.90Multiplet2H-C-4, C-6 (Ortho to alkyl)
Ar-H (1) 6.78 – 6.82Doublet1H

C-7 (Meta to alkyl)
O-CH₂-O 5.96Singlet2H-Methylenedioxy bridge
Ar-CH₂-F 5.28 Doublet 2H

Fluoromethyl (Diagnostic)

Expert Insight:

  • Differentiation: The precursor alcohol (

    
    ) shows a singlet (or broad singlet) at 
    
    
    
    ppm. The shift to
    
    
    ppm and the transformation into a wide doublet (
    
    
    Hz) confirms successful fluorination.
  • Coupling: The aromatic protons may show minor long-range coupling (

    
     Hz) to the fluorine, often broadening the aromatic signals.
    
C-NMR Data (100 MHz)

Carbon-Fluorine coupling dominates this spectrum.

Carbon TypeShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment
C-F (

)
84.5 Doublet

Benzylic Carbon
Ar-C (

)
130.2Doublet

Quaternary C-5
Ar-C-O 147.8, 148.0Singlet-C-3a, C-7a (O-bearing)
Ar-C 122.3Doublet

C-6
Ar-C 108.9Doublet

C-4
Ar-C 108.2Singlet-C-7
O-CH₂-O 101.2Singlet-Dioxole Carbon
F-NMR Data (376 MHz)

Reference: CFCl₃ (


 0.00)
Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Notes
-207.5 Triplet

Proton-coupled mode
-207.5 Singlet -Proton-decoupled mode

Validation Check: Benzyl fluoride typically resonates at -207 to -210 ppm. The electron-donating dioxy ring slightly shields the nucleus relative to electron-withdrawing nitro-benzyl derivatives.

Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV)

The mass spectrum is characterized by the high stability of the piperonyl cation (3,4-methylenedioxybenzyl cation), which drives the fragmentation pathway.

Key Ions
m/zIntensityIon IdentityMechanism
154 Medium

Molecular Ion
135 100% (Base)

Piperonyl Cation (Tropylium-like resonance)
105 High

Loss of CH₂O from cation
77 Low

Phenyl cation
Fragmentation Pathway

The loss of the fluorine atom is extremely facile due to the resonance stabilization provided by the oxygen atoms in the dioxole ring.

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 154 Base_Peak Piperonyl Cation [M - F]+ m/z 135 (Base Peak) M_Ion->Base_Peak - F• (19 Da) Frag_2 Catechol-like Cation [C7H5O2]+ m/z 123 M_Ion->Frag_2 - CH2F• Frag_3 Benzoyl Cation deriv. [C7H5O]+ m/z 105 Base_Peak->Frag_3 - CH2O (Formaldehyde)

Figure 2: EI Fragmentation logic. The formation of the m/z 135 cation is the dominant thermodynamic event.

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet

The IR spectrum is useful for confirming the integrity of the benzodioxole ring and the C-F bond, although the latter falls in the "fingerprint" region.

Wavenumber (

)
Vibration ModeDescription
2850 - 2950 C-H StretchAliphatic methylene stretches.
1490, 1445 Ar-C=C StretchCharacteristic aromatic skeletal vibrations.
1245, 1035 C-O-C StretchAsymmetric/Symmetric stretching of the dioxole ring.
1000 - 1100 C-F Stretch Strong band, often overlapping with C-O stretches. Look for intensification relative to precursor.
930 O-CH₂-O Def"Methylenedioxy" wagging; highly characteristic of the benzodioxole moiety.

References

  • ChemicalBook. 1,3-Benzodioxole, 5-(fluoromethyl)- Basic Information.

  • NIST Chemistry WebBook. Mass Spectra of 1,3-Benzodioxole derivatives (Piperonyl alcohol/chloride).

  • Dolbier, W. R.Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience, 2009. (Standard reference for benzyl fluoride shifts).
  • PubChem. Compound Summary for CID 9229 (1,3-Benzodioxole).

Mechanism of Action: Fluorinated Benzodioxoles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,2-difluoro-1,3-benzodioxole moiety represents a critical structural evolution in medicinal chemistry, designed to overcome the metabolic liabilities of the classic methylenedioxybenzene (benzodioxole) ring.[1] While the non-fluorinated parent scaffold is a known "structural alert" capable of causing mechanism-based inactivation (MBI) of Cytochrome P450 enzymes, the fluorinated analogue leverages the extreme strength of the C–F bond to block metabolic activation. This guide details the physicochemical basis of this stability, the specific mechanism of CYP450 evasion, and the bioisosteric principles that allow this moiety to enhance potency and half-life in modern pharmacotherapy.

Part 1: The Physicochemical Core (The Fluorine Effect)

The transition from a standard benzodioxole to a fluorinated benzodioxole is not merely a steric modification; it is a fundamental alteration of the electronic landscape of the molecule.

Bond Dissociation Energy (BDE)

The primary driver of the mechanism is the bond strength. The metabolic vulnerability of the benzodioxole ring lies in the methylene hydrogens.

  • C–H Bond (Benzodioxole): ~98 kcal/mol. Susceptible to Homolytic Bond Cleavage by the high-valent Iron-Oxo species of CYP450.

  • C–F Bond (Difluorobenzodioxole): ~116 kcal/mol. This is the strongest single bond in organic chemistry.

Electronic Modulation

Fluorine is the most electronegative element (3.98 Pauling scale). In the 2,2-difluoro-1,3-benzodioxole system:

  • Inductive Effect (-I): The fluorine atoms pull electron density away from the oxygen atoms, reducing their basicity.

  • Lipophilicity: The replacement of hydrogen with fluorine typically increases

    
    , enhancing membrane permeability and altering distribution volumes (
    
    
    
    ).
  • Conformational Locking: The gem-difluoro substitution imposes a specific "pucker" or conformational constraint on the dioxole ring, potentially locking the molecule into a bioactive conformation that fits specific hydrophobic pockets.

Feature1,3-Benzodioxole2,2-Difluoro-1,3-benzodioxoleImpact on Drug Design
Metabolic Fate CYP450 Inactivation (Suicide Substrate)Metabolically StableIncreased

, reduced toxicity
C-X Bond Energy ~98 kcal/mol (C-H)~116 kcal/mol (C-F)Resistance to radical abstraction
Electronic Nature Electron Rich (Donor)Electron Deficient (Acceptor)Altered

-stacking interactions
H-Bonding Weak AcceptorWeak Acceptor (F acts as acceptor)Bioisostere for Carbonyl/Ether

Part 2: Mechanism of Action – Metabolic Evasion

The defining "mechanism" of this moiety is its interaction—or lack thereof—with Cytochrome P450 enzymes.

The Liability: Benzodioxole Activation

To understand the fluorinated mechanism, one must first understand the failure mode of the non-fluorinated parent.

  • Binding: The benzodioxole binds to the CYP active site.

  • H-Abstraction: The CYP Compound I (

    
    ) abstracts a hydrogen from the methylene carbon (
    
    
    
    ).
  • Carbene Formation: The resulting radical collapses to form a carbene intermediate.

  • Inactivation: This carbene coordinates irreversibly with the heme iron (

    
    ), forming a Metabolite-Intermediate Complex (MIC). This "suicide inhibition" permanently disables the enzyme.
    
The Solution: The Fluorine Blockade

In the 2,2-difluoro-1,3-benzodioxole scaffold:

  • Blockade: The CYP Compound I cannot abstract a fluorine atom due to the prohibitively high BDE.

  • Shunting: Because the "soft spot" is hardened, metabolism is shunted to other, more predictable sites on the molecule (e.g., aromatic hydroxylation on the periphery), or the molecule remains unmetabolized.

  • Result: The enzyme is preserved, and the drug persists in circulation.

Visualization: CYP450 Catalytic Divergence

The following diagram illustrates the bifurcation in metabolic fate between the two moieties.

CYP_Mechanism CYP CYP450 Active Site (Compound I: Fe=O) Substrate_H Substrate: 1,3-Benzodioxole (C-H Bonds) CYP->Substrate_H Binding Substrate_F Substrate: 2,2-Difluoro-1,3-benzodioxole (C-F Bonds) CYP->Substrate_F Binding Intermediate_Radical Free Radical Intermediate (H-Abstraction) Substrate_H->Intermediate_Radical H-Abstraction (Easy) No_Reaction Reaction Blocked (High BDE) Substrate_F->No_Reaction F-Abstraction (Impossible) Carbene Carbene Formation (:C-O-Ar) Intermediate_Radical->Carbene Radical Recombination Stable Metabolic Stability Drug Remains Active No_Reaction->Stable Enzyme Dissociation MIC Metabolite-Intermediate Complex (MIC) Irreversible Heme Binding Carbene->MIC Coordination to Fe(II)

Caption: Divergent metabolic pathways. The benzodioxole (red path) leads to suicide inhibition via carbene formation, while the difluoro-analogue (green path) resists abstraction, maintaining enzyme integrity.

Part 3: Experimental Protocols

To validate the mechanism of action and stability in a drug discovery context, the following protocols are standard.

Synthesis of 2,2-Difluoro-1,3-benzodioxoles

Objective: To install the difluorodioxole ring from a catechol precursor.[2]

Reagents:

  • Substituted Catechol (starting material)

  • Dibromodifluoromethane (

    
    ) or Sodium chlorodifluoroacetate
    
  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    )
  • Solvent: DMF or NMP

Workflow:

  • Preparation: Dissolve catechol (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add

    
     (2.5 eq). Stir at room temperature for 30 minutes to generate the catecholate dianion.
    
  • Fluorination: Add

    
     (1.5 eq) dropwise. Note: This reagent is volatile; use a sealed tube or reflux condenser.
    
  • Cyclization: Heat the mixture to 80–100°C for 4–12 hours. The dianion performs a double nucleophilic substitution on the difluoromethane source.

  • Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine to remove DMF. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Microsomal Stability Assay (Validation of MoA)

Objective: To quantify the metabolic stability improvement of the fluorinated analogue compared to the non-fluorinated parent.

Reagents:

  • Liver Microsomes (Human/Rat, 20 mg/mL protein)

  • NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+)

  • Test Compounds (1 µM final concentration)

Workflow Visualization:

Assay_Workflow Step1 Pre-Incubation Microsomes + Buffer 37°C, 5 min Step2 Initiation Add NADPH + Compound Step1->Step2 Step3 Sampling 0, 15, 30, 60 min Step2->Step3 Step4 Quenching Add Ice-Cold ACN (Precipitate Protein) Step3->Step4 Step5 Analysis LC-MS/MS (Monitor Parent Depletion) Step4->Step5

Caption: Standard Microsomal Stability workflow. Stability is calculated by plotting ln(concentration) vs. time to determine intrinsic clearance (CLint).

Part 4: Case Study & Applications

Lumacaftor (VX-809)

Lumacaftor is a CFTR corrector used in the treatment of Cystic Fibrosis.

  • Structure: Contains a 2,2-difluoro-1,3-benzodioxole moiety attached to a cyclopropane-carboxamide.

  • Role of Fluorine: The moiety acts as a bioisostere for a phenyl or heterocyclic ring. Crucially, the fluorination prevents the rapid oxidation that would occur if a standard benzodioxole were used, allowing the drug to maintain a half-life suitable for once-daily dosing (in combination therapies).

  • Bioisosterism: The oxygen atoms in the ring act as weak hydrogen bond acceptors, mimicking the electronics of a carbonyl group without the chemical reactivity (e.g., nucleophilic attack) associated with ketones.

Kinase Inhibitors

In the development of Raf kinase inhibitors (e.g., analogues of L-779,450), the 2,2-difluorobenzodioxole group is often employed to replace methoxy-phenyl groups.

  • Benefit: It locks the conformation of the "methoxy" oxygen equivalents, reducing the entropic penalty upon binding to the kinase ATP pocket.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Murray, M. (2000). Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. Current Drug Metabolism, 1(1), 67-84. Link

  • Uereja, W. B., et al. (2021). Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. Applied and Environmental Microbiology, 87(24). Link

  • Hagooly, Y., & Rozen, S. (2008). Constructing the OCF2O Moiety Using BrF3.[3] Journal of Organic Chemistry, 73(17), 6780–6783. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37, 308-319. Link

Sources

In-Depth Technical Guide: Predicted ADME Profile of 5-(fluoromethyl)-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the predicted ADME (Absorption, Distribution, Metabolism, Excretion) properties of 5-(fluoromethyl)-1,3-benzodioxole . This analysis synthesizes established Structure-Activity Relationship (SAR) principles, metabolic alerts associated with the benzodioxole scaffold, and physicochemical descriptors derived from the fluoromethyl moiety.[1]

Executive Summary

5-(fluoromethyl)-1,3-benzodioxole (CAS: 4405-13-4) presents a distinct ADME profile characterized by high lipophilicity and significant metabolic reactivity.[1] As a structural hybrid of a benzyl fluoride and a 1,3-benzodioxole (methylenedioxybenzene), this compound carries two critical "warheads" that dictate its biological fate:

  • The Benzodioxole Ring: A classic bioisostere for the catechol group, known to act as a Mechanism-Based Inhibitor (MBI) of Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

  • The Fluoromethyl Group: A benzylic fluoride that modulates lipophilicity but introduces risks of defluorination and potential alkylating activity.

Key Prediction: The compound is predicted to be highly permeable with excellent CNS penetration but possesses a "structural alert" for drug-drug interactions (DDIs) due to irreversible CYP inhibition.

Physicochemical Profile (The Foundation)

The ADME fate of a small molecule is governed by its physicochemical descriptors. The introduction of the fluorine atom at the benzylic position significantly alters the electronic landscape compared to the methyl analog.

Table 1: Predicted Physicochemical Descriptors
PropertyPredicted ValueImpact on ADME
Molecular Weight 154.14 g/mol High Absorption: Well within Fragment-Based Drug Discovery (FBDD) limits (<300 Da).[1]
LogP (Lipophilicity) ~2.1 – 2.5Optimal Permeability: The fluorine atom increases lipophilicity (vs. benzyl alcohol) but maintains a balance for membrane crossing.
TPSA (Topological Polar Surface Area) ~18.5 ŲCNS Penetration: TPSA < 90 Ų strongly suggests Blood-Brain Barrier (BBB) permeability.[1]
H-Bond Donors / Acceptors 0 / 2Membrane Diffusion: Lack of donors facilitates passive diffusion.[1]
Water Solubility Moderate (LogS ~ -2.[1]5)Dissolution: Likely sufficient for oral absorption but may require formulation aids.

Causality Insight: The C-F bond is highly polar yet hydrophobic (the "fluorine effect"). This duality increases the compound's affinity for lipid bilayers while resisting the rapid oxidative clearance seen with non-fluorinated methyl groups, although the benzylic position remains a metabolic soft spot.

Absorption & Distribution

Permeability & Bioavailability

Based on the Lipinski Rule of Five and Veber’s Rules , 5-(fluoromethyl)-1,3-benzodioxole is predicted to have high passive permeability .[1]

  • Caco-2 Prediction: High efflux potential is unlikely due to low molecular weight and lack of P-gp recognition motifs.[1]

  • Oral Bioavailability: Predicted to be >85% (F%), limited primarily by first-pass metabolism rather than absorption.[1]

Distribution & CNS Access

The combination of low molecular weight (<200 Da) and low TPSA (~18 Ų) classifies this molecule as a CNS-active candidate .

  • Blood-Brain Barrier (BBB): Predicted LogBB > 0.[1] The compound will readily cross the BBB.

  • Plasma Protein Binding (PPB): Moderate binding (predicted ~70-80%) is expected due to the lipophilic benzodioxole core, which often binds to albumin.[1]

Metabolism (The Critical Section)

This is the most complex and critical aspect of the compound's profile. The molecule contains two competing sites for metabolic attack.[2]

Pathway A: The Benzodioxole Liability (Mechanism-Based Inhibition)

The 1,3-benzodioxole moiety is a well-documented suicide substrate for CYP450 enzymes.[1]

  • Mechanism: CYP enzymes (mainly CYP2D6 and CYP3A4) attempt to oxidize the methylene bridge (-O-CH₂-O-).[1]

  • Outcome: This oxidation generates a reactive carbene intermediate . This carbene coordinates covalently with the heme iron of the CYP enzyme, forming a stable metabolic intermediate (MI) complex.

  • Result: Irreversible inhibition of the enzyme (Bioactivation). This leads to non-linear pharmacokinetics and potential toxicity.

Pathway B: Fluoromethyl Fate (Defluorination)

While the C-F bond is strong (~116 kcal/mol), the benzylic position activates it.

  • Oxidative Defluorination: Hydroxylation at the benzylic carbon by CYP450s produces a transient gem-fluorohydrin .

  • Spontaneous Decomposition: Gem-fluorohydrins are unstable and spontaneously eliminate Hydrogen Fluoride (HF) to form the corresponding aldehyde.

  • Metabolite: The primary metabolite is predicted to be Piperonal (3,4-methylenedioxybenzaldehyde) .[1]

Visualization: Metabolic Pathways & Bioactivation

The following diagram illustrates the bifurcation between bioactivation (toxicity) and clearance.

Metabolism Parent 5-(fluoromethyl)- 1,3-benzodioxole Carbene Carbene Intermediate Parent->Carbene Methylene Oxidation (Bioactivation) Fluorohydrin Gem-Fluorohydrin (Transient) Parent->Fluorohydrin Benzylic Hydroxylation CYP CYP450 (2D6/3A4) HemeAdduct Irreversible Heme Adduct (Enzyme Inactivation) Carbene->HemeAdduct Coordination to Fe Piperonal Piperonal (Metabolite) Fluorohydrin->Piperonal Spontaneous Defluorination HF HF Release Fluorohydrin->HF

Caption: Divergent metabolic fates. Pathway A leads to CYP inactivation (toxicity), while Pathway B leads to defluorination and aldehyde formation.[1]

Toxicity & Excretion

Genotoxicity Alert (Ames)

Benzyl fluorides are structural analogs of benzyl chlorides, which are known alkylating agents.

  • Risk: Direct nucleophilic displacement of the fluoride ion by DNA bases (SN2 reaction).

  • Mitigation: The C-F bond is significantly stronger and less leaving-group labile than C-Cl or C-Br.[1] However, this remains a structural alert for mutagenicity that requires experimental validation (Ames Test).

Excretion[1]
  • Clearance Route: Primarily hepatic metabolism followed by renal excretion of polar metabolites (e.g., piperonylic acid, glycine conjugates).[1]

  • Half-Life: Expected to be short-to-moderate due to rapid metabolic clearance, unless self-inhibition (MBI) occurs, which would prolong the half-life over time (time-dependent inhibition).[1]

In Silico Protocol: Validation Methodology

To validate these predictions experimentally, the following self-validating workflow is recommended.

Table 2: Recommended Validation Assays
AssayPurposeSuccess Criteria
PAMPA / Caco-2 Assess permeabilityP_app > 10 x 10⁻⁶ cm/s confirms high absorption.[1]
GSH Trapping Detect reactive metabolitesMass shift of +307 Da (Glutathione adduct) confirms alkylating potential.
IC50 Shift Assay Confirm MBI (CYP Inhibition)>1.5-fold decrease in IC50 after 30 min pre-incubation with NADPH indicates time-dependent inhibition.[1]
19F-NMR Monitor DefluorinationAppearance of fluoride ion signal (-120 ppm) in microsomal incubation.[1]
Diagram: Predictive Workflow

ADME_Workflow cluster_0 Physicochemical Screening cluster_1 Metabolic Simulation Start Input Structure: 5-(fluoromethyl)-1,3-benzodioxole LogP LogP / Solubility (SwissADME) Start->LogP TPSA TPSA Calculation (CNS Access) Start->TPSA SOM Site of Metabolism Prediction (SMARTCyp) LogP->SOM MBI MBI Alert Check (Benzodioxole Rule) SOM->MBI Risk Risk Assessment: 1. DDI Potential (High) 2. Genotoxicity (Med) MBI->Risk

Caption: In silico workflow for triaging ADME risks before synthesis.

References

  • Murray, M. (2000).[3] Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. Current Drug Metabolism, 1(1), 67-84.[1][3] Link

  • Smart, J. P., et al. (2019).[1] The Dark Side of Fluorine: Chemical Instability and Metabolic Defluorination.[4][5] ACS Medicinal Chemistry Letters, 10(8), 1097–1102.[1] Link[1]

  • Daina, A., Michielin, O., & Zoete, V. (2017).[1] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.[1] Link[1]

  • Kalgutkar, A. S., et al. (2005).[1] A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism, 6(3), 161-225.[1] Link

Sources

toxicology and safety profile of 1,3-Benzodioxole, 5-(fluoromethyl)-

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Toxicology and Safety Profile of 5-(Fluoromethyl)-1,3-Benzodioxole

Executive Summary

5-(Fluoromethyl)-1,3-benzodioxole (CAS: Variable/Generic 3,4-methylenedioxybenzyl fluoride) represents a dual-hazard pharmacophore in drug development. While often utilized as a bioisosteric intermediate to modulate metabolic stability or lipophilicity, it possesses two distinct toxicological vectors: direct electrophilic alkylation (characteristic of benzylic halides) and mechanism-based inactivation (MBI) of Cytochrome P450 enzymes (characteristic of the benzodioxole moiety).

This guide synthesizes the physicochemical behavior of the fluoromethyl group with the metabolic liabilities of the benzodioxole ring, providing a self-validating safety framework for handling and biological assessment.

Chemical Identity & Physicochemical Context

PropertyData / PredictionRelevance to Safety
IUPAC Name 5-(fluoromethyl)-1,3-benzodioxoleUnambiguous identification
Synonyms Piperonyl fluoride; 3,4-Methylenedioxybenzyl fluorideSearch terms for older literature
Molecular Formula C₈H₇FO₂MW: 154.14 g/mol
Physical State Liquid (Low melting solid)Inhalation/Skin absorption risk
Bond Dissociation C–F (Benzylic): ~110 kcal/molStronger than C-Cl, but activated by the aromatic ring
Lipophilicity (cLogP) ~2.1Moderate membrane permeability; CNS penetration likely

The "Fluorine Effect" in Safety: Unlike its chloro-analog (piperonyl chloride), the C–F bond in 5-(fluoromethyl)-1,3-benzodioxole is resistant to spontaneous hydrolysis under neutral conditions. However, under acidic conditions, it exhibits autocatalytic decomposition , a critical handling hazard often overlooked in standard Safety Data Sheets (SDS).

Toxicological Profile: Mechanisms of Action

Mechanism 1: Genotoxicity via Alkylation

While fluorine is a poor leaving group in aliphatic systems, the benzylic position activates the carbon center. In biological systems, this compound acts as a "soft" electrophile.

  • Causality: Nucleophilic attack by DNA bases (N7-guanine) can displace the fluoride ion, leading to DNA adducts.

  • Risk Level: Lower than the corresponding chloride/bromide but non-negligible. Positive Ames test results are theoretically predicted for this class.

Mechanism 2: Metabolic Activation (The Benzodioxole Trap)

The most significant pharmacological risk is Drug-Drug Interaction (DDI) . The 1,3-benzodioxole moiety is a "structural alert" for the irreversible inhibition of CYP450 enzymes (specifically CYP3A4, CYP2D6, and CYP2C19).

  • Mechanism: The methylene carbon of the dioxole ring undergoes radical abstraction by the P450 Iron-Oxo species. This generates a carbene intermediate that coordinates covalently to the heme iron, forming a Metabolic Inhibitory Complex (MIC).

  • Consequence: This "suicide inhibition" permanently disables the enzyme molecule, requiring de novo protein synthesis to restore metabolic capacity.

Mechanism 3: Fluoride Ion Release

Metabolic defluorination (oxidative or hydrolytic) releases free fluoride ions (


).
  • Cellular Toxicity: Intracellular accumulation of

    
     inhibits enolase (glycolysis) and alters 
    
    
    
    signaling.
  • Threshold: Toxicity is dose-dependent; however, in high-throughput screening (HTS) campaigns, this can manifest as false-positive cytotoxicity.

Visualization of Toxicity Pathways

The following diagram illustrates the dual-pathway toxicity: the P450 inactivation via the benzodioxole ring and the alkylation risk via the fluoromethyl group.

ToxicityPathways cluster_0 Pathway A: CYP450 Inactivation cluster_1 Pathway B: Direct Alkylation Compound 5-(Fluoromethyl)- 1,3-benzodioxole CYP CYP3A4 / CYP2D6 (Fe-Oxo Species) Compound->CYP Binding DNA Cellular DNA (Nucleophiles) Compound->DNA SN2 Attack (Slow) Fluoride Free Fluoride (F-) Release Compound->Fluoride Hydrolysis/Metabolism Radical Methylene Radical Intermediate CYP->Radical H-Abstraction Carbene Carbene Intermediate Radical->Carbene Oxidation MIC Metabolic Inhibitory Complex (Irreversible Heme Adduct) Carbene->MIC Covalent Coordination Adduct DNA-Benzyl Adduct DNA->Adduct Alkylation

Figure 1: Dual toxicity pathways showing CYP mechanism-based inactivation and direct alkylation risks.

Safety & Handling Protocols

Material Compatibility (The Autocatalysis Hazard)

Benzyl fluorides are unique in their ability to undergo autocatalytic decomposition in glass vessels if trace acid is present.

  • The Cycle:

    
    . The generated HF reacts with glass (
    
    
    
    ) to form
    
    
    and water, or protonates more starting material, accelerating the reaction (potentially explosive in closed vessels).
  • Protocol:

    • Storage: NEVER store neat material in standard borosilicate glass for long periods. Use Teflon (PTFE) , HDPE , or Aluminum containers.

    • Stabilization: Store over a weak base (e.g., solid

      
       pellets) to scavenge trace HF.
      
Spill Neutralization

Do not use water immediately (generates HF).

  • Absorb: Use a dry absorbent (Vermiculite).

  • Neutralize: Treat the absorbed material with a solution of Calcium Gluconate or Calcium Carbonate (precipitates fluoride as

    
    ).
    

Experimental Workflows

Protocol A: Assessment of Mechanism-Based Inactivation (MBI)

Objective: Determine if the compound irreversibly inhibits CYP3A4.

  • Incubation System: Human Liver Microsomes (HLM) or Recombinant CYP3A4.

  • Primary Incubation (+/- NADPH):

    • Prepare two sets of samples containing the test compound (1-50

      
      ).
      
    • Set A: Add NADPH (initiates metabolism/carbene formation).

    • Set B: Buffer only (control).

    • Incubate for 30 minutes at 37°C.

  • Dilution Step: Dilute both sets 10-fold into a secondary incubation mixture containing a specific probe substrate (e.g., Midazolam or Testosterone) and excess NADPH.

  • Readout: Measure the formation of the probe metabolite (e.g., 1'-hydroxymidazolam) via LC-MS/MS.

  • Interpretation: If Set A shows significantly lower activity than Set B, MBI has occurred . Calculate

    
     and 
    
    
    
    .
Protocol B: Chemical Stability / Hydrolysis Test

Objective: Verify stability in aqueous media before biological assays.

  • Preparation: Dissolve compound in DMSO (10 mM stock).

  • Spike: Add to PBS (pH 7.4) and Simulated Gastric Fluid (pH 1.2) at 10

    
    .
    
  • Sampling: Aliquot at t=0, 1h, 4h, 24h.

  • Analysis: LC-MS monitoring. Look for the parent peak decay and the appearance of Piperonyl alcohol (hydrolysis product).

    • Note: If hydrolysis is rapid at pH 1.2, oral bioavailability may be compromised.

References

  • Murray, M. (2000).[1] "Mechanisms of inhibitory and heteroactivation interactions with cytochrome P450 enzymes." Current Drug Metabolism. Link

  • Ingold, C. K., & Ingold, E. H. (1928). "The nature of the alternating effect in carbon chains. Part XXIII. Anomalous orientation by halogens, and its bearing on the problem of the ortho-para ratio." Journal of the Chemical Society. (Reference for Benzyl Fluoride instability/autocatalysis in glass). Link

  • Kalgutkar, A. S., et al. (2005). "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism. Link

  • Hollenberg, P. F., et al. (2008).[2] "Mechanism-based inactivation of cytochrome P450 enzymes: chemical mechanisms, structure-activity relationships and clinical implications." Chemical Research in Toxicology. Link

  • Vertex AI Search. (2023). "Patent JPWO2008023836A1 - Method for producing benzaldehyde compound." (Confirming existence and industrial relevance). Link

Sources

Pharmacokinetics of Fluoromethylated Benzodioxole Derivatives: A Technical Guide to Metabolic Stabilization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the pharmacokinetic (PK) optimization of the 1,3-benzodioxole (methylenedioxy) scaffold through fluorination. While the benzodioxole moiety is a classic bioisostere for catechol in drug design, it suffers from a critical metabolic liability: cytochrome P450 (CYP)-mediated dehydrogenation leading to mechanism-based inactivation (MBI).

This guide details the structural rationale, mechanistic advantages, and validation protocols for deploying 2,2-difluoro-1,3-benzodioxole (DFMDO) derivatives. By replacing the methylene protons with fluorine, researchers can block the formation of reactive carbene intermediates, thereby eliminating autoinhibition and improving intrinsic clearance (


).

Structural Rationale: The MDO vs. DFMDO Paradigm

The 1,3-benzodioxole ring is prevalent in bioactive molecules (e.g., Paroxetine, Tadalafil) due to its ability to participate in hydrogen bonding and π-stacking while masking the polarity of a catechol. However, the methylene bridge (


) is a metabolic "soft spot."
The Metabolic Liability of Methylenedioxy (MDO)

The primary failure mode of non-fluorinated benzodioxoles is Mechanism-Based Inhibition (MBI) of CYP450 enzymes (specifically CYP2D6 and CYP3A4).

  • H-Abstraction: The CYP oxo-ferryl species abstracts a hydrogen atom from the methylene bridge.

  • Carbene Formation: Rapid hydroxylation and dehydration generate a reactive carbene intermediate.

  • MI Complex: This carbene coordinates irreversibly with the heme iron of the CYP enzyme, forming a Metabolic Intermediate (MI) complex. This effectively "kills" the enzyme, leading to non-linear pharmacokinetics and drug-drug interactions (DDIs).

The Fluorine Solution (DFMDO)

Replacing the methylene bridge with a difluoromethylene bridge (


) creates the 2,2-difluoro-1,3-benzodioxole scaffold.
  • Bond Strength: The C-F bond (

    
    116 kcal/mol) is significantly stronger than the C-H bond (
    
    
    
    99 kcal/mol), rendering the bridge inert to CYP-mediated abstraction.
  • Lipophilicity: Fluorination increases

    
    , enhancing membrane permeability and blood-brain barrier (BBB) penetration.
    
  • Bioisosterism: The size of fluorine (Van der Waals radius 1.47 Å) is comparable to hydrogen (1.20 Å) but creates a distinct electrostatic profile that often maintains ligand-receptor binding affinity.

Field Insight: The clinical success of Lumacaftor (a CFTR corrector) validates this strategy. Its core structure features a 2,2-difluoro-1,3-benzodioxole moiety, selected specifically to avoid the CYP inhibition associated with the non-fluorinated analog.

Mechanistic Pathways & Signaling

The following diagram contrasts the metabolic fate of the standard MDO scaffold versus the fluorinated DFMDO scaffold.

MetabolicPathway MDO_Parent 1,3-Benzodioxole (Parent Drug) Radical Free Radical Intermediate MDO_Parent->Radical H-Abstraction (Easy) CYP_Enzyme CYP450 (Oxo-ferryl species) CYP_Enzyme->Radical Carbene Reactive Carbene Intermediate Radical->Carbene -H2O Inactivation Heme-Carbene Complex (Irreversible Enzyme Inactivation) Carbene->Inactivation Covalent Binding DFMDO_Parent 2,2-Difluoro-1,3-benzodioxole (Fluorinated Analog) DFMDO_Parent->Radical Blocked by C-F Bond Metabolism_Shift Aromatic Hydroxylation or Glucuronidation DFMDO_Parent->Metabolism_Shift Metabolic Shunt Stable_Clearance Linear Clearance (No Autoinhibition) Metabolism_Shift->Stable_Clearance

Figure 1: Divergent metabolic pathways. Left: MDO leads to suicide inhibition via carbene formation. Right: DFMDO blocks this route, enforcing linear clearance.

Physicochemical & PK Profile Comparison

The following table summarizes the shift in properties when transitioning from MDO to DFMDO.

Property1,3-Benzodioxole (MDO)2,2-Difluoro-1,3-benzodioxole (DFMDO)PK Implication
Metabolic Liability High (Ring Opening)Low (Ring Stable)DFMDO prevents mechanism-based inhibition (MBI).
CYP Interaction Irreversible Inhibitor (TDI)Competitive / InertDFMDO reduces DDI potential significantly.
Lipophilicity (

)
Baseline+0.3 to +0.6Increased permeability; potential for higher volume of distribution (

).
Electron Density Electron-rich (Donor)Electron-poor (Withdrawing)Fluorine lowers the pKa of neighboring amines, potentially improving bioavailability.
Major Metabolite Catechol (Reactive)Ring-intact PhenolsAvoids formation of reactive quinones/catechols.

Experimental Protocols

To validate the PK advantages of a fluoromethylated derivative, you must prove two things:

  • It is not a time-dependent inhibitor (TDI) of CYP450.

  • It possesses adequate intrinsic stability.

Protocol A: IC Shift Assay (TDI Assessment)

Objective: Determine if the test compound causes mechanism-based inhibition.[1] A shift in IC


 after pre-incubation with NADPH indicates the formation of a reactive intermediate (typical of non-fluorinated benzodioxoles).

Reagents:

  • Pooled Human Liver Microsomes (HLM).[2]

  • Probe Substrate: Midazolam (for CYP3A4) or Bufuralol (for CYP2D6).

  • Cofactor: NADPH regenerating system.

Workflow:

  • Preparation: Prepare two sets of incubation plates:

    • Set A (-NADPH Pre-incubation): Compound + HLM + Buffer (30 min).

    • Set B (+NADPH Pre-incubation): Compound + HLM + NADPH (30 min).

  • Dilution: Dilute both sets 10-fold into a secondary incubation containing the Probe Substrate and NADPH.

  • Reaction: Incubate for the linear timeframe of the probe substrate (e.g., 5-10 min).

  • Termination: Quench with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: LC-MS/MS quantification of the probe metabolite.

Interpretation: Calculate the ratio of


 values:


  • Ratio > 1.5: Positive for Time-Dependent Inhibition (MDO behavior).

  • Ratio

    
     1.0:  Negative for TDI (Expected DFMDO behavior).
    
Protocol B: Microsomal Intrinsic Clearance ( )

Objective: Measure the metabolic stability of the fluorinated ring.

Step-by-Step:

  • Incubation: Incubate test compound (

    
    ) with HLM (
    
    
    
    ) and NADPH (
    
    
    ) at
    
    
    .
  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Immediately transfer to plates containing cold MeOH + Internal Standard to precipitate proteins.

  • Centrifugation: 4000 rpm for 20 min at

    
    .
    
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    
    

Workflow Visualization: TDI Validation

This workflow illustrates the decision tree for validating the safety of the fluorinated derivative.

TDI_Workflow Start Test Compound (Fluorinated Benzodioxole) PreInc Pre-incubation (+/- NADPH, 30 min) Start->PreInc Assay Add Probe Substrate Measure Activity PreInc->Assay Calc Calculate IC50 Shift Assay->Calc Decision Shift > 1.5? Calc->Decision Fail FAIL: MBI Detected (Carbene Formation?) Decision->Fail Yes Pass PASS: Stable (Valid Bioisostere) Decision->Pass No

Figure 2: Experimental decision tree for validating the removal of mechanism-based inhibition.

References

  • Murray, M. (2000). Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. Current Drug Metabolism. Link

  • Meanwell, N. A. (2011).[3] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link

  • Berton, M., et al. (2017). Synthesis of 2,2-difluoro-1,3-benzodioxoles. Chemical Reviews. Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

  • Wainwright, C. E., et al. (2015). Lumacaftor–Ivacaftor in Patients with Cystic Fibrosis Homozygous for Phe508del CFTR. New England Journal of Medicine. Link

Sources

Bioactive Methylenedioxyphenyl Compounds: Navigating the "Privileged Liability" in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioactive Methylenedioxyphenyl Compounds: A Technical Guide to the "Privileged Liability" Audience: Researchers, Medicinal Chemists, and DMPK Scientists.

Executive Summary

The methylenedioxyphenyl (MDP) moiety, or 1,3-benzodioxole, represents a paradox in medicinal chemistry. It is a "privileged scaffold"—a molecular framework capable of binding to diverse biological targets (GPCRs, ion channels, enzymes)—yet it is simultaneously a notorious "metabolic liability."

For the drug developer, the MDP ring is a double-edged sword. It offers rigid steric constraints and unique electronic properties that enhance potency, but it frequently triggers Mechanism-Based Inhibition (MBI) of Cytochrome P450 enzymes, leading to potentially fatal drug-drug interactions (DDIs). This guide synthesizes the structural rationale for deploying MDPs, the mechanistic basis of their metabolic toxicity, and the protocols required to validate their safety.

Part 1: Chemical Architecture & Pharmacophore Analysis

The Electronic & Steric Signature

The 1,3-benzodioxole ring is not merely a "masked" catechol. It possesses distinct physicochemical properties that drive ligand-target interactions:

  • Lipophilicity: The methylene bridge increases lipophilicity (

    
    ) compared to the open dimethoxy analogue, facilitating membrane permeability and hydrophobic pocket occupancy.
    
  • Planarity & Rigidity: The five-membered dioxole ring fuses with the benzene ring to create a planar system. This restricts bond rotation, reducing the entropic penalty upon binding to narrow active sites (e.g., the PDE5 catalytic pocket for Tadalafil).

  • Electronic Donation: The oxygen atoms act as weak electron donors to the aromatic ring, affecting the pKa of substituents and participating in hydrogen bonding as acceptors.

The "Carbene Trap": Mechanism of CYP450 Inhibition

The most critical technical consideration for MDPs is their tendency to cause Time-Dependent Inhibition (TDI) of CYP450 enzymes (specifically CYP3A4, CYP2D6, and CYP2C9).

The Mechanism:

  • H-Atom Abstraction: The CYP450 Fe(IV)=O species abstracts a hydrogen atom from the methylene bridge (

    
    ).
    
  • Radical Formation: This generates a carbon-centered radical stabilized by the adjacent oxygens.

  • Carbene Generation: A second oxidation step (or rearrangement) leads to the formation of a reactive carbene intermediate (:C<).

  • MIC Formation: The carbene coordinates covalently with the heme iron of the CYP enzyme, forming a Metabolic Intermediate Complex (MIC) . This complex displays a characteristic absorption peak at ~455 nm and irreversibly inactivates the enzyme.

CYP_Mechanism MDP MDP Substrate (R-Ph-O-CH2-O-) Radical Carbon Radical (R-Ph-O-CH•-O-) MDP->Radical H-Abstraction (Rate Limiting) CYP CYP450 (Fe(IV)=O) CYP->Radical Carbene Carbene Intermediate (R-Ph-O-C:-O-) Radical->Carbene 2e- Oxidation MIC Metabolic Intermediate Complex (Fe=C Adduct) Carbene->MIC Coordination to Heme Iron Inactivation Irreversible Enzyme Inactivation MIC->Inactivation Loss of Catalytic Function

Figure 1: The mechanistic pathway of CYP450 inactivation by methylenedioxyphenyl compounds via carbene formation.

Part 2: Therapeutic Classes & Case Studies

Despite the metabolic risks, the MDP moiety is found in numerous FDA-approved drugs. The key to success lies in tuning the molecule so that the therapeutic target affinity (


) significantly outweighs the affinity for CYP enzymes (

).
Table 1: Comparative Analysis of Bioactive MDP Compounds
CompoundTherapeutic ClassTargetCYP Interaction ProfileStructural Role of MDP
Tadalafil (Cialis)Erectile DysfunctionPDE5 InhibitorWeak CYP3A4 inhibitor (clinically manageable)Occupies hydrophobic pocket; locks conformation.
Paroxetine (Paxil)AntidepressantSSRIPotent CYP2D6 inactivator (MBI)Critical for serotonin transporter selectivity.
Stiripentol AntiepilepticGABA-A modulatorPotent CYP3A4/CYP2C19 inhibitorDeliberate inhibition: Boosts levels of co-administered drugs (e.g., clobazam).
Piperine BioenhancerTRPV1 / P-gpBroad CYP/P-gp inhibitorIncreases bioavailability of curcumin/drugs by blocking metabolism.
Podophyllotoxin AnticancerTubulinCYP3A4 substrate/inhibitorRigid core essential for tubulin binding.
Case Study: Lotiglipron (GLP-1 Agonist)

Recent development of oral GLP-1 agonists (e.g., Lotiglipron) utilizes a complex benzodioxole intermediate.[1] Here, the MDP ring is heavily substituted (e.g., 4-bromo-2-methylbenzo[d][1,3]dioxol-2-yl), demonstrating that steric bulk around the methylene bridge can modulate metabolic stability by hindering CYP access to the sensitive hydrogens.

Part 3: Synthetic Strategies & Functionalization[2]

Constructing the MDP ring efficiently, especially with complex substituents, requires modern methodology beyond simple alkylation.

Traditional vs. Modern Synthesis
  • Classical: Reaction of catechol with dihalomethanes (e.g.,

    
     or 
    
    
    
    ) using a base (
    
    
    or
    
    
    ) in polar aprotic solvents (DMF/DMSO).
    • Drawback: High temperatures, frequent formation of intermolecular dimers.

  • Modern (Transition-Metal-Free): Recent process chemistry (e.g., for Lotiglipron intermediates) utilizes 1,1-dichloro-alkanes or vinyl ethers to close the ring under milder conditions, often avoiding heavy metal contamination.

Protocol: Large-Scale Synthesis of a Benzodioxole Intermediate

Adapted from recent process chemistry literature (e.g., Pfizer/ACS).

Objective: Synthesis of 2-substituted-1,3-benzodioxole from catechol.

  • Reagents: 3-Bromocatechol (1.0 eq), 1,1-Dichloropropan-2-one (or equivalent electrophile),

    
     (2.5 eq), DMSO.
    
  • Procedure:

    • Charge reaction vessel with DMSO and

      
      .
      
    • Add 3-Bromocatechol under

      
       atmosphere.
      
    • Heat to 60°C.

    • Slowly add the dichloro-reagent to prevent exotherm spikes.

    • Stir for 4–6 hours. Monitor by HPLC for consumption of catechol.

  • Workup:

    • Cool to 20°C. Dilute with water and extract with MTBE (Methyl tert-butyl ether).

    • Wash organic layer with 1M NaOH (to remove unreacted phenol).

    • Concentrate to yield the benzodioxole.

Part 4: Experimental Protocols for Safety Validation

If your lead compound contains an MDP moiety, you must screen for Mechanism-Based Inhibition (MBI) early. Standard


 assays are insufficient because they miss time-dependent inactivation.
Protocol: CYP450 Shift Assay (Time-Dependent Inhibition)[3]

Principle: Compare the


 of the compound with and without a pre-incubation period.[2][3] A "shift" (decrease) in 

after pre-incubation indicates the compound is inactivating the enzyme over time.

Workflow:

  • Preparation:

    • Enzyme: Human Liver Microsomes (HLM) or Recombinant CYPs (rCYP3A4, rCYP2D6).

    • Probe Substrate: Midazolam (for 3A4) or Dextromethorphan (for 2D6).

    • Cofactor: NADPH regenerating system.

  • Incubation Arms:

    • Arm A (0 min pre-incubation): Mix Compound + Microsomes + Probe Substrate. Initiate with NADPH immediately.

    • Arm B (30 min pre-incubation): Mix Compound + Microsomes + NADPH. Incubate for 30 mins without probe substrate (allows MIC formation). Then add Probe Substrate to measure remaining activity.

  • Analysis:

    • Quench reactions with Acetonitrile containing internal standard.

    • Analyze metabolite formation via LC-MS/MS.[4]

  • Calculation:

    • Calculate

      
       for Arm A and Arm B.
      
    • Shift Ratio:

      
      .
      
    • Interpretation: A ratio > 1.5 suggests Time-Dependent Inhibition (TDI). A ratio > 10 indicates a potent mechanism-based inactivator (likely carbene formation).

TDI_Workflow cluster_0 Arm A: Direct Inhibition cluster_1 Arm B: Time-Dependent Inhibition Start Test Compound (MDP) StepA1 Add Substrate + NADPH (Immediate Start) Start->StepA1 StepB1 Pre-incubate with NADPH (30 min, No Substrate) Start->StepB1 StepA2 Measure IC50 (0 min) StepA1->StepA2 Decision Calculate Shift Ratio: IC50(0) / IC50(30) StepA2->Decision StepB2 Add Substrate StepB1->StepB2 StepB3 Measure IC50 (30 min) StepB2->StepB3 StepB3->Decision Result1 Ratio > 1.5 Probable TDI (Carbene Risk) Decision->Result1 Result2 Ratio ~ 1.0 Reversible Inhibition Only Decision->Result2

Figure 2: Decision workflow for the IC50 Shift Assay to detect Mechanism-Based Inhibition.

References

  • Murray, M. (2000).[5] Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation.[6] Current Drug Metabolism.[4] Link

  • Orr, S. T., et al. (2012).[5] Mechanism-based inactivation (MBI) of cytochrome P450 enzymes: structure-activity relationships and discovery strategies. Drug Metabolism Reviews.[7] Link

  • U.S. Food and Drug Administration (FDA). (2023).[8] Drug Development and Drug Interactions: Table of Substrates, Inhibitors and Inducers.Link

  • Luthra, S., et al. (2024). Transition-Metal-Free Synthesis of a Densely Functionalized Benzodioxole Intermediate toward Lotiglipron. Organic Process Research & Development. Link

  • Bertelsen, K. M., et al. (2003). Apparent mechanism-based inhibition of human CYP2D6 in vitro by paroxetine: comparison with fluoxetine and quinidine. Drug Metabolism and Disposition. Link

Sources

The Methylenedioxyphenyl (MDP) Scaffold: Biological Versatility and Metabolic Liability of 1,3-Benzodioxole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3-benzodioxole moiety (methylenedioxyphenyl or MDP) acts as a "privileged structure" in medicinal chemistry, appearing in natural products (e.g., podophyllotoxin, berberine) and synthetic drugs (e.g., tadalafil, paroxetine). Its utility stems from its ability to modulate lipophilicity, participate in hydrogen bonding, and serve as a bioisostere for catechol rings. However, for drug developers, the scaffold represents a double-edged sword: while it enhances potency, it is prone to metabolic activation by Cytochrome P450 (CYP450) enzymes, leading to the formation of reactive carbene intermediates. This guide dissects the biological activities, the mechanistic basis of CYP450 inactivation, and the synthetic protocols necessary to leverage this scaffold effectively.

Part 1: The Pharmacophore & Structure-Activity Relationships (SAR)

The 1,3-benzodioxole ring consists of a benzene ring fused to a dioxole ring.[1] Its electronic and steric properties define its biological interactions.

Core SAR Principles
  • Electronic Donation: The oxygen atoms exert a positive mesomeric effect (+M), increasing electron density on the benzene ring, which facilitates cation-pi interactions in receptor binding pockets.

  • Lipophilicity Modulation: The methylene bridge masks the polar catechol hydroxyls, significantly increasing logP and membrane permeability compared to the parent catechol.

  • Metabolic Stability vs. Liability: While the ring protects against Catechol-O-Methyltransferase (COMT) degradation, it introduces susceptibility to CYP450 oxidation.

SAR Visualization: The Anticancer Hybrid Model

Recent literature (e.g., YL201 derivatives) highlights a "Hybrid Pharmacophore" approach. The following diagram illustrates the logical flow of designing high-potency benzodioxole hybrids targeting tubulin or EGFR.

Benzodioxole_SAR Scaffold 1,3-Benzodioxole Core Linker Linker Region (Vinyl vs. Amide) Scaffold->Linker Provides Lipophilicity & Pi-Stacking Target Terminal Moiety (e.g., Piperazine/Trifluoromethyl) Linker->Target Vinyl Linker enhances rigidity/conjugation Activity Biological Outcome (IC50 < 5 µM) Target->Activity Bulky groups (CF3) improve binding affinity

Caption: SAR logic for designing benzodioxole-based anticancer agents. Vinyl linkers often outperform direct amide connections by maintaining planarity.

Part 2: The CYP450 Interaction (The "Double-Edged Sword")

The most critical technical consideration for this scaffold is its interaction with Cytochrome P450 enzymes. This is not merely "metabolism" but a specific mechanism-based inactivation (MBI).

Mechanism of Bioactivation[2]
  • Hydrogen Abstraction: CYP450 abstracts a hydrogen atom from the methylene bridge (

    
    ).
    
  • Hydroxylation: Formation of a hydroxy-methylenedioxy intermediate.

  • Dehydration to Carbene: Spontaneous loss of water generates a reactive carbene species (:C).

  • Complexation (MIC): The carbene coordinates covalently with the ferrous (

    
    ) heme of the CYP450 active site, forming a Metabolite-Intermediate Complex (MIC). This results in quasi-irreversible inhibition (Time-Dependent Inhibition, TDI).[2]
    

Clinical Implication: This mechanism explains the pharmacokinetic boosting effect of Stiripentol (an anticonvulsant) and the toxicity of Safrole .

CYP450_Mechanism Substrate 1,3-Benzodioxole Drug Radical Free Radical Intermediate (C-H Abstraction) Substrate->Radical CYP450 Oxidation CYP CYP450 (Fe3+) CYP->Radical Catalysis Carbene Reactive Carbene (:C) Radical->Carbene -H2O (Dehydration) MIC Metabolite-Intermediate Complex (Fe2+ --- :C) Carbene->MIC Covalent binding to Heme Inactivation Enzyme Inactivation (TDI) MIC->Inactivation Quasi-irreversible

Caption: Mechanism-Based Inactivation (MBI) of CYP450 by benzodioxoles via carbene formation.

Part 3: Therapeutic Applications & Data[2][4][5]

Anticancer Activity

Benzodioxole derivatives (e.g., podophyllotoxin analogs, piperazine hybrids) target tubulin polymerization and EGFR tyrosine kinases.

  • Key Mechanism: Disruption of microtubule dynamics at the colchicine binding site, leading to G2/M cell cycle arrest and apoptosis.

  • Recent Data (Hybrid Compounds):

Compound ClassTarget Cell LineIC50 (µM)Reference Standard (5-FU)Mechanism
YL201 (Piperazine Hybrid) MDA-MB-231 (Breast)4.92 ± 1.0918.06 ± 2.33Tubulin Inhibition / Apoptosis
Benzodioxole-Arsenical NB4 (Leukemia)< 1.0~5.0Thioredoxin (Trx) System Inhibition
Schiff Base Derivative HeLa (Cervical)6.75 ± 0.0942.07 ± 0.74Cell Cycle Arrest
Antimicrobial Activity

Derivatives containing hydrazone or thiazolidinone linkers show efficacy against resistant strains (MRSA).

  • Target: FabH (β-ketoacyl-ACP synthase III), essential for bacterial fatty acid biosynthesis.

  • Potency: MIC values for optimized Schiff base derivatives often range between 3.89–7.81 µM against E. coli.[3]

Part 4: Experimental Protocols

Protocol A: Synthesis of Amide-Linked Benzodioxole Derivatives

Rationale: This protocol creates the amide linkage common in bioactive hybrids (e.g., YL201 or piperine analogs).

Reagents: Piperonylic acid (1,3-benzodioxole-5-carboxylic acid), Oxalyl chloride, DMF (cat.), Dichloromethane (DCM), Appropriate Amine (e.g., substituted piperazine), Triethylamine (TEA).

  • Acid Chloride Formation:

    • Dissolve piperonylic acid (1.0 eq) in dry DCM under

      
       atmosphere.
      
    • Add catalytic DMF (2-3 drops).

    • Add oxalyl chloride (1.2 eq) dropwise at 0°C.

    • Stir at RT for 2 hours until gas evolution ceases. Evaporate solvent to yield the acid chloride.

  • Coupling:

    • Dissolve the target amine (1.0 eq) and TEA (2.0 eq) in dry DCM at 0°C.

    • Add the prepared acid chloride (dissolved in DCM) dropwise.

    • Critical Step: Allow to warm to RT and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).

  • Workup:

    • Wash with 1M HCl (to remove unreacted amine), then sat.

      
      , then brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol or use Column Chromatography (Silica gel 60).

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Rationale: Standard validation for anticancer potential.

  • Seeding: Seed tumor cells (e.g., MDA-MB-231) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add benzodioxole derivatives (dissolved in DMSO, final concentration < 0.1%) at gradient concentrations (0.1, 1, 5, 10, 50, 100 µM).

  • Incubation: Incubate for 48h at 37°C / 5%

    
    .
    
  • Development: Add 20 µL MTT solution (5 mg/mL). Incubate 4h.

  • Solubilization: Remove supernatant; add 150 µL DMSO to dissolve formazan crystals.

  • Read: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Part 5: Future Outlook & Toxicity Management

The future of this scaffold lies in "Soft Drug" design . To mitigate the risk of irreversible CYP inhibition (TDI), researchers are exploring:

  • Deuteration: Replacing methylene hydrogens (

    
    ) with deuterium (
    
    
    
    ) to utilize the Kinetic Isotope Effect (KIE), slowing down the initial hydrogen abstraction step by CYP450.
  • Steric Shielding: Introducing bulky groups adjacent to the dioxole ring to prevent the approach of the heme iron.

References

  • Mechanism-Based Inhibition of CYP450: Murray, M.[4] "Mechanisms of Inhibitory and Regulatory Effects of Methylenedioxyphenyl Compounds on Cytochrome P450-Dependent Drug Oxidation."[5] Current Drug Metabolism, 2000.

  • Anticancer Hybrids (YL201 Case Study): Fitoterapia. "Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity."[6][7][8] Fitoterapia, 2025.[3][7]

  • Arsenical-Benzodioxole Conjugates: MDPI Molecules. "1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals."[9] Molecules, 2022.[10]

  • Antimicrobial Schiff Bases: ResearchGate. "Synthesise and test antibacterial activities of 1,3-benzodioxole derivatives." Journal of Saudi Chemical Society, 2012.

  • General Synthesis & Properties: ChemicalBook. "Understanding 1,3-Benzodioxole: Synthesis and Properties."[6][7][8][11] 2024.[1][12][13]

Sources

Methodological & Application

Synthesis of 5-(Fluoromethyl)-1,3-benzodioxole: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Benzodioxoles in Modern Drug Discovery

The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] The introduction of fluorine into organic molecules can profoundly alter their physicochemical properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[2] Consequently, fluorinated benzodioxole derivatives are of significant interest to researchers in drug development.[3] 5-(Fluoromethyl)-1,3-benzodioxole serves as a key building block for the synthesis of more complex, biologically active molecules. This document provides a detailed, reliable protocol for its synthesis via nucleophilic fluorination, aimed at researchers and scientists in the field.

Strategic Approach: Nucleophilic Fluorination of a Benzylic Halide

The synthesis of 5-(fluoromethyl)-1,3-benzodioxole is most effectively achieved through a nucleophilic substitution reaction. This strategy involves the displacement of a good leaving group, such as a halide, at the benzylic position by a fluoride ion. The precursor, 5-(chloromethyl)-1,3-benzodioxole, is a commercially available starting material.[4][5][6][7]

The core of this protocol is a halogen exchange (Halex) reaction, a type of nucleophilic substitution.[8] Specifically, this will be an SN2-type reaction where the fluoride anion acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion. The choice of the fluorinating agent and reaction conditions is critical to ensure a high yield and minimize side reactions.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Starting Amount (mmol)Molar Equivalent
5-(Chloromethyl)-1,3-benzodioxoleC₈H₇ClO₂170.60101.0
Potassium Fluoride (spray-dried)KF58.10202.0
18-Crown-6C₁₂H₂₄O₆264.3210.1
Acetonitrile (anhydrous)CH₃CN41.05-Solvent

Experimental Protocol: Step-by-Step Synthesis

This protocol details the nucleophilic fluorination of 5-(chloromethyl)-1,3-benzodioxole.

Materials:

  • 5-(Chloromethyl)-1,3-benzodioxole[6]

  • Potassium Fluoride (KF), spray-dried

  • 18-Crown-6

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Heating mantle

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 5-(chloromethyl)-1,3-benzodioxole (1.0 eq), spray-dried potassium fluoride (2.0 eq), and 18-crown-6 (0.1 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a solution with a concentration of approximately 0.5 M with respect to the starting material.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove excess potassium fluoride.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane and wash with water to remove any remaining inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to yield 5-(fluoromethyl)-1,3-benzodioxole as a pure compound.

Causality and Mechanistic Insights

The success of this synthesis hinges on several key factors:

  • Choice of Fluorinating Agent: Potassium fluoride is a common and cost-effective source of fluoride ions. Using the spray-dried form is crucial as it has a higher surface area and is more reactive.

  • Phase-Transfer Catalyst: Potassium fluoride has low solubility in aprotic organic solvents like acetonitrile. 18-Crown-6 acts as a phase-transfer catalyst, sequestering potassium ions in its hydrophilic interior and rendering the fluoride anion "naked" and more nucleophilic in the organic phase.[8]

  • Solvent: Anhydrous polar aprotic solvents like acetonitrile are ideal for SN2 reactions as they can solvate the cation (in this case, the K⁺ complexed with the crown ether) while not strongly solvating the anion, thus preserving its nucleophilicity.[8]

  • Leaving Group: The chloride on the benzylic carbon is a good leaving group, facilitating the nucleophilic attack by the fluoride ion.

Visualizing the Workflow

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Start Combine Reactants: 5-(Chloromethyl)-1,3-benzodioxole Potassium Fluoride 18-Crown-6 Solvent Add Anhydrous Acetonitrile Start->Solvent Reflux Heat to Reflux (approx. 82°C) Solvent->Reflux Monitor Monitor Progress (TLC or GC-MS) Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Filter Cool->Filter Concentrate1 Concentrate Filter->Concentrate1 Extract DCM/Water Extraction Concentrate1->Extract Dry Dry and Concentrate Extract->Dry Purify Silica Gel Chromatography Dry->Purify Product Pure 5-(Fluoromethyl)-1,3-benzodioxole Purify->Product

Safety Considerations

  • 5-(Chloromethyl)-1,3-benzodioxole is a lachrymator and should be handled in a well-ventilated fume hood.

  • Fluoride salts are toxic if ingested.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This protocol provides a robust and reproducible method for the synthesis of 5-(fluoromethyl)-1,3-benzodioxole. The use of a phase-transfer catalyst is key to overcoming the solubility challenges associated with potassium fluoride, enabling an efficient nucleophilic fluorination. This application note serves as a valuable resource for researchers requiring this important fluorinated building block for their synthetic endeavors in drug discovery and development.

References

  • Furuya, T., Klein, J. E. M. N., & Ritter, T. (2010). Carbon-Fluorine Bond Formation for the Synthesis of Aryl Fluorides. Synthesis, 2010(11), 1804-1821.
  • Chemistry World. (2020, April 23). Taking benzyl fluorides beyond game changing reports. Retrieved from [Link]

  • The Doyle Group - UCLA. (2023, April 25). Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. Retrieved from [Link]

  • SSRN. (n.d.). Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. Retrieved from [Link]

  • Mizuta, S., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. RSC Advances, 14, 19833-19839.
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • ResearchGate. (2024, June 9). (PDF) Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Retrieved from [Link]

  • Stenutz. (n.d.). 5-(chloromethyl)-1,3-benzodioxole. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Benzodioxole, 5-(chloromethyl)-. Retrieved from [Link]

  • Comptes Rendus de l'Académie des Sciences. (2024, July 11). Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive fluorinated isoxazole. Retrieved from [Link]

  • Frontiers. (2022, June 10). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pd-catalyzed, ortho C-H Methylation and Fluorination of Benzaldehydes Using Orthanilic Acids as Transient Directing Groups. Retrieved from [Link]

  • Nature. (n.d.). Engineering fluorination. Retrieved from [Link]

  • ResearchGate. (2002, August 6). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1,3-benzodioxole dihydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.
  • National Institutes of Health. (2024, February 4). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Retrieved from [Link]

Sources

analytical methods for quantification of 1,3-Benzodioxole, 5-(fluoromethyl)-

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the analytical protocols for the quantification and purity assessment of 1,3-Benzodioxole, 5-(fluoromethyl)- (CAS: 60826-66-0), also known as 3,4-methylenedioxybenzyl fluoride.[1][2] This compound is a critical intermediate in the synthesis of pharmaceutical bioisosteres and a potential genotoxic impurity (PGI) in drug substances due to its alkylating capability.

Unlike its trifluoromethyl analogs, the mono-fluoromethyl group at the benzylic position imparts specific reactivity and stability challenges.[3] This protocol addresses these by prioritizing GC-MS for trace quantification and HPLC-UV for assay/purity, ensuring robust detection limits and preventing in-situ degradation during analysis.[1][2][3]

Physicochemical Profile & Stability

Understanding the analyte's behavior is prerequisite to method selection.[3]

PropertyValue (Approx.)Analytical Implication
Molecular Formula C₈H₇FO₂MW = 154.14 g/mol
Boiling Point 85-88 °C (at 15 mmHg)Volatile; ideal for Gas Chromatography.[1][2][3]
LogP ~2.1Lipophilic; extractable with Hexane/DCM.[1][2][3]
Reactivity Benzylic FluorideHigh Risk: Susceptible to hydrolysis in aqueous acidic/basic media.[1][2][3] Acts as a weak alkylating agent.[2][3]
Solubility DCM, ACN, MeOH, HexaneUse aprotic solvents (DCM/ACN) for stock solutions to prevent solvolysis.

Analytical Workflow Overview

The following diagram illustrates the decision matrix for selecting the appropriate quantification method based on the sample matrix.

AnalyticalWorkflow Sample Sample Matrix Decision Matrix Type? Sample->Decision Volatile Reaction Mixture / Raw Material Decision->Volatile High Conc. Complex Aqueous Waste / Biological Media Decision->Complex Trace/Aq. Prep_Dilute Dilute (Acetonitrile) Volatile->Prep_Dilute Prep_LLE LLE (Hexane) Complex->Prep_LLE GCMS Method A: GC-MS (Trace/Assay) Prep_LLE->GCMS Prep_Dilute->GCMS HPLC Method B: HPLC-UV (Stability/Purity) Prep_Dilute->HPLC Alt. Result Quantification & Reporting GCMS->Result HPLC->Result

Figure 1: Decision tree for selecting analytical methodology based on sample origin.

Method A: GC-MS Protocol (Primary)

Application: Trace impurity quantification and raw material assay.[1][2][3] Rationale: The volatility of the fluoromethyl derivative makes GC the superior choice for resolution.[3] Mass Spectrometry (MS) provides specificity against non-fluorinated analogs (e.g., piperonyl alcohol).

Instrument Parameters[2][3][4][5][6]
  • System: Agilent 7890/5977 or equivalent Single Quadrupole GC-MS.

  • Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm).[1][2][3] Note: Ultra-Inert liners are strictly required to prevent adsorption of the benzylic halide.[3]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[2][3]

  • Inlet: Split/Splitless.

    • Temp: 240 °C.

    • Mode: Split 20:1 (Assay) or Splitless (Trace Impurity).

Temperature Program
StageRate (°C/min)Temperature (°C)Hold Time (min)
Initial-601.0
Ramp 1151800.0
Ramp 2302803.0
Total 12.33 min
MS Detection (SIM Mode)

For quantification, use Selected Ion Monitoring (SIM) to maximize sensitivity.

  • Target Ion (Quant): m/z 154 (M⁺).

  • Qualifier Ions: m/z 135 ([M-F]⁺, methylenedioxybenzyl cation), m/z 105.

  • Dwell Time: 100 ms per ion.

  • Solvent Delay: 3.5 min.

Sample Preparation[2][3]
  • Stock Solution: Weigh 10.0 mg of reference standard into a 10 mL volumetric flask. Dissolve in Dichloromethane (DCM) . (Conc: 1000 µg/mL).[2]

  • Working Standard: Dilute Stock to 10 µg/mL in DCM.

  • Sample Extraction (Solid): Dissolve 50 mg sample in 5 mL DCM. Sonicate for 5 min. Filter through 0.45 µm PTFE filter.[2][3]

Method B: HPLC-UV Protocol (Secondary)

Application: Analysis of thermally labile samples or when tracking hydrolysis degradation products (e.g., Piperonyl alcohol).[1][2] Rationale: Reversed-phase LC avoids thermal stress.[1][2][3] A neutral pH is critical to prevent hydrolysis of the C-F bond during the run.[3]

Chromatographic Conditions[2][3][5][6][7]
  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.5).[2][3]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2][3]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV @ 285 nm (Characteristic benzodioxole absorption).[2][3]

  • Column Temp: 30 °C.

Gradient Profile
Time (min)% A (Buffer)% B (ACN)
0.09010
8.01090
10.01090
10.19010
14.09010

Validation & Quality Control

Every analytical batch must meet these criteria to ensure data integrity.

ParameterAcceptance CriteriaNotes
System Suitability RSD < 2.0% (n=6 injections)For retention time and peak area.[1][2][3]
Linearity (R²) > 0.999Range: 1.0 – 100 µg/mL.[2][3]
LOD / LOQ < 0.1 µg/mL / < 0.3 µg/mLBased on S/N ratio of 3:1 and 10:1 (GC-MS).[1][2][3]
Recovery 90% – 110%Spiked into blank matrix.
Resolution > 2.0Between analyte and Piperonyl alcohol (hydrolysis product).

Safety & Handling (Critical)

Hazard Alert: 5-(fluoromethyl)-1,3-benzodioxole is a benzylic halide.[1][2][3]

  • Toxicity: Potential alkylating agent.[1][2][3] Treat as a suspected mutagen/carcinogen.[2][3]

  • Lachrymator: May cause eye irritation similar to benzyl chloride.[1][2][3]

  • Handling: All weighing and solution preparation must be performed inside a certified Fume Hood .[1][2][3] Double-gloving (Nitrile) is recommended.[1][2][3]

  • Deactivation: Spills should be treated with dilute ammonia or sodium hydroxide solution to hydrolyze the fluoride to the less toxic alcohol.[3]

Mechanistic Insight: Fragmentation Pathway

Understanding the MS fragmentation aids in confirming the identity of the analyte versus its chloro- or hydroxy- analogs.[1][2][3]

Fragmentation M_Ion Molecular Ion [M]+ m/z 154 Tropylium Methylenedioxy- tropylium Ion [M-F]+ m/z 135 M_Ion->Tropylium - F• (Loss of Fluorine) Catechol Catechol Ion m/z 105 Tropylium->Catechol - CH2O (Loss of Formaldehyde)

Figure 2: Proposed EI-MS fragmentation pathway.[1][2] The loss of the fluorine atom to form the stable resonance-stabilized cation (m/z 135) is the dominant transition.

References

  • National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 2796595: Benzodioxole Derivatives. Retrieved from [Link]

  • Abdel-Hay, K. M., et al. (2012).[1][2][3][4] "Differentiation of methylenedioxybenzylpiperazines by GC-IRD and GC-MS." Drug Testing and Analysis. Retrieved from [Link]

  • U.S. EPA. (2010).[2][3] Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

  • Swartz, M. E. (2010).[2][3] HPLC Validation Guide. Waters Corporation Application Notes. Retrieved from [Link]

Sources

Application Note: In Vitro Characterization of 5-(fluoromethyl)-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: February 2026

Metabolic Stability & Mechanism-Based Inhibition (MBI) Profiling[1]

Abstract & Scientific Rationale

This guide details the protocols for evaluating 5-(fluoromethyl)-1,3-benzodioxole (CAS: 274-09-9 derivative) in early-stage drug discovery.[1] The 1,3-benzodioxole (methylenedioxyphenyl) moiety is a privileged scaffold in medicinal chemistry, found in drugs like Tadalafil and Paroxetine. However, it is also a structural alert for Mechanism-Based Inhibition (MBI) of Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).[1]

The oxidation of the methylene bridge can generate a reactive carbene intermediate , which coordinates irreversibly with the heme iron of P450s, leading to quasi-irreversible inactivation. The introduction of the fluoromethyl group (


) serves two strategic purposes in this context:
  • Metabolic Blocking: Modulation of the benzylic site's susceptibility to oxidation (hydrogen abstraction).

  • Electronic Modulation: Altering the lipophilicity and pKa of the ring system.

This application note focuses on two critical assays: Time-Dependent Inhibition (TDI) to assess bioactivation risk, and Microsomal Stability to determine intrinsic clearance (


).[1]
Experimental Workflow Diagrams
Figure 1: Mechanism of Benzodioxole Bioactivation

Visualization of the P450-mediated oxidation of the benzodioxole ring leading to heme adduct formation.[1]

Benzodioxole_MBI Compound 5-(fluoromethyl)-1,3-benzodioxole Metabolite Hydroxylated Intermediate (Unstable) Compound->Metabolite + NADPH / O2 P450 CYP450 (Fe3+) P450->Metabolite Catalysis Carbene Carbene Intermediate (:C-) Metabolite->Carbene - H2O Adduct Metabolic Intermediate Complex (MIC) (Fe-Carbene Adduct) Carbene->Adduct Coordination to Heme Inactivation Enzyme Inactivation (Quasi-Irreversible) Adduct->Inactivation Loss of Activity

Caption: Pathway of benzodioxole bioactivation.[1][2] The methylene carbon is oxidized to a carbene, which covalently binds the P450 heme iron.

Figure 2: IC50 Shift Assay Workflow (TDI Assessment)

Logical flow for distinguishing reversible inhibition from time-dependent inhibition.

TDI_Workflow cluster_0 Pre-Incubation Phase (30 min) Start Compound Prep (0.1 - 50 µM) Split Split Samples Start->Split PlusNADPH + NADPH (Metabolism Active) Split->PlusNADPH MinusNADPH - NADPH (Control) Split->MinusNADPH Dilution Dilution (1:10) into Substrate Mix PlusNADPH->Dilution MinusNADPH->Dilution Incubation Substrate Incubation (5-10 min) Dilution->Incubation Stop Stop Reaction (Acetonitrile + IS) Incubation->Stop Analysis LC-MS/MS Analysis Stop->Analysis

Caption: IC50 Shift Assay. A shift in IC50 between +/- NADPH pre-incubation indicates mechanism-based inhibition.[1]

Protocol 1: Time-Dependent Inhibition (IC50 Shift)

Objective: To determine if 5-(fluoromethyl)-1,3-benzodioxole acts as a mechanism-based inhibitor (MBI) of CYP3A4.[1]

Materials
  • Test Compound: 5-(fluoromethyl)-1,3-benzodioxole (10 mM stock in DMSO).

  • Enzyme: Human Liver Microsomes (HLM) or Recombinant CYP3A4 (Bactosomes).

  • Probe Substrate: Midazolam (CYP3A4 specific) or Testosterone.

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).[1]

  • Quench Solution: Acetonitrile containing Internal Standard (e.g., Deuterated Midazolam).

Step-by-Step Procedure
  • Preparation of Pre-incubation Mixtures:

    • Prepare a 2X concentration series of the test compound (e.g., 0, 0.2, 1, 5, 20, 50, 100 µM) in phosphate buffer (100 mM, pH 7.4).

    • Group A (+NADPH): Mix 20 µL Compound + 10 µL HLM (1 mg/mL) + 10 µL NADPH (4 mM).

    • Group B (-NADPH): Mix 20 µL Compound + 10 µL HLM (1 mg/mL) + 10 µL Buffer.

  • Pre-incubation:

    • Incubate both groups at 37°C for 30 minutes . This allows the compound to generate reactive metabolites (carbene) in Group A.

  • Dilution & Substrate Reaction:

    • Dilute the pre-incubation mixture 1:10 into a secondary plate containing the probe substrate (Midazolam, 5 µM) and NADPH.

    • Note: The 1:10 dilution reduces the concentration of the test compound and competitive inhibition, highlighting the irreversible inactivation.

  • Secondary Incubation:

    • Incubate for 5 minutes (linear range of metabolite formation).

  • Termination:

    • Add 1 volume of ice-cold Acetonitrile with Internal Standard.[1] Centrifuge at 3000 x g for 10 min.

  • Analysis:

    • Quantify 1'-hydroxymidazolam formation via LC-MS/MS.[1]

Data Analysis & Interpretation

Calculate the IC50 for both conditions.

  • Shift Ratio:

    
    
    
  • Interpretation:

    • Ratio < 1.5: No significant TDI.

    • Ratio > 1.5: Positive TDI. The compound requires

      
       determination.
      
ParameterCondition (- NADPH)Condition (+ NADPH)Interpretation
IC50 (µM) > 50 µM2.5 µMStrong MBI (20-fold shift)
Mechanism Reversible binding onlyBioactivation to carbeneLikely Heme Adduct formation
Protocol 2: Metabolic Stability & Defluorination

Objective: To assess the intrinsic clearance (


) and monitor potential defluorination (release of free fluoride or formation of defluorinated metabolites).
Expert Insight: The Fluorine Factor

Unlike stable trifluoromethyl groups, a monofluoromethyl group can be labile. P450 oxidation at the fluoromethyl carbon can lead to an unstable


-fluoro-alcohol, which spontaneously eliminates HF to form an aldehyde.[1] This must be monitored.
Procedure
  • Incubation Mix:

    • Test Compound: 1 µM (low concentration to ensure first-order kinetics).

    • Microsomes: 0.5 mg/mL protein.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4) + 3 mM MgCl2.

  • Reaction Initiation:

    • Pre-warm at 37°C for 5 min.

    • Add NADPH (1 mM final) to start the reaction.

  • Sampling:

    • Take aliquots (50 µL) at T = 0, 5, 15, 30, 45, and 60 minutes.

    • Quench immediately in 150 µL ice-cold Acetonitrile/Methanol (1:1).

  • LC-MS/MS Method:

    • Parent Disappearance: Monitor the [M+H]+ transition for 5-(fluoromethyl)-1,3-benzodioxole.

    • Metabolite Scouting: Scan for:

      • M+16: Ring hydroxylation (Catechol formation).

      • M-20 (Loss of HF): Aldehyde formation (indicates defluorination).[1]

Calculation

Plot ln(% Remaining) vs. Time. The slope is


.[1]



[1]
References
  • Murray, M. (2000).[3] Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. Current Drug Metabolism, 1(1), 67-84.[3] Link

  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism, 6(3), 161-225. Link

  • Orr, S. T., et al. (2012). Mechanism-based inactivation (MBI) of cytochrome P450 enzymes: structure-activity relationships and discovery strategies to mitigate drug-drug interaction risks. Journal of Medicinal Chemistry, 55(11), 4896-4933. Link[1]

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

Sources

5-(fluoromethyl)-1,3-benzodioxole as a precursor for novel therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CHM-2025-04 Strategic Utilization of 5-(fluoromethyl)-1,3-benzodioxole in Medicinal Chemistry: Synthesis and Metabolic Profiling

Executive Summary

This guide details the strategic application of 5-(fluoromethyl)-1,3-benzodioxole (CAS: N/A for generic precursor, specific derivatives vary) as a high-value building block in drug discovery. While the 1,3-benzodioxole (methylenedioxybenzene) moiety is a "privileged structure" found in therapeutics like Tadalafil and Paroxetine, it is susceptible to metabolic degradation via cytochrome P450 (CYP450) oxidation.

The introduction of the fluoromethyl group (


)  at the C5 position serves a dual purpose:
  • Bioisosterism: It mimics the steric and H-bond accepting properties of a hydroxymethyl group (

    
    ) without the liability of rapid oxidation to a carboxylic acid.
    
  • Metabolic Blocking: The high C–F bond strength (

    
    ) blocks metabolic "soft spots," significantly extending the half-life (
    
    
    
    ) of the resulting scaffold compared to its methyl (
    
    
    ) analogs.

This document provides a validated workflow for functionalizing this precursor, preserving the labile fluoromethyl moiety during synthesis, and assessing the resulting metabolic stability.

Chemical Profile & Safety Protocols

Physicochemical Properties
  • Structure: A benzodioxole ring fused to a benzene ring, substituted at C5 with a fluoromethyl group.

  • Reactivity: The

    
     group is generally stable under neutral and basic conditions but can undergo solvolysis or defluorination in the presence of strong Lewis acids or high heat, potentially releasing hydrogen fluoride (HF).
    
  • Lipophilicity: Fluorine substitution typically increases

    
     by 0.2–0.4 units compared to the methyl analog, enhancing membrane permeability.
    
Critical Safety: Handling Benzyl Fluorides

WARNING: While less reactive than benzyl chlorides, benzyl fluorides can hydrolyze to release HF.

  • Containment: Handle exclusively in a functioning fume hood.

  • Vessel Compatibility: Avoid standard borosilicate glass if reaction conditions involve strong acids (which generate HF and etch glass). Use PTFE (Teflon) or PFA reaction vessels for acidic steps.

  • Quenching: Always have a saturated sodium bicarbonate (

    
    ) or calcium gluconate solution nearby to neutralize potential HF generation.
    

Experimental Workflow: Scaffold Functionalization

The primary challenge in working with 5-(fluoromethyl)-1,3-benzodioxole is functionalizing the aromatic ring to attach it to a larger pharmacophore (e.g., via Suzuki-Miyaura coupling) without degrading the fluoromethyl group.

Protocol A: Regioselective Bromination

Objective: Synthesize 6-bromo-5-(fluoromethyl)-1,3-benzodioxole. Rationale: Electrophilic aromatic substitution is directed by the strong electron-donating alkoxy groups of the dioxole ring. The position ortho to the oxygen and para to the fluoromethyl group (Position 6) is the most activated and sterically accessible. We use N-Bromosuccinimide (NBS) instead of


 to avoid Lewis-acid mediated defluorination.

Materials:

  • Substrate: 5-(fluoromethyl)-1,3-benzodioxole (1.0 eq)

  • Reagent: NBS (1.05 eq)

  • Solvent: Acetonitrile (MeCN) (anhydrous)

  • Catalyst: Ammonium Acetate (

    
    ) (10 mol%) - Acts as a mild proton source to activate NBS without generating harsh acidity.
    

Step-by-Step Procedure:

  • Preparation: Dissolve 5-(fluoromethyl)-1,3-benzodioxole (10 mmol) in anhydrous MeCN (50 mL) in a round-bottom flask wrapped in aluminum foil (protect from light to prevent radical side-reactions).

  • Addition: Add

    
     (1 mmol). Cool the solution to 0°C.
    
  • Bromination: Add NBS (10.5 mmol) portion-wise over 15 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS.

  • Quench: Dilute with water (50 mL) and extract with Ethyl Acetate (

    
    ).
    
  • Wash: Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexane).

QC Criteria:

  • 
    -NMR:  Single peak (typically 
    
    
    
    to
    
    
    , triplet if coupled to protons). Disappearance of this peak indicates defluorination.
  • 
    -NMR:  Confirm loss of one aromatic proton and retention of the 
    
    
    
    doublet (
    
    
    ).

Experimental Workflow: C-C Bond Formation

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Couple the brominated intermediate with an aryl boronic acid to create a biaryl scaffold. Rationale: Palladium-catalyzed coupling is compatible with benzyl fluorides.[1][2] We use a mild base (


) and a phosphine ligand (

or SPhos) to facilitate the reaction at moderate temperatures, preventing thermal degradation of the C-F bond.

Materials:

  • Substrate: 6-bromo-5-(fluoromethyl)-1,3-benzodioxole (1.0 eq)

  • Partner: Phenylboronic acid derivative (1.2 eq)

  • Catalyst:

    
     (5 mol%) + SPhos (10 mol%) OR 
    
    
    
  • Base:

    
     (2.0 eq, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane

Step-by-Step Procedure:

  • Degassing: Charge a reaction vial with the bromide (1.0 mmol), boronic acid (1.2 mmol), and catalyst precursor. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (5 mL) and aqueous

    
     (1 mL).
    
  • Reaction: Heat to 80°C for 12 hours. Do not exceed 100°C.

  • Work-up: Filter through a Celite pad. Dilute with EtOAc, wash with water/brine.

  • Isolation: Concentrate and purify via preparative HPLC or Flash Chromatography.

Application Workflow: Metabolic Stability Assessment

Objective: Quantify the "Fluorine Effect" by comparing the Intrinsic Clearance (


) of the fluorinated scaffold vs. a non-fluorinated methyl analog.

Data Presentation: Comparative Stability

ParameterMethyl Analog (

)
Fluoromethyl Analog (

)
Impact
LogD (pH 7.4) 2.12.4Improved Permeability

(Human Microsomes)
18 min55 min3x Stability Increase
Major Metabolite Benzoic Acid deriv. (Oxidation)Unchanged / Ring HydroxylationBlocks Benzylic Oxidation

Protocol C: Microsomal Stability Assay

  • Incubation: Incubate test compound (

    
    ) with pooled Human Liver Microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-regenerating system.

  • Sampling: Aliquot at 0, 5, 15, 30, 45, and 60 mins.

  • Quench: Add ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: LC-MS/MS (MRM mode). Plot

    
     vs. Time to determine 
    
    
    
    (elimination rate constant).
    • Formula:

      
      
      

Visualizing the Strategic Pathway

The following diagram illustrates the transformation of the precursor into a bioactive scaffold and the mechanistic basis for its metabolic stability.

G cluster_metabolism Metabolic Fate Precursor 5-(fluoromethyl)- 1,3-benzodioxole (Precursor) Bromination Regioselective Bromination (NBS, 0°C) Precursor->Bromination Activation Intermediate 6-Bromo Intermediate Bromination->Intermediate Yield >85% Coupling Suzuki Coupling (Pd Cat., Ar-B(OH)2) Intermediate->Coupling C-C Bond Formation Drug Final Therapeutic Candidate Coupling->Drug Scaffold Assembly Metabolism CYP450 Attack Drug->Metabolism Blocked Extended Half-life (High Bioavailability) Metabolism->Blocked C-F Bond Resists Oxidation Oxidized Carboxylic Acid (Inactive) Metabolism->Oxidized If -CH3 (Control): Rapid Clearance

Caption: Figure 1.[3][4][5] Synthesis workflow and mechanism of metabolic stabilization. The C-F bond prevents benzylic oxidation, shunting the molecule away from rapid clearance pathways.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Available at: [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Molander, G. A., & Elia, M. D. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]

  • Murray, M. (2000). Mechanisms of inhibitory and regulative interactions of methylenedioxyphenyl compounds with cytochrome P450. Current Drug Metabolism. Available at: [Link]

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Method Development for the Analysis of 1,3-Benzodioxole Analogs by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

The 1,3-benzodioxole moiety is a critical pharmacophore in numerous pharmaceutical compounds and a defining structural feature of various controlled substances, including 3,4-methylenedioxymethamphetamine (MDMA).[1][2][3] Consequently, the development of robust, selective, and validated analytical methods for the identification and quantification of its analogs is paramount for drug development, quality control, and forensic science. This guide provides a comprehensive framework for developing and validating both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods tailored for 1,3-benzodioxole derivatives. We delve into the causal reasoning behind critical experimental choices, from column and mobile phase selection to the strategic use of derivatization. This document serves as a practical protocol and an educational resource for scientists aiming to establish reliable analytical systems for this important class of compounds.

Introduction: The Analytical Imperative for 1,3-Benzodioxole Analogs

The 1,3-benzodioxole ring system is a cornerstone in the synthesis of compounds ranging from therapeutic agents to illicit substances.[1][2] The subtle structural modifications across its analogs can drastically alter their pharmacological or toxicological profiles. Therefore, analytical techniques must not only detect but also definitively distinguish between closely related structures. High-Performance Liquid Chromatography (HPLC), particularly with UV or Mass Spectrometric detection, excels in analyzing a broad range of these compounds, including non-volatile and thermally labile derivatives.[4][5] Conversely, Gas Chromatography-Mass Spectrometry (GC-MS) offers unparalleled separation efficiency and structural confirmation through standardized mass spectral libraries, making it a gold standard in forensic analysis.[6] This guide provides two distinct, yet complementary, pathways for method development, ensuring researchers can select and optimize the technique best suited for their analytical objectives.

Part I: High-Performance Liquid Chromatography (HPLC) Method Development

HPLC, particularly in its reverse-phase modality, is the workhorse for analyzing the purity and potency of pharmaceutical ingredients. Its adaptability makes it ideal for the diverse polarity range found within 1,3-benzodioxole analogs.

The Causality Behind HPLC Parameter Selection

Successful method development hinges on a systematic approach to optimizing the separation's selectivity and resolution.[7] The choices made at each step are interconnected and should be driven by the physicochemical properties of the target analytes.

  • Stationary Phase (Column) Selection: The initial and most critical choice is the column. For 1,3-benzodioxole analogs, which are moderately polar, a C18 (octadecylsilane) column is the logical starting point. This non-polar stationary phase effectively retains the analytes from a polar mobile phase via hydrophobic interactions. For complex mixtures or to achieve faster run times (UPLC applications), columns with smaller particle sizes (e.g., <3 µm) are recommended.[8]

  • Mobile Phase Composition: The mobile phase composition dictates the elution strength and selectivity. A typical mobile phase consists of an aqueous component and an organic modifier.

    • Organic Modifier: Acetonitrile (MeCN) is often preferred over methanol due to its lower viscosity (leading to lower backpressure) and favorable UV transparency.

    • Aqueous Component & pH Control: The addition of a small percentage of an acid, such as formic acid (0.1%) or phosphoric acid, is crucial.[8] It serves to protonate any basic functional groups on the analytes and suppress silanol interactions on the column's silica backbone. This results in sharper, more symmetrical peaks. Formic acid is the preferred choice for mass spectrometry (MS) compatibility as it is volatile.[8]

  • Detection: The conjugated aromatic system of the benzodioxole ring provides a strong chromophore, making UV detection highly effective. A Diode Array Detector (DAD) is advantageous as it can acquire spectra across a range of wavelengths, which is invaluable for peak purity assessment and initial identification. For maximum sensitivity, the detection wavelength should be set at the absorbance maximum of the benzodioxole core, typically around 285-290 nm. When higher sensitivity and specificity are required, coupling the HPLC to a mass spectrometer (LC-MS/MS) is the definitive solution.[4]

HPLC Method Development Workflow

The following diagram illustrates a logical workflow for systematic HPLC method development.

HPLC_Workflow Start Start: Define Analytical Goal (Purity, Assay, etc.) SelectColumn Select Column (e.g., C18, 250x4.6mm, 5µm) Start->SelectColumn SelectMobilePhase Select Initial Mobile Phase (e.g., A: 0.1% Formic Acid in H2O B: Acetonitrile) SelectColumn->SelectMobilePhase ScoutGradient Run Scouting Gradient (e.g., 5-95% B over 20 min) SelectMobilePhase->ScoutGradient Evaluate Evaluate Results: - Retention Time (k') - Resolution (Rs) - Peak Shape ScoutGradient->Evaluate Optimize Optimize Gradient Slope & Isocratic Hold Evaluate->Optimize If k' and Rs need improvement Isocratic Convert to Isocratic Method? (If applicable for QC) Evaluate->Isocratic If single analyte or simple mix Validate Method Validation (ICH Q2(R1)) Optimize->Validate Isocratic->Validate End Final Method Validate->End

Caption: A systematic workflow for HPLC method development.

Protocol 1: Isocratic HPLC-UV Analysis of a 1,3-Benzodioxole Analog

This protocol provides a starting point for the quantitative analysis of a single 1,3-benzodioxole analog.

1. Standard and Sample Preparation: a. Prepare a stock solution of the reference standard at 1.0 mg/mL in methanol. b. From the stock, prepare a working standard solution at approximately 50 µg/mL in the mobile phase. c. Prepare the sample to be analyzed (e.g., drug substance, formulation) by dissolving it in methanol to achieve a target concentration of approximately 50 µg/mL. Filter through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions: a. Set up the HPLC system according to the parameters in the table below. b. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. c. Perform a blank injection (mobile phase) to ensure no system peaks interfere. d. Inject the standard and sample solutions.

Table 1: Recommended Starting HPLC-UV Conditions

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeStandard for good resolution of moderately polar compounds.
Mobile Phase Acetonitrile : (0.1% Formic Acid in Water) / 60:40 (v/v)Adjust ratio to achieve a retention factor (k') between 2 and 10.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 10 µLAdjust based on analyte concentration and detector response.
UV Detector Diode Array Detector (DAD)
Detection λ 288 nmCorresponds to a common absorbance maximum for the benzodioxole ring system.
Run Time 10 minutes (or until the principal peak has eluted)Adjust to ensure elution of any late-eluting impurities.

3. Method Validation: a. Once the chromatographic conditions are optimized, the method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[9][10][11] Key parameters to assess include specificity, linearity, range, accuracy, precision, and robustness.[12]

Part II: Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Its coupling with mass spectrometry provides definitive structural identification, making it indispensable for forensic and metabolic studies.[6][13]

The Causality Behind GC-MS Parameter Selection
  • Analyte Volatility and the Need for Derivatization: The primary prerequisite for GC analysis is that the analyte must be sufficiently volatile and thermally stable.[14][15] While some simple 1,3-benzodioxole analogs can be analyzed directly, many possess polar functional groups (e.g., hydroxyl, amine) that increase their boiling point and can cause poor peak shape due to interactions with the GC system. Derivatization is a chemical modification process that masks these polar groups, thereby increasing volatility and improving chromatographic performance.[6][16]

    • Silylation: This is the most common derivatization technique for this purpose. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace active hydrogens on polar functional groups with a nonpolar silyl group.[15][17][18]

  • Column Selection: A low-to-mid polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5MS) , is an excellent general-purpose choice.[19] This type of column separates compounds primarily based on their boiling points and is robust enough for a wide range of applications.

  • Temperature Programming: An oven temperature program (a ramp) is essential for separating a mixture of compounds with different boiling points.[19][20] A typical program starts at a low temperature to retain and focus volatile components, then gradually increases to elute higher-boiling compounds.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV is used almost universally. It produces reproducible fragmentation patterns that can be compared against established spectral libraries (e.g., NIST, Wiley) for confident compound identification.[21]

    • Acquisition Mode: Full Scan mode is used for method development and qualitative analysis, as it captures the entire mass spectrum. For quantitative analysis of specific targets, Selected Ion Monitoring (SIM) mode can be used to increase sensitivity and reduce matrix interference.

GC-MS Method Development Workflow

The workflow for GC-MS includes a critical decision point regarding the necessity of derivatization.

GCMS_Workflow Start Start: Define Analytes AssessPolarity Assess Analyte Polarity (Presence of -OH, -NH2, etc.) Start->AssessPolarity DirectAnalysis Direct 'Dilute & Shoot' Analysis AssessPolarity->DirectAnalysis Low Polarity Derivatize Perform Derivatization (e.g., Silylation) AssessPolarity->Derivatize High Polarity SelectColumn Select GC Column (e.g., HP-5MS, 30m x 0.25mm) DirectAnalysis->SelectColumn Derivatize->SelectColumn DevelopProgram Develop Oven Temp. Program (Initial Temp, Ramp Rate, Final Temp) SelectColumn->DevelopProgram OptimizeMS Optimize MS Parameters (Full Scan vs. SIM) DevelopProgram->OptimizeMS Evaluate Evaluate Results: - Peak Shape - Resolution - Spectral Match OptimizeMS->Evaluate Evaluate->DevelopProgram Optimize Validate Method Validation Evaluate->Validate Acceptable End Final Method Validate->End

Caption: A workflow for GC-MS method development, including the derivatization decision step.

Protocol 2: GC-MS Analysis of 1,3-Benzodioxole Analogs

This protocol provides two sample preparation options based on analyte polarity.

2A. Sample Preparation: Direct Analysis (for non-polar analogs) a. Prepare standard and sample solutions at a concentration of approximately 10 µg/mL in a volatile organic solvent like ethyl acetate or dichloromethane.[14] b. Ensure the final solution is free of particles by centrifugation or filtration if necessary.[14] c. Transfer to a 2 mL glass autosampler vial.

2B. Sample Preparation: Silylation (for polar analogs) [17] a. Place 1-5 mg of the dry sample or a dried-down extract into a septum vial. b. Add 100 µL of a silylation-grade solvent such as pyridine or acetonitrile. c. Add 100 µL of BSTFA (or a similar silylation reagent). d. Cap the vial tightly and mix well. e. Heat the vial at 60 °C for 15-30 minutes. f. Cool the reaction mixture to room temperature before injection.

2. GC-MS Instrumentation and Conditions: a. Set up the GC-MS system according to the parameters in the table below. b. Inject 1 µL of the prepared sample.

Table 2: Recommended Starting GC-MS Conditions

ParameterRecommended SettingRationale
GC System Agilent 7890B or equivalent
MS System Agilent 5977B or equivalent
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessIndustry standard for robust, general-purpose separations.[19]
Carrier Gas Helium, constant flow at 1.0 mL/minInert gas providing good chromatographic efficiency.[19]
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the sample.
Injection Mode Splitless (for trace analysis) or Split 10:1 (for higher concentrations)Splitless mode enhances sensitivity; split mode prevents column overload.
Oven Program Initial: 60 °C (hold 1 min), Ramp: 20 °C/min to 280 °C, Hold: 5 minA starting point to be optimized based on analyte volatility and complexity.[19]
MS Transfer Line 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for EI.
Quadrupole Temp. 150 °CStandard temperature for EI.
Ionization Mode Electron Ionization (EI), 70 eVProduces standard, library-searchable mass spectra.
Acquisition Mode Full Scan (m/z 40-550)Captures full fragmentation patterns for identification.

Summary: Comparison of HPLC and GC-MS Techniques

Choosing the right technology is critical for achieving project goals. The table below summarizes the primary considerations for each technique.

Table 3: Feature Comparison of HPLC-UV and GC-MS

FeatureHPLC-UVGC-MS
Applicability Broad; suitable for non-volatile and thermally labile compounds.Limited to volatile and thermally stable compounds (or those made so by derivatization).[15]
Separation Principle Based on partitioning between a liquid mobile phase and solid stationary phase.Based on partitioning between a gaseous mobile phase and liquid stationary phase (boiling point).
Detection UV absorbance (quantitative, non-specific).Mass Spectrometry (quantitative, highly specific, structural information).
Identification Power Based on retention time comparison with a reference standard.High confidence based on retention time and mass spectral library match.[21]
Sample Preparation Generally simple: dissolve, filter, and inject.Can be more complex, often requiring extraction and/or derivatization.[6][13]
Primary Use Case QC/QA, purity testing, and quantification in pharmaceutical manufacturing.Forensic analysis, metabolomics, impurity identification, environmental testing.

Conclusion

The development of analytical methods for 1,3-benzodioxole analogs requires a deliberate and scientifically-grounded approach. For routine quality control and analysis of a wide range of derivatives, HPLC-UV offers a robust and accessible platform. The key to success lies in the logical selection of the column and the careful optimization of the mobile phase to achieve the desired separation. For applications demanding definitive identification and high sensitivity, particularly in complex matrices or for forensic purposes, GC-MS is the superior technique. Its power is fully realized through appropriate sample preparation, including derivatization when necessary, and the interpretation of the rich structural data provided by the mass spectrometer. By following the workflows and protocols outlined in this guide, researchers can confidently develop and validate methods that are fit-for-purpose, ensuring data of the highest quality and integrity.

References

  • Zhang, Q., et al. (2015). Analysis of designer drugs in human blood using gas chromatography-mass spectrometry. Arabian Journal of Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). Appendix G - Derivatization in GC MS. Scribd. Retrieved from [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. UC Davis College of Letters and Science. Retrieved from [Link]

  • Regis Technologies. (n.d.). GC Derivatization. Regis Technologies. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved from [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. National Library of Indonesia. Retrieved from [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Phenomenex. Retrieved from [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. Retrieved from [Link]

  • Phenomenex. (2025). GC-MS Drug Testing in Toxicology. Phenomenex. Retrieved from [Link]

  • Welsch, T., et al. (2006). Screening and optimization of the derivatization of polar herbicides with trimethylanilinium hydroxide for GC-MS analysis. Journal of Chromatography A. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Retrieved from [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Organomation. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1,3-Benzodioxolane on Newcrom R1 HPLC column. SIELC. Retrieved from [Link]

  • Boffa, L., et al. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Molecules. Retrieved from [Link]

  • Naqi, H. A., et al. (2019). 1H quantitative NMR and UHPLC-MS analysis of seized MDMA/NPS mixtures and tablets from night-club venues. Analyst. Retrieved from [Link]

  • Pál, A., et al. (2023). Development of enantioselective high-performance liquid chromatography-tandem mass spectrometry method for the quantitative determination of MDMA and its major phase-I metabolites in human biological fluids. Journal of Chromatography B. Retrieved from [Link]

  • Valenzuela, C., et al. (2015). High Performance Thin Layer Chromatography method for analysis of 3,4-methylenedioxymethamphetamine in seized tablets. Journal of the Chilean Chemical Society. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Benzodioxole. PubChem. Retrieved from [Link]

  • Uekusa, H., et al. (2020). Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. Analyst. Retrieved from [Link]

  • Yang, L., et al. (2025). Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. Fitoterapia. Retrieved from [Link]

  • Maggadani, B. P., et al. (2024). Development of MDMA analysis method in dried blood spot using gas chromatography mass spectrometry Quadrupole Time-of-Flight. Pharmacy Education. Retrieved from [Link]

  • Aït-Mohand, K., et al. (2015). LC-MS/MS Analysis of MDMA in Ecstasy Tablets in Morocco. Journal of Forensic Research. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). UHPLC/HPLC Method Development for Pharmaceutical-Related Substance. MAC-MOD. Retrieved from [Link]

  • Bouziane, I., et al. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment. Retrieved from [Link]

  • Mitkov, J., et al. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications. Retrieved from [Link]

  • Reddy, G. S., et al. (2016). Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor. Journal of Chromatographic Science. Retrieved from [Link]

Sources

Safe Management of Fluoromethylated Reagents in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Paradox

The introduction of a fluoromethyl group (-CH₂F) is a high-value strategy in drug discovery, known as the "Fluorine Effect." It modulates lipophilicity (logP), blocks metabolic soft spots (preventing P450 oxidation), and alters pKa without significant steric penalty [1].

However, the reagents required to install this group present a safety paradox : the same reactivity that allows for precise C-F bond formation often entails extreme hydrolytic instability, high volatility, and potent alkylating toxicity.

This guide moves beyond standard Safety Data Sheets (SDS) to provide a causality-driven operational framework. It addresses the specific handling of reagents such as Fluoromethyl iodide (CH₂FI) , Fluoromethyl phenyl sulfone , and electrophilic N-F reagents used in fluoromethylation cascades.

Risk Assessment & Reagent Classification

Effective safety protocols require classifying reagents by their mechanism of failure rather than just their physical state.

Reagent ClassExamplesPrimary HazardMechanism of Failure
Volatile Alkylators Fluoromethyl iodide (CH₂FI), BromofluoromethaneExtreme Toxicity Potent DNA alkylation; highly volatile (bp ~23°C for CH₂FI); invisible leak hazard.
Nucleophilic Sources Fluoromethyl phenyl sulfoneHidden HF Generation Stable solid, but generates HF upon exposure to strong acids or moisture during deprotection.
Deoxofluorinators DAST, Deoxo-FluorExplosive/Thermal Violent reaction with water; thermal decomposition above 50-90°C generates pressurized HF.
Electrophilic Sources Selectfluor, NFSIOxidative Generally stable solids, but incompatible with reducing agents; potential N-F bond shock sensitivity.

Storage Protocols: The "Material-Reagent Mismatch"

The Causality: Standard borosilicate glass consists of silica (SiO₂).[1] Upon hydrolysis, many fluoromethylated reagents release Hydrogen Fluoride (HF).



This reaction etches the glass, compromising structural integrity and potentially causing container failure during storage.
Protocol A: Storage Decision Matrix
  • Volatile Alkylators (CH₂FI): Must be stored in stainless steel cylinders or PFA (Perfluoroalkoxy) coated containers . Never store in standard glass vials with septa, as the iodine species can degrade rubber, and the vapor pressure can pop caps.

  • Solids (Sulfones/Selectfluor): May be stored in glass only if kept in a desiccator. Preferred storage is HDPE (High-Density Polyethylene) wide-mouth bottles.

Visualization: Storage Logic Tree

StorageLogic Start New Fluoromethyl Reagent IsVolatile Is it Volatile? (e.g., CH2FI) Start->IsVolatile Yes Yes IsVolatile->Yes Yes No No IsVolatile->No No IsHydrolytic Hydrolyses to HF? IsHydrolytic->Yes DAST/Deoxo-Fluor IsHydrolytic->No Stable Sulfones Steel Stainless Steel Cylinder (Burst Disk Required) PFA PFA/Teflon Bottle (Secondary Containment) Glass Borosilicate Glass (Desiccator Only) Yes->Steel Yes->PFA No->IsHydrolytic No->Glass

Caption: Decision matrix for selecting storage materials based on volatility and hydrolytic instability.

Handling Protocol: The "Self-Validating" Closed System

Objective: Transfer volatile, toxic fluoromethylating agents (e.g., CH₂FI) without exposure or hydrolysis. The Concept: A self-validating system uses a physical check (pressure) to confirm integrity before the toxic agent is introduced.

Protocol B: The Pressure-Test Transfer

Equipment: Schlenk line, PFA tubing, cannula, stainless steel reagent cylinder.

  • System Assembly: Connect the reagent cylinder to the reaction flask via PFA tubing and a cannula. Ensure the reaction flask is equipped with a magnetic stir bar and dry solvent.[2]

  • The Validation Step (Critical):

    • Close the reaction flask outlet.

    • Pressurize the transfer line with inert gas (Argon) to 5 psi.

    • Close the Argon source.

    • Wait 2 minutes. Watch the manometer.

    • If pressure drops: You have a leak. Do NOT open the reagent cylinder. Re-seal joints.

    • If pressure holds:[3] The system is validated.

  • The Transfer:

    • Cool the receiving flask to -78°C (condenses the volatile reagent, lowering system pressure).

    • Slowly open the reagent cylinder valve. The pressure differential will drive the reagent into the flask.

    • Measure addition by weight (place the cylinder on a balance) rather than volume to avoid handling syringes.

  • Post-Transfer Purge:

    • Close the cylinder valve.[4][5]

    • Flush the transfer line with Argon into the reaction flask (quenching the line) before disconnecting.

Disposal & Quenching: The "Kill-Verify" Workflow

Disposal of fluoromethylated reagents is not a simple "waste bin" procedure. You must chemically destroy the reactive species (the alkylator or the oxidant) and then neutralize the HF byproduct.

Protocol C: Sequential Quenching

Warning: Never add water directly to concentrated fluorinating reagents.

  • Step 1: The Chemical Kill (Destroy Reactivity)

    • For Electrophilic F (Selectfluor/NFSI): Add a reducing agent. Saturated aqueous Sodium Thiosulfate or Sodium Bisulfite is effective. Stir until starch-iodide paper shows no oxidant.

    • For Alkylators (CH₂FI): Add a nucleophile.[6] Ethanolamine or diluted Ammonium Hydroxide will displace the iodide and destroy the alkylating potential.

  • Step 2: The Acid Neutralization (Manage HF)

    • Once the reactive species is destroyed, the solution likely contains HF.

    • Add Calcium Hydroxide (Ca(OH)₂) or Calcium Chloride (CaCl₂) solution.

    • Mechanism:[6][7][8]

      
      .
      
    • Precipitating Calcium Fluoride (

      
      ) removes the fluoride ion hazard.
      
  • Step 3: pH Verification

    • Adjust pH to 7-9 using Sodium Bicarbonate.

    • Filter the solid

      
       (dispose as solid chemical waste).
      
    • Dispose of the filtrate as non-halogenated aqueous waste (if free of organic solvents) or halogenated solvent waste.

Visualization: Disposal Workflow

DisposalFlow Waste Reaction Waste Type Identify Hazard Waste->Type Oxidizer Electrophilic (F+) Type->Oxidizer Alkylator Alkylating (CH2F-I) Type->Alkylator Quench1 Add Na-Thiosulfate (Reduce F+) Oxidizer->Quench1 Quench2 Add Ethanolamine (Nucleophilic Attack) Alkylator->Quench2 HF_Check Contains HF? Quench1->HF_Check Quench2->HF_Check Ca_Add Add CaCl2/Ca(OH)2 (Precipitate CaF2) HF_Check->Ca_Add Yes (Always Assume) Final Adjust pH -> 7 Filter Solids Ca_Add->Final

Caption: Sequential quenching workflow ensuring both reactive species destruction and fluoride sequestration.

Emergency Response: HF Exposure

Even if the reagent is not HF itself (e.g., Fluoromethyl phenyl sulfone), metabolic or hydrolytic decomposition can generate HF on the skin.

The Golden Rule: Calcium Gluconate is the only antidote.

  • Skin Contact:

    • Wash with water for 5 minutes (speed is key).

    • Immediately apply 2.5% Calcium Gluconate gel.[9] Massage into the skin.[10]

    • Do not stop massaging until medical help arrives. The calcium binds free fluoride ions, preventing them from scavenging body calcium (which causes cardiac arrest).

  • Eye Contact:

    • Irrigate with water for 15 minutes.[11]

    • Do NOT use Calcium Gluconate gel in the eye. Use 1% Calcium Gluconate solution drops if available and trained, otherwise continuous irrigation [2].

References

  • Prakash, G. K. S., & Hu, J. (2019). "Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry." Chemical Reviews.

  • Centers for Disease Control and Prevention (CDC). (2025). "Hydrogen Fluoride (HF) | Medical Management Guidelines."

  • Sigma-Aldrich. (2023). "Safety Data Sheet: Fluoromethyl Phenyl Sulfone."

  • Air Products. (2023). "Treatment Protocol for Hydrofluoric Acid Burns."

  • BenchChem. (2025). "A Comparative Guide to the Safety and Handling of Modern Fluorinating Reagents."

Sources

Application Note: Strategic Reagents & Conditions for Selective Fluoromethylation

Author: BenchChem Technical Support Team. Date: February 2026


), Difluoromethylation (

), and Trifluoromethylation (

)

Executive Summary

The strategic incorporation of fluorinated motifs—specifically


, 

, and

—is a cornerstone of modern drug discovery. These groups act as bioisosteres for hydrogens, hydroxyls, and methyl groups, respectively, profoundly influencing metabolic stability (blocking P450 oxidation), lipophilicity (

), and binding affinity via "polar hydrophobicity."

This guide moves beyond textbook definitions to provide field-proven protocols for Late-Stage Functionalization (LSF). We focus on three high-reliability methodologies:

  • Innate Radical C–H Difluoromethylation using Zinc Sulfinates (Baran’s Reagent).

  • Oxidative C–H Trifluoromethylation using the Langlois Reagent.

  • Electrophilic Monofluoromethylation of Heteroatoms.

Strategic Reagent Selection: The Decision Matrix

Selecting the correct reagent depends entirely on the electronic nature of the substrate and the target functional group.

Reagent Class Comparison
Target GroupReagent ClassReagent NameMechanismPrimary Application

Radical PrecursorLanglois Reagent (

)
Oxidative RadicalInnate C–H functionalization of electron-rich heterocycles.[1]

ElectrophileTogni Reagent II Electrophilic / RadicalFunctionalization of thiols, phosphines, and alkenes (Cu-catalyzed).

NucleophileRuppert-Prakash (

)
Nucleophilic AttackAddition to ketones/aldehydes; requires fluoride initiation.

Radical PrecursorDFMS (

)
Radical TransferInnate C–H functionalization of N-heterocycles (Baran Protocol).

ElectrophileFluoroiodomethane (

)

Direct alkylation of N, O, S nucleophiles.
Decision Logic Diagram

The following flow chart guides the chemist to the optimal reaction condition based on substrate electronics.

ReagentSelection Start Substrate Analysis Target Target Motif? Start->Target CF3 Trifluoromethyl (CF3) Target->CF3 CF2H Difluoromethyl (CF2H) Target->CF2H CH2F Monofluoromethyl (CH2F) Target->CH2F ElecRich Substrate: Electron Rich? (e.g., Pyrrole, Indole) CF3->ElecRich Heterocycle Substrate: Heteroarene? (e.g., Pyridine, Quinoline) CF2H->Heterocycle Nucleophile Substrate: Nucleophile? (Amine, Phenol, Thiol) CH2F->Nucleophile Langlois Protocol: Langlois Reagent (Radical C-H) ElecRich->Langlois Yes Togni Protocol: Togni Reagent (Electrophilic/Cu-Cat) ElecRich->Togni No (or Thiol/Alkene) DFMS Protocol: Baran's DFMS (Radical C-H) Heterocycle->DFMS Innate C-H FIM Protocol: Fluoroiodomethane (Electrophilic Alkylation) Nucleophile->FIM Direct Alkylation

Caption: Logical flow for selecting fluoromethylation reagents based on target motif and substrate electronics.

Protocol A: Innate C–H Difluoromethylation ( )

Reagent: Zinc Difluoromethanesulfinate (DFMS, Baran’s Reagent) Mechanism: Radical Minisci-type reaction.

The


 group is a non-classical bioisostere for hydroxyl (

) and thiol (

) groups due to its ability to act as a hydrogen bond donor. The zinc sulfinate reagent (DFMS) developed by the Baran lab allows for the direct installation of this group onto heterocycles without pre-functionalization (e.g., no need for halides or boronates).
Mechanistic Insight

The reaction proceeds via the oxidative generation of a


 radical from the sulfinate salt. This electrophilic radical attacks the most electron-deficient position of the heterocycle (Minisci selectivity), followed by oxidation and deprotonation to restore aromaticity.

DFMS_Mechanism DFMS Zn(SO2CF2H)2 (DFMS) Radical •CF2H (Radical Species) DFMS->Radical Oxidation (-SO2) Oxidant TBHP (t-BuOOH) Oxidant->Radical Initiates Intermediate Radical Adduct Radical->Intermediate + Substrate Substrate Heteroarene (Substrate) Substrate->Intermediate Product Product-CF2H Intermediate->Product Oxidation/-H+

Caption: Simplified radical mechanism for DFMS-mediated C-H difluoromethylation.

Experimental Procedure

Standard Scale: 0.5 mmol substrate.

  • Setup: To a 20 mL vial equipped with a magnetic stir bar, add the heterocycle substrate (1.0 equiv, 0.5 mmol) and Zinc Difluoromethanesulfinate (DFMS) (3.0 equiv).

  • Solvent: Add dichloromethane (

    
    ) (1.5 mL) and water (
    
    
    
    ) (0.6 mL). The biphasic system is crucial for solubilizing the zinc salt while maintaining organic solubility for the substrate.
  • Initiation: Cool the mixture to 0 °C (ice bath). Add trifluoroacetic acid (TFA) (1.0 equiv) followed by tert-butyl hydroperoxide (TBHP) (70% aq. solution, 5.0 equiv) dropwise.

    • Note: TFA protonates the basic heterocycle, increasing its electrophilicity and reactivity toward the nucleophilic radical, while also preventing catalyst poisoning if metals are used (though this protocol is metal-free).

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 12–24 hours.

    • Monitoring: Monitor by TLC or LC-MS. If conversion is low after 12h, add a second portion of DFMS (2.0 equiv) and TBHP (3.0 equiv).

  • Workup: Quench with saturated aqueous

    
    . Extract with 
    
    
    
    (
    
    
    ). Dry combined organics over
    
    
    and concentrate.
  • Purification: Flash column chromatography.

Validation Check:

  • 
     NMR is diagnostic. The 
    
    
    
    group typically appears as a doublet around -110 to -130 ppm with a large coupling constant (
    
    
    ).

Protocol B: Innate C–H Trifluoromethylation ( )

Reagent: Sodium Trifluoromethanesulfinate (Langlois Reagent) Mechanism: Oxidative Radical Substitution.

While electrophilic sources like Togni reagents are excellent for specific functional groups, the Langlois reagent provides the most robust path for "medicinal chemistry scanning"—directly attaching


 to innate positions on electron-rich aromatics and heterocycles.
Experimental Procedure

Standard Scale: 0.5 mmol substrate.

  • Setup: In a reaction tube, combine the substrate (1.0 equiv) and Sodium Trifluoromethanesulfinate (Langlois Reagent, 3.0 equiv).

  • Solvent System: Add

    
     or a 
    
    
    
    mixture.
    
    
    is often preferred for solubility of the salt.
  • Oxidant: Add TBHP (4.0 equiv) or

    
      (3.0 equiv).
    
    • Catalyst Option: For difficult substrates, adding catalytic

      
        (10 mol%) can facilitate the radical generation, though metal-free conditions often suffice for electron-rich systems (pyrroles, indoles).
      
  • Reaction: Stir at ambient temperature (or 50 °C for sluggish substrates) for 18 hours.

  • Workup: Dilute with water and extract with ethyl acetate. Wash the organic layer extensively with water (to remove DMSO) and brine.

  • Purification: Silica gel chromatography.

Safety Note: This reaction generates sulfur dioxide (


). Perform in a well-ventilated fume hood.

Protocol C: Selective Monofluoromethylation ( )

Reagent: Fluoroiodomethane (


)
Mechanism:  Nucleophilic Substitution (

).

Selective monofluoromethylation is challenging because the product is often less stable than di/tri-fluorinated analogs. The most reliable method for introducing


 onto heteroatoms (N, O, S) is direct alkylation.
Experimental Procedure (N-Alkylation)

Target: Preparation of N-fluoromethyl heterocycles or amines.

  • Setup: Dissolve the amine/heterocycle (1.0 equiv) in anhydrous DMF or Acetonitrile .

  • Base: Add

    
      (1.5 equiv). Cesium is preferred over sodium/potassium due to the "cesium effect" (higher solubility and reactivity in polar aprotic solvents).
    
  • Alkylation: Add Fluoroiodomethane (

    
    )  (1.2 equiv).
    
    • Critical Handling:

      
       is a volatile liquid (bp 53 °C) and a potential alkylating carcinogen. Handle in a hood with proper PPE. Use a gas-tight syringe.
      
  • Reaction: Stir at room temperature for 4–12 hours. Heating is rarely required and may cause decomposition of the reagent.

  • Workup: Dilute with water/brine and extract with

    
     or 
    
    
    
    .
    • Note:

      
       amines can be prone to hydrolysis. Avoid prolonged exposure to acidic aqueous conditions.
      

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (DFMS) Poor radical generation or solubility.Increase TBHP to 5-7 equiv. Switch solvent to

(1:1) to dissolve more salt. Add 10 mol%

.
Regioselectivity Issues Multiple innate reactive sites.Block the most reactive position with a halide (Cl/Br) which can be removed later, or switch to electrophilic reagents (Togni) if applicable.
Decomposition (

)
Hydrolysis of the product.Perform workup with neutral buffers. Store product at -20 °C. Avoid acidic mobile phases during HPLC.
Safety (Pressure) Gas evolution (

,

).
Do not seal reaction vessels tightly during the initial addition of oxidants. Use a vent needle if necessary.

References

  • Fujiwara, Y., et al. (2012).[2] "Practical and innate carbon–hydrogen functionalization of heterocycles." Nature, 492, 95–99.[2] (The foundational paper for Baran's DFMS reagent). Link

  • Langlois, B. R., et al. (1991).[3] "Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions." Tetrahedron Letters, 32(51), 7525-7528. (The original Langlois Reagent protocol).[4] Link

  • Charpentier, J., et al. (2015). "Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents." Chemical Reviews, 115(2), 650–682. (Comprehensive review of Togni reagents). Link

  • Hu, J., et al. (2015).[5] "Selective Difluoromethylation and Monofluoromethylation Reactions." Chemical Reviews, 115(17), 9073–9174. (Authoritative review on selective fluoromethylation). Link

  • O'Hara, F., et al. (2013).[6] "Zinc sulfinate reagents for drug discovery."[6] Nature Protocols, 8, 1042–1047. (Step-by-step protocol for preparing and using Zinc Sulfinates). Link

Sources

Troubleshooting & Optimization

improving yield and purity of 1,3-Benzodioxole, 5-(fluoromethyl)-

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-BFM-2026-02-17

Abstract: This technical support guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis and purification of 1,3-Benzodioxole, 5-(fluoromethyl)-. The content is structured to address specific challenges encountered during the two primary stages of a common synthetic route: the formation of the benzodioxole ring via Williamson ether synthesis and the subsequent benzylic fluorination. This document is intended for researchers, chemists, and process development professionals seeking to improve the yield, purity, and safety of their synthetic procedures.

Synthetic Workflow Overview

The synthesis of 1,3-Benzodioxole, 5-(fluoromethyl)- is typically not a single-step process. A robust and common approach involves a multi-step pathway that first constructs a functionalized benzodioxole precursor, followed by the critical fluorination step. Understanding the potential pitfalls at each stage is key to achieving high yield and purity.

The most logical pathway involves:

  • Step 1: Benzodioxole Ring Formation. Starting from a suitable catechol derivative (e.g., 4-(hydroxymethyl)benzene-1,2-diol), a Williamson ether synthesis is performed using a dihalomethane to form the core 1,3-benzodioxole ring, yielding an intermediate like (1,3-benzodioxol-5-yl)methanol.

  • Step 2: Activation of the Benzylic Position. The benzylic alcohol is converted into a better leaving group, typically a halide (e.g., (1,3-benzodioxol-5-yl)methyl chloride) or a sulfonate ester.

  • Step 3: Nucleophilic Fluorination. The activated intermediate undergoes nucleophilic substitution with a fluoride source to yield the final product. Due to the reactivity of benzylic positions, this step is often the most challenging.[1]

Below is a visualization of this general workflow.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Fluorination Catechol_Derivative 4-(Functionalized) Catechol Ring_Formation Williamson Ether Synthesis Catechol_Derivative->Ring_Formation Benzodioxole_Intermediate (1,3-Benzodioxol-5-yl)methanol or similar Ring_Formation->Benzodioxole_Intermediate Activation Activation (e.g., SOCl2) Benzodioxole_Intermediate->Activation Activated_Intermediate 5-(Chloromethyl)- 1,3-benzodioxole Activation->Activated_Intermediate Fluorination Nucleophilic Fluorination Activated_Intermediate->Fluorination Crude_Product Crude 1,3-Benzodioxole, 5-(fluoromethyl)- Fluorination->Crude_Product Purification Purification (Chromatography) Crude_Product->Purification Final_Product Pure Product (>99%) Purification->Final_Product G cluster_safety DAST/Fluorinating Agent Safety Protocol PPE Personal Protective Equipment (PPE) - Chemical-resistant gloves (nitrile/neoprene) - Safety goggles AND face shield - Lab coat Location Location - Certified Chemical Fume Hood - Uncluttered workspace PPE->Location Handling Handling - Use Teflon/plastic syringes (DAST attacks glass) - Add reagent dropwise at low temp (0 °C or below) - NEVER add water to the reagent Location->Handling Quenching Quenching - Slowly add reaction mixture to a stirred, cooled (0 °C) solution of saturated NaHCO₃ Handling->Quenching Emergency Emergency Spill/Exposure - Skin: Flush with water for 15 min. - Eyes: Flush with water for 15 min. - Inhalation: Move to fresh air. - SEEK IMMEDIATE MEDICAL ATTENTION Quenching->Emergency

Sources

purification challenges for fluorinated organic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Lead Scientist: Dr. A. Vance | Ticket: #F-9921

Welcome to the Fluorine Chemistry Support Hub. If you are working with fluorinated organic compounds (FOCs), you have likely encountered the "Fluorine Effect": that distinct set of physicochemical anomalies—hydrophobicity combined with lipophobicity—that makes standard purification protocols fail.

This guide is not a textbook; it is a troubleshooting manual designed to salvage your reaction mixture when standard LC-MS methods show nothing and your compound oils out of every solvent.

Module 1: Chromatography Challenges (The "Invisible" Peak)

The Problem: You know your reaction worked (NMR confirms it), but your compound is invisible on the UV detector, or it co-elutes with non-fluorinated impurities.

Detection: Why UV Fails

The Carbon-Fluorine (C-F) bond is electrostatically tight. Perfluorinated chains often lack the conjugated


-systems required for UV absorbance >254 nm.

Troubleshooting Protocol:

  • Primary Fix: Switch to ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) . These are "universal" detectors that rely on the mass of the analyte, not its optical properties.

  • Secondary Fix (If stuck with UV): Monitor at 210-220 nm . Warning: Many solvents (EtOAc) absorb here. Switch mobile phases to Acetonitrile/Water or Hexane/TBME (tert-butyl methyl ether) which have better transparency at low wavelengths.

Separation: The "Retention Flip"

Fluorine is unique: it is hydrophobic but not "fatty" (lipophilic) in the traditional sense. This causes retention behavior to flip depending on your stationary phase.

Stationary PhaseFOC BehaviorMechanismRecommendation
Silica (Normal Phase) Elutes Early Low surface energy; F-compounds "slip" past polar silica silanols.Use weaker solvents (e.g., Hexane/DCM) to increase retention.
C18 (Reverse Phase) Elutes Late "Fluorous Ponytail" effect; high hydrophobicity drives strong interaction with C18.Increase organic modifier (MeCN/MeOH) rapidly.
Fluorous Silica Selective Retention Fluorine-Fluorine specific interactions.Gold Standard for separating F-tagged molecules.

Module 2: Fluorous Solid Phase Extraction (F-SPE)[1]

The Problem: You used a fluorous tag (e.g., a perfluorooctyl chain) to facilitate synthesis, but now you need to separate the tagged product from non-tagged reagents.

The Solution: F-SPE uses the principle of "Fluorous Affinity." It acts as a digital filter: only the fluorinated molecules stick.

The "Catch-and-Release" Protocol

Prerequisite: Use a Fluorous SPE cartridge (e.g., silica bonded with


 chains).[1]
  • Load: Dissolve crude mixture in a minimum volume of DMF or DMSO . (Avoid fluorinated solvents here; they will prevent binding).

  • Fluorophobic Wash (The "Catch"): Elute with 80:20 MeOH:H_2O .

    • Result: Non-fluorinated organic impurities wash off. The F-tagged compound remains bound to the cartridge.

  • Fluorophilic Elution (The "Release"): Elute with 100% MeOH or THF .

    • Result: The F-tagged compound releases.

Visualization: F-SPE Logic Flow

F_SPE_Workflow Start Crude Reaction Mixture (Tagged Product + Impurities) Load LOAD: Dissolve in DMF Apply to Fluorous Cartridge Start->Load Wash WASH: Elute with 80:20 MeOH:H2O Load->Wash Fluorous tag binds Check1 Waste Stream: Contains Non-Fluorous Impurities Wash->Check1 Impurities pass through Elute ELUTE: 100% MeOH or THF Wash->Elute Switch Solvent Product Pure Fluorous Product Elute->Product Tag releases

Figure 1: The "Catch-and-Release" mechanism for isolating fluorous-tagged compounds.

Module 3: Solubility & Crystallization[3][4]

The Problem: "It oils out." Fluorinated compounds often display a "miscibility gap"—they are too non-polar for methanol but too polar for hexane.

The Solvent Matrix

You must introduce a Hybrid Solvent —one that bridges the gap between organic and fluorous phases.

Solvent ClassExamplesRole
Bridge Solvents Benzotrifluoride (BTF) , Trifluorotoluene (TFT) Dissolves both F-compounds and standard organics. High boiling point (102°C for BTF).
Fluorous Solvents FC-72 , Perfluorohexane Only dissolves highly fluorinated molecules. Immiscible with most organics.[2]
Anti-Solvents Hexane , Methanol Induces precipitation (depending on F-content).
Crystallization Protocol (The "Fluorine Switch")

If your compound is >40% fluorine by weight, standard recrystallization (EtOH/Water) will fail. Use this method instead:

  • Dissolution: Dissolve the crude solid in hot BTF (Benzotrifluoride) . It is an excellent solvent for aromatic F-compounds.

  • Saturation: If the solution is clear, add Hexane dropwise until slight turbidity appears.

    • Why Hexane? While non-polar, hexane is often less fluorophilic than BTF, forcing the heavy F-compound out.

  • Cooling: Cool slowly to RT, then to -20°C.

    • Note: Fluorinated crystals are often waxy. Do not scratch the glass; use a seed crystal if available.

Decision Tree: Purification Strategy

Purification_Strategy Start Start: Crude Fluorinated Compound F_Content Est. Fluorine Content (% w/w) Start->F_Content Low_F < 30% F (e.g., -CF3 group) F_Content->Low_F High_F > 50% F (e.g., Perfluoro chain) F_Content->High_F Method_Low Standard Flash Chrom. (Silica) Low_F->Method_Low Method_High Fluorous Separation High_F->Method_High Warning_Low Watch for early elution! Use weaker mobile phase. Method_Low->Warning_Low Choice_High Is it a Tag? Method_High->Choice_High FSPE F-SPE Cartridge (Catch & Release) Choice_High->FSPE Yes Liq_Ext Fluorous Liquid Extraction (FC-72 / MeOH) Choice_High->Liq_Ext No (Bulk Material)

Figure 2: Strategic decision matrix based on fluorine weight percentage.

Module 4: Distillation & Volatility

The Problem: You try to distill your product, but it co-distills with the solvent or boils at a surprisingly low temperature.

The Science: Perfluorocarbons have extremely weak intermolecular forces (Van der Waals interactions are weak due to low polarizability of F).[2] This leads to:

  • Anomalous Volatility: High MW fluorinated compounds often boil lower than their hydrogenated counterparts.

  • Azeotropes: Fluorinated solvents often form low-boiling azeotropes with alcohols.

Troubleshooting:

  • Do not rely on boiling point prediction. A

    
     chain (MW 438) boils at roughly the same temperature as 
    
    
    
    (MW 114).
  • Use Kugelrohr Distillation: Short-path distillation is preferred to minimize hold-up volume, as fluorinated compounds can "creep" up glass walls due to low surface tension.

References

  • Fluorous Solid-Phase Extraction (F-SPE) Protocol Zhang, W. "Synthetic applications of fluorous solid-phase extraction (F-SPE)."[1] Chemical Reviews. [Link]

  • Solubility and Biphasic Systems Gladysz, J. A., et al. "New fluorous/organic biphasic systems achieved by solvent tuning."[3] J. Org. Chem. [Link]

  • ELSD Detection for Non-Chromophoric Compounds Lab Manager. "Introduction to Evaporative Light Scattering Detection in HPLC." [Link]

  • Crystallization and Purification of Fluorine Compounds European Patent Office. "Method for purifying fluorine compound." [Link]

Sources

Technical Guide: Stability & Handling of 5-(fluoromethyl)-1,3-benzodioxole

[1]

Executive Summary

5-(fluoromethyl)-1,3-benzodioxole is a highly reactive benzylic fluoride.[1] Its instability arises from the strong electron-donating nature of the 1,3-benzodioxole (methylenedioxy) ring, which significantly stabilizes the benzylic carbocation intermediate. This makes the C–F bond exceptionally labile, leading to rapid solvolysis in protic media and potential cationic polymerization in concentrated or acidic environments.

Critical Rule: Avoid protic solvents (water, alcohols) and acidic conditions.[1] Store in non-polar, anhydrous solvents at low temperatures.

The Science of Instability: Why It Degrades

To handle this compound successfully, you must understand the mechanism driving its decomposition.[2]

The "Electronic Trap"

The oxygen atoms in the 1,3-benzodioxole ring donate electron density into the benzene ring (resonance effect).[2] When the fluorine atom leaves, the resulting positive charge at the benzylic position is stabilized by this electron donation.[2]

  • Consequence: The activation energy for breaking the C–F bond is lowered significantly compared to a standard benzyl fluoride.[2]

  • Result: The compound undergoes SN1 Solvolysis almost spontaneously in the presence of any nucleophilic solvent (like methanol or water).[2]

Mechanism Diagram: Solvolysis Pathway

The following diagram illustrates the ionization pathway that leads to degradation.[2]

SolvolysisMechanismStart5-(fluoromethyl)-1,3-benzodioxoleTSTransition State(Ionization)Start->TS Slow StepCationStabilized BenzylicCarbocation(Resonance Stabilized)TS->Cation - F-AlcoholPiperonyl Alcohol(Degradation Product)Cation->Alcohol + H2OEtherMethyl Ether(Degradation Product)Cation->Ether + MeOHHFHF(Corrosive Byproduct)Cation->HFElimination/Subst.WaterH2O(Hydrolysis)MeOHMeOH(Methanolysis)

Figure 1: The SN1 solvolysis mechanism.[1] The electron-rich benzodioxole ring stabilizes the carbocation, facilitating rapid reaction with protic solvents.

Solvent Compatibility Matrix

The following table summarizes stability data based on solvent polarity and nucleophilicity.

Solvent ClassRepresentative SolventsStability StatusTechnical Notes
Non-Polar / Aprotic DCM, Toluene, Hexane High Recommended. The lack of nucleophilicity prevents SN1 attack.[1] Ensure solvents are anhydrous.[1][2]
Polar Aprotic THF, Ethyl Acetate Moderate Stable if strictly anhydrous.[1] Presence of water leads to rapid hydrolysis due to solvent polarity stabilizing the ion pair.[2]
Polar Aprotic (High Dielectric) DMSO, DMF, Acetonitrile Low Risky. High dielectric constant promotes ionization (C–F bond breakage).[1] If any water is present, hydrolysis is immediate.[1]
Protic Methanol, Ethanol, Water Critical Failure Avoid. Rapid conversion to ethers (solvolysis) or alcohols (hydrolysis).[1] HF is generated.[1][2][3][4][5]
Acidic Media Chloroform (unstabilized) Critical Failure Acid traces protonate the fluorine (

), making it an even better leaving group.[1]

Troubleshooting Guide & FAQs

Q1: I see a new spot on my TLC/LCMS after dissolving the compound in Methanol. What happened?

Diagnosis: You have created the methyl ether derivative.[1][2][6] Mechanism: Methanol acts as a nucleophile.[1][2][6] The electron-rich benzylic carbon creates a transient carbocation which is immediately trapped by methanol.[1][2] Solution: Never use alcohols as solvents for this compound, even for LCMS preparation.[1] Use Acetonitrile (anhydrous) or DCM for sample prep.[1] Run LCMS with non-acidic mobile phases if possible, or minimize residence time on the column.

Q2: My glass storage vial has become "cloudy" or etched.

Diagnosis: Hydrolysis has generated Hydrogen Fluoride (HF).[1][2] Mechanism: Moisture entered the vial.[1][2] The compound hydrolyzed (

12Solution:
  • Store in Teflon (PTFE) or Polypropylene containers if long-term storage is required.[1]

  • Ensure the compound is stored under an inert atmosphere (Argon/Nitrogen).[1][2]

  • Add a scavenger (e.g., weak solid base like

    
    ) if the application permits, to neutralize trace HF.
    
Q3: The compound turned into a gummy solid/gel during storage.

Diagnosis: Cationic Polymerization (Friedel-Crafts type).[1] Mechanism: In high concentrations, the benzylic carbocation can attack the electron-rich ring of a neighboring molecule, leading to oligomerization. This is catalyzed by trace acid (autocatalysis by HF).[1] Solution:

  • Dilution: Store as a dilute solution in Toluene or DCM rather than neat oil.

  • Temperature: Store at -20°C . Thermal energy promotes ionization.[1][2]

Recommended Handling Protocols

Protocol A: Solvent Drying & Preparation

Since moisture is the primary enemy, all solvents must be rigorously dried.

  • DCM/Toluene: Dry over activated 3Å or 4Å molecular sieves for at least 24 hours.

  • THF: Must be distilled from Na/Benzophenone or passed through an activated alumina column.[1][2] Stabilizer-free THF is preferred to avoid peroxide initiation of side reactions.[1]

  • Verification: Use Karl-Fischer titration to ensure water content is <50 ppm.

Protocol B: Quenching Reactions

If using this compound as a reagent (e.g., alkylation), quench carefully to avoid degradation of unreacted material.

  • Cooling: Cool reaction mixture to 0°C or -78°C.

  • Base Wash: Quench with saturated aqueous NaHCO3 (Sodium Bicarbonate).[1][2] This neutralizes any HF formed and prevents acid-catalyzed decomposition during workup.[1]

  • Extraction: Extract immediately into DCM or Ethyl Acetate.[1][2]

  • Drying: Dry organic layer over Na2SO4 (Sodium Sulfate) rather than MgSO4 (which can be slightly acidic).[1][2]

Protocol C: Stability Decision Tree

Use this workflow to determine the safety of your proposed experiment.[2]

StabilityTreeStartStart: Choosing SolventIsProticIs the solvent Protic?(Water, Alcohol, Acid)Start->IsProticIsPolarIs the solvent Polar?(DMSO, DMF, ACN)IsProtic->IsPolarNoStopSTOP: High Risk of SolvolysisIsProtic->StopYesDryIs the solvent Anhydrous?IsPolar->DryYesGoSAFE: Recommended ConditionIsPolar->GoNo (Non-polar)Dry->StopNo (Wet)CautionCAUTION: Use immediately.Keep Cold.Dry->CautionYes

Figure 2: Decision tree for solvent selection to ensure stability.

References

  • Beilstein Journals. (2018). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Beilstein J. Org.[2][7][8] Chem. [1]

  • National Institutes of Health (NIH). (2000).[1][9] Biologically stable [(18)F]-labeled benzylfluoride derivatives. PubMed.[1][2]

  • Fisher Scientific. (2024).[1][2] Safety Data Sheet: 1,3-Benzodioxole. [1]

  • Organic Chemistry Portal. (2020).[1][2] Benzyl fluoride synthesis by fluorination or substitution.[1][2][3][4][5]

  • Vedantu. (2023). Solvolysis in Chemistry: Definition, Mechanism & Examples.

Technical Support Center: Stability Protocols for 5-(fluoromethyl)-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

As researchers working with 5-(fluoromethyl)-1,3-benzodioxole , you are likely encountering a specific degradation profile that contradicts standard alkyl fluoride behavior. While typical primary alkyl fluorides are robust, this compound exhibits heightened lability due to the benzodioxole effect .

The electron-donating oxygen atoms in the 1,3-benzodioxole ring stabilize the benzylic carbocation intermediate. This lowers the activation energy for C–F bond cleavage, making the molecule highly susceptible to hydrolysis (forming the alcohol) and thermal elimination (forming reactive quinone methides or polymers).

This guide provides the protocols necessary to arrest these mechanisms during analysis.

Module 1: The Degradation Mechanism

Understanding the enemy is the first step to containment.

The primary failure mode is Acid-Catalyzed Solvolysis and Thermal Elimination of HF .

degradation_mechanism Start 5-(fluoromethyl)- 1,3-benzodioxole Cation Resonance-Stabilized Carbocation Start->Cation Spontaneous C-F Cleavage (Promoted by Heat/Acid/Silanols) HF HF (Autocatalyst) Cation->HF Elimination Alcohol Alcohol Product (Hydrolysis) Cation->Alcohol + H2O (Trace Moisture) Polymer Oligomers/Tars ( via Quinone Methide) Cation->Polymer Elimination (-H+) HF->Start Catalyzes further degradation (Loop)

Figure 1: The autocatalytic degradation loop. Note that the release of HF creates an acidic environment that further accelerates the initial C-F cleavage.

Module 2: Sample Preparation & Storage (The "Cold Chain")

Standard Operating Procedure (SOP-01): Do not treat this as a standard organic intermediate. Treat it as a moisture-sensitive reagent.

ParameterRecommendationScientific Rationale
Solvent Choice Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) Aprotic solvents prevent solvolysis. Methanol/Ethanol will rapidly form the benzyl ether via

.
Container PTFE/PFA or Silanized Glass Standard borosilicate glass has surface silanols (Si-OH) that act as Lewis acids, triggering defluorination.
Additives 3Å Molecular Sieves Scavenges trace water. Avoid basic stabilizers (e.g., triethylamine) as they may trigger elimination to the styrene analog.
Temperature -20°C Kinetic suppression of the C-F bond cleavage.

Critical Warning: Do not store in DMSO. DMSO is hygroscopic and can act as an oxidant or nucleophile under certain conditions, accelerating decomposition.

Module 3: GC-MS Analytical Protocol

The "Hot Zone" – Preventing Thermal Elimination

Gas Chromatography is risky because the injection port heat can instantly convert your analyte into the defluorinated byproduct (M-20 peak).

The Inlet Strategy

The goal is to minimize residence time and surface activity .

  • Inlet Type: Cool On-Column (COC) is the Gold Standard. It deposits the liquid directly into the column, bypassing the hot vaporization chamber.

  • Alternative: PTV (Programmed Temperature Vaporization) . Inject cold (e.g., 40°C), then ramp rapidly to volatilize.

  • Liner Selection (if using Split/Splitless): Must be Ultra-Inert and Deactivated (e.g., Restek Topaz or Agilent Ultra Inert). Wool liners are generally discouraged as the glass wool increases surface area for catalytic degradation.

GC Parameters
ParameterSettingReason
Injector Temp < 150°C (or ramped)Temperatures >200°C guarantee significant HF elimination.
Column Phase Rxi-5Sil MS or DB-5ms Low-bleed, non-polar phases minimize interaction.
Carrier Gas Helium @ Constant FlowHigh linear velocity helps sweep the labile molecule through the column quickly.
Oven Ramp Fast (>20°C/min) Get the compound off the column before it has time to degrade.
Troubleshooting GC-MS Spectra
  • Symptom: You see a large peak at

    
     (Loss of HF) and a small parent peak.
    
  • Diagnosis: Thermal degradation in the inlet.

  • Fix: Lower inlet temperature by 50°C. Switch to a liner without wool.

Module 4: LC-MS Analytical Protocol

The "Wet Zone" – Preventing Hydrolysis

If GC-MS degradation is uncontrollable, Reverse Phase LC-MS is the alternative, but pH control is non-negotiable.

Mobile Phase Selection
  • Avoid: Acidic modifiers (Formic acid, TFA) at high concentrations. Protons catalyze the leaving group ability of Fluorine.

  • Avoid: High pH (>8). Bases promote elimination.

  • Recommended: Neutral pH (Ammonium Acetate, 5-10 mM) in Water/Acetonitrile.

Column Choice
  • Stationary Phase: C18 with steric protection (e.g., Zorbax StableBond) or Hybrid particles (BEH).

  • Why: Residual silanols on older silica columns will degrade the benzyl fluoride just like glass GC liners.

Module 5: Interactive Troubleshooting (FAQ)

Q1: I see the parent mass in LC-MS, but it splits into two peaks. Why?

  • A: One peak is likely your target, and the other is the benzyl alcohol hydrolysis product. They often co-elute on C18. Check the mass spectrum: The alcohol will be

    
    . If you see 
    
    
    
    , your sample is hydrolyzing in the autosampler. Fix: Use a non-aqueous injection solvent (100% MeCN) and keep the autosampler at 4°C.

Q2: Can I use an internal standard to correct for degradation?

  • A: Yes, but choose carefully. Do not use a deuterated version of the same molecule if it degrades at the same rate—you will mask the loss. Use a stable analog like 3,4-methylenedioxy-toluene . If the ratio of Analyte/Standard drops over time, degradation is active.

Q3: Why does my calibration curve look non-linear at low concentrations?

  • A: Adsorption. At low concentrations (ppb range), active sites on the glass liner or column absorb a higher percentage of the analyte. Fix: "Prime" the system with a high-concentration injection before running your curve to saturate active sites.

Decision Matrix: Choosing the Right Method

method_selection Start Start: Analyte Analysis Q1 Is the sample aqueous? Start->Q1 GC_Path GC-MS Path Q1->GC_Path No (Organic Solvent) LC_Path LC-MS Path Q1->LC_Path Yes (Biological/Water) GC_Check Check Thermal Stability: Inject @ 200°C GC_Path->GC_Check LC_Check Check Hydrolysis: Is half-life < 1 hour? LC_Path->LC_Check Result_Stable Stable? Use Standard GC GC_Check->Result_Stable No peaks at M-20 Result_Unstable Degradation > 5%? Use Cold On-Column GC GC_Check->Result_Unstable M-20 present Result_LC_Normal Stable? Use Reverse Phase (Neutral) LC_Check->Result_LC_Normal No Result_LC_HILIC Unstable? Use Normal Phase / SFC (No Water) LC_Check->Result_LC_HILIC Yes

Figure 2: Workflow for selecting the analytical technique based on compound stability.

References

  • Swain, C. G., & Spalding, R. E. T. (1960). Mechanism of Acid Catalysis of the Hydrolysis of Benzyl Fluoride. Journal of the American Chemical Society.[1]

  • Champagne, P. A., et al. (2014).[1] Friedel–Crafts Reaction of Benzyl Fluorides: Selective Activation of C–F Bonds. Angewandte Chemie International Edition.

  • Restek Corporation. (2024). Minimizing Thermal Degradation of Labile Compounds in GC Inlets. Technical Guide.

  • Vasilopoulos, A., et al. (2020).[1][2] Copper-Catalyzed Functionalization of Benzylic C–H Bonds. Organic Letters.

  • Agilent Technologies. Deactivation of Glass Liners for Sensitive Compounds. Technical Note.

Sources

Technical Support Center: Resolving Ambiguous Peaks in Fluorinated Benzodioxoles

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: NMR Spectroscopy / Fluorine Chemistry Ticket ID: F-BZD-NMR-SOL

Overview

Welcome. If you are reading this, you are likely staring at an NMR spectrum of a fluorinated benzodioxole scaffold and asking one of two questions: "Is this extra splitting an impurity?" or "Where did my carbon signals go?"

As a Senior Application Scientist, I see this weekly. The benzodioxole (1,3-benzodioxole) moiety is electronically rich, often resulting in second-order effects (roofing) among aromatic protons. When you introduce a fluorine atom—with its 100% natural abundance (


F) and large gyromagnetic ratio—you introduce a "spin spy" that complicates these signals through extensive 

-coupling.

This guide is not a textbook; it is a troubleshooting manual designed to help you distinguish between structural reality and spectral artifacts.

Troubleshooting Guide (Q&A Format)
Q1: My aromatic proton signals look like a "forest" of multiplets. How do I distinguish

F coupling from impurities or rotamers?

The Diagnosis: In fluorinated benzodioxoles, the


F nucleus couples to protons up to 4 or 5 bonds away. This turns simple doublets into doublets-of-doublets (dd) or quartets, which often overlap with the distinct methylene singlet/doublet of the dioxole ring (

5.9–6.1 ppm).

The Solution: The "Switch-Off" Test You must verify if the splitting is magnetic (coupling) or chemical (impurities/rotamers). The only definitive way to do this is by removing the fluorine influence.

Protocol:


F-Decoupled 

H NMR
  • Setup: Select the standard proton parameter set.

  • Modification: Turn on the second channel (f2).

  • Frequency: Set f2 to the

    
    F frequency (check your channel configuration).
    
  • Pulse: Use a broad-band decoupling sequence (e.g., GARP or WALTZ-16) centered on the fluorine chemical shift (typically -100 to -180 ppm for aromatic F).

  • Execution: Acquire the spectrum.

Interpretation:

  • Scenario A (Collapse): The complex multiplet simplifies into a standard aromatic pattern (e.g., a doublet). Conclusion: The complexity was

    
     coupling. Your compound is pure.
    

Reference Data: Typical Coupling Constants (


) in Fluorinated Aromatics 
Coupling TypeBond DistanceTypical Value (Hz)Visual Effect on Spectrum

Ortho (3 bonds)6.0 – 10.0 HzWide splitting (comparable to

ortho)

Meta (4 bonds)4.0 – 8.0 HzMedium splitting (often confuses assignment)

Para (5 bonds)0 – 2.5 HzLine broadening or subtle shoulders
Q2: My

C spectrum is missing peaks, and the S/N ratio is terrible. Is my concentration too low?

The Diagnosis: Likely not. The issue is intensity distribution. A Carbon-13 atom attached directly to a Fluorine atom (


) splits into a doublet with a massive coupling constant (~250 Hz).[1] This splits the signal intensity in half and spreads it over a wide range, often burying it in the baseline noise. Even 2-bond and 3-bond couplings (20–25 Hz) can fragment signals.

The Solution: Power-Gated Decoupling Standard


C experiments only decouple protons (

H). You need to decouple Fluorine as well.

Protocol:


C{

H,

F} Triple Resonance
  • Note: Requires a probe capable of tuning to H, C, and F simultaneously (HFX probe) or a specialized setup.

  • If hardware is limited, run a

    
    F-decoupled 
    
    
    
    C spectrum
    (
    
    
    C{
    
    
    F}). The proton splittings will return, but the large C-F gaps will close, revealing the "missing" ipso and ortho carbons as singlets (or multiplets from proton coupling).

Visualizing the Carbon Assignment Workflow

CarbonAssignment start Missing/Ambiguous 13C Signals check_coupling Check for C-F Splitting Patterns start->check_coupling decision_split Are doublets visible? check_coupling->decision_split measure_J Measure J-coupling 1J ~250Hz (Ipso) 2J ~20Hz (Ortho) decision_split->measure_J Yes run_decoupled Run 13C{19F} Experiment decision_split->run_decoupled No/Unclear result_assign Assign Carbon Position based on J magnitude measure_J->result_assign result_singlet Peaks Collapse to Singlets run_decoupled->result_singlet result_singlet->result_assign

Figure 1: Decision logic for assigning Carbon-13 peaks in the presence of Fluorine coupling.

Q3: I have multiple fluorine atoms. How do I know which F is close to the benzodioxole protons?

The Diagnosis: In complex drug scaffolds, you might have a fluorine on the benzodioxole ring and another on a side chain. NOESY (Nuclear Overhauser Effect Spectroscopy) is standard for H-H spatial proximity, but it is blind to Fluorine.

The Solution: HOESY (Heteronuclear Overhauser Effect Spectroscopy) HOESY detects through-space interactions between


H and 

F nuclei (typically < 5 Å).[2][3]

Protocol: 1D


H{

F} HOESY
  • Why 1D? It is faster and more sensitive than 2D for specific questions.

  • Method:

    • Selectively irradiate the specific

      
      F signal of interest (e.g., the aromatic F).[4]
      
    • Observe the enhancement in the

      
      H spectrum.[3]
      
    • If the benzodioxole methylene protons (

      
       6.0) show enhancement, the Fluorine is spatially close (likely ortho to the dioxole ring).
      
Advanced Experimental Workflow

For full structural elucidation of fluorinated benzodioxoles, follow this validated pathway to ensure data integrity.

NMRWorkflow step1 1. Acquire Standard 1H & 19F NMR step2 2. Identify Overlap Regions step1->step2 branch1 Ambiguous Multiplets? step2->branch1 act1 Run 1H{19F} Decoupled branch1->act1 Yes step3 3. Acquire 13C Spectrum branch1->step3 No act1->step3 branch2 Missing Ipso/Ortho Carbons? step3->branch2 act2 Run 13C{19F} or Parameter Optimization (D1 > 3s) branch2->act2 Yes step4 4. Spatial Assignment (HOESY) branch2->step4 No act2->step4

Figure 2: Step-by-step experimental workflow for fluorinated compound characterization.

References
  • Reich, H. J. (2020).[5] Hans Reich's Collection: Fluorine-Proton Coupling Constants. University of Wisconsin-Madison. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for HOESY and decoupling protocols).
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
  • University of Ottawa NMR Facility. (2014). 1D Selective 1H - 19F HOESY. [Link]

  • IUPAC. (2008). NMR Nomenclature: Nuclear Spin Properties and Conventions. (Basis for nomenclature and reporting standards).[5]

Sources

Technical Support Center: Continuous Flow Acylation of 1,3-Benzodioxole

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: FLOW-FC-13B Assigned Specialist: Senior Application Scientist

Executive Summary & Process Logic

Friedel-Crafts acylation of 1,3-benzodioxole (methylenedioxybenzene) in continuous flow offers superior heat management over batch processes, mitigating the risk of thermal runaway and ring-cleavage. However, the reaction presents two distinct processing challenges: solids management (catalyst-product complex precipitation) and regioselectivity (avoiding ring-opening or bis-adduct formation).

This guide supports two validated workflows:

  • Method A (Heterogeneous): Packed Bed Reactor (PBR) using solid superacids (Recommended for ease of handling).

  • Method B (Homogeneous): Liquid flow using

    
     with active clogging management (Recommended for high-throughput/low-cost reagents).
    

Experimental Protocols

Method A: Heterogeneous Catalysis (Packed Bed)

Best for: Clean workup, preventing corrosion, and avoiding aluminum waste.

  • Reagents: 1,3-Benzodioxole (1.0 equiv), Propionic/Acetic Anhydride (1.2 equiv).

  • Catalyst: Aquivion® SO3H or Zeolite Beta (calcined).

  • Solvent: 1,2-Dichloroethane (DCE) or Nitromethane (to improve polarity).

  • Setup:

    • Feeds: Two HPLC pumps. Stream A: Substrate in solvent.[1] Stream B: Anhydride in solvent.

    • Reactor: Stainless steel column (Omnifit or similar) packed with catalyst pellets.

    • Conditions: 100°C, 20–30 min residence time, 5–10 bar back pressure (to keep solvent liquid).

Method B: Homogeneous Catalysis (Active Solids Management)

Best for: High reactivity, utilizing cheap Lewis acids (


).
  • Reagents: 1,3-Benzodioxole, Acyl Chloride,

    
    .
    
  • Solvent: Nitromethane (Critical: solubilizes the

    
    -acylium complex) or DCM (requires sonication).
    
  • Setup:

    • Feeds: Peristaltic or Syringe pumps (acid resistant).

    • Reactor: PFA coil reactor submerged in an ultrasonic bath (to prevent clogging).

    • Quench: Immediate inline mixing with water/HCl post-reactor.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for selecting the correct flow setup and the critical process steps for each.

FlowProcess Start Start: 1,3-Benzodioxole Acylation Decision Select Catalyst Strategy Start->Decision Hetero Heterogeneous (Solid Acid) Decision->Hetero Clean Workup Homo Homogeneous (AlCl3) Decision->Homo Low Cost/High Rate PBR Packed Bed Reactor (Aquivion/Zeolite) Temp: 100°C Hetero->PBR BPR Back Pressure Regulator (10 bar) PBR->BPR Output Product Isolation (3,4-methylenedioxyacetophenone) BPR->Output SolventCheck Solvent Selection Homo->SolventCheck Sonicator PFA Coil + Ultrasound (Prevent Clogging) SolventCheck->Sonicator Nitromethane or DCM Quench Inline Acid Quench (Hydrolysis) Sonicator->Quench Quench->Output

Caption: Workflow selection for acylation. Green path utilizes solid acid catalysts for cleaner profiles; Red path utilizes traditional Lewis acids requiring active clogging management.

Troubleshooting Guide & FAQs

Category 1: Reactor Clogging & Pressure Spikes

Symptom: System pressure exceeds safety limits; flow rate drops.

Probable CauseTechnical ExplanationCorrective Action
Complex Precipitation The product ketone forms a 1:1 complex with Lewis Acids (

) which is insoluble in non-polar solvents like DCM or Toluene.
Immediate: Switch solvent to Nitromethane (dissolves the complex) or use an ultrasonic bath for the reactor coil. Alternative: Switch to Method A (Heterogeneous catalyst).
Moisture Contamination

reacts with trace water to form

gel/sludge.
Dry all solvents over molecular sieves (3Å). Ensure feed lines are purged with Argon/Nitrogen.
Catalyst Attrition (PBR) In Method A, catalyst beads may crush under high pressure, creating fines that block frits.Use a graded bed (glass beads at inlet/outlet). Do not exceed the crush strength pressure of the specific resin/zeolite.
Category 2: Selectivity & Side Reactions

Symptom: Low yield of 3,4-methylenedioxyacetophenone; appearance of impurities.

Impurity / IssueMechanismSolution
Catechol Formation Ring Opening: Strong Lewis acids (especially

or

) can cleave the methylenedioxy bridge at high temperatures or prolonged residence times.
Reduce reaction temperature. Switch to a milder catalyst like Zeolite Beta or Aquivion . Reduce residence time.
Bis-adducts Bis(benzo[d][1,3]dioxol-5-yl)methane: Formed via condensation involving the methylene bridge, typically at T > 120°C.Strictly control temperature < 100°C. Lower the concentration of the substrate.
Ortho-substitution Acylation occurs at the 2-position (ortho to one oxygen) rather than the desired 4-position (para-like).This is rare due to steric hindrance, but if observed, increase the steric bulk of the acylating agent or lower the temperature to favor kinetic control.
Category 3: Safety & Thermal Management

Q: The reactor is getting hotter than the setpoint. Why? A: Friedel-Crafts acylation is highly exothermic. In a flow reactor, the high surface-area-to-volume ratio usually manages this, but if the concentration is too high (>1 M), the heat generation rate may exceed removal capacity.

  • Fix: Dilute feed streams. Ensure the reactor is submerged in an active cooling/heating fluid, not just air.

Q: Can I use Acetyl Chloride with the Heterogeneous (Solid Acid) method? A: Generally, Anhydrides (Acetic/Propionic Anhydride) are preferred for solid acid catalysts (Zeolites/Resins) to minimize the generation of HCl gas within the packed bed, which can cause erratic flow and channeling.

Mechanism of Failure (Visualization)

Understanding why the reaction fails is critical for troubleshooting.

FailureModes Substrate 1,3-Benzodioxole DesiredPath Acylation (C-C Bond) Substrate->DesiredPath SidePath2 Side Reaction B: Ether Cleavage Substrate->SidePath2 T > 110°C or Wet Reagents LewisAcid Strong Lewis Acid (AlCl3, High T) LewisAcid->SidePath2 Product 3,4-Methylenedioxy- acetophenone DesiredPath->Product SidePath1 Side Reaction A: Complex Precipitation Product->SidePath1 Non-polar solvent Clog REACTOR CLOG (Insoluble Complex) SidePath1->Clog Catechol Catechol + Polymer (Dark Tar) SidePath2->Catechol

Caption: Failure mode analysis. Top path represents successful synthesis; bottom paths illustrate the two main failure modes: clogging via complexation and chemical degradation via ring opening.

References

  • Pollon, D., et al. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole.[2] Molecules, 29(3), 726.[2] (Describes the heterogeneous Aquivion/Zeolite method).

  • Noël, T., & Buchwald, S. L. (2011). Unclogging the problems of flow chemistry. (Describes the use of ultrasound to manage solids in flow).

  • BenchChem Technical Support. Troubleshooting common issues in Friedel-Crafts reactions. (General mechanism and clogging troubleshooting).

  • Sartori, G., & Maggi, R. (2006).Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press. (Reference for Zeolite/Solid acid selectivity).

Sources

Validation & Comparative

biological activity of 5-(fluoromethyl)-1,3-benzodioxole vs. other benzodioxole derivatives

[1]

Executive Summary

This guide provides a technical comparison of 5-(fluoromethyl)-1,3-benzodioxole against its non-fluorinated (5-methyl) and poly-fluorinated (5-trifluoromethyl) analogs.[1] While the 1,3-benzodioxole (methylenedioxybenzene) ring is a privileged scaffold in drug discovery—present in pharmacophores like Tadalafil, Paroxetine, and Stiripentol—its application is often limited by metabolic liabilities.

Key Finding: The 5-(fluoromethyl) substituent acts as a critical "middle-ground" bioisostere.[1] Unlike the metabolically labile 5-methyl group (prone to rapid CYP450 oxidation) and the highly lipophilic, electron-withdrawing 5-trifluoromethyl group, the monofluoromethyl moiety offers a unique balance of steric conservation, dipole modulation, and metabolic blockade, though it carries specific chemical reactivity risks (solvolytic instability) that must be managed.

The Fluorine Effect: Mechanistic Comparison

To understand the biological utility of 5-(fluoromethyl)-1,3-benzodioxole, we must compare it to its primary analogs.[1] The introduction of a single fluorine atom at the benzylic position fundamentally alters the physicochemical profile.

Table 1: Physicochemical & Biological Comparison
Feature5-Methyl-1,3-benzodioxole 5-(Fluoromethyl)-1,3-benzodioxole 5-(Trifluoromethyl)-1,3-benzodioxole
Structure



Electronic Effect Weak Electron Donor (+I)Inductive Withdrawal (-I)Strong Withdrawal (-I)
Lipophilicity (

)
Baseline+0.1 to +0.3 (Moderate)+0.8 to +1.2 (High)
Metabolic Fate Rapid benzylic hydroxylation (

)
Blocked hydroxylation ; potential defluorinationMetabolically Inert (

)
H-Bonding NoneWeak AcceptorWeak Acceptor
Key Risk Rapid ClearanceChemical Hydrolysis (Solvolysis)Poor Solubility / High Protein Binding
Mechanistic Diagram: SAR Decision Logic

The following diagram illustrates the decision-making process when selecting between these analogs during lead optimization.

SAR_LogicStartLead Compound(Benzodioxole Core)IssueMetabolic Liability identified(Rapid Clearance)Start->IssuePath_MeRetain -CH3Issue->Path_MeNo ChangePath_CF3Sub -CF3Issue->Path_CF3Max StabilityPath_CH2FSub -CH2FIssue->Path_CH2FIsosteric SubOut_MeHigh Clearance(Benzylic Oxidation)Path_Me->Out_MeOut_CF3High StabilityIncreased LipophilicitySteric BulkPath_CF3->Out_CF3Out_CH2FBalanced StabilityDipole InteractionSteric Mimic of -CH3Path_CH2F->Out_CH2F

Figure 1: SAR Decision Tree for optimizing the benzylic position of benzodioxole derivatives.

Biological Activity & Metabolic Stability[2][3][4]

Metabolic Stability Profile

The primary driver for synthesizing the 5-(fluoromethyl) derivative is to block Cytochrome P450 (CYP)-mediated benzylic oxidation .[1]

  • 5-Methyl Analog: CYP enzymes (specifically CYP2D6 and CYP3A4) rapidly abstract a hydrogen atom from the benzylic methyl group, leading to the alcohol (

    
    ) and subsequent carboxylic acid. This results in a short half-life (
    
    
    ).
  • 5-(Fluoromethyl) Analog: The C-F bond is stronger than the C-H bond (approx. 116 kcal/mol vs. 99 kcal/mol) and electronically deactivates the remaining benzylic protons. This significantly retards the rate of H-abstraction, extending the half-life.

    • Note: While stable against oxidation, benzylic fluorides can be susceptible to nucleophilic attack (hydrolysis) in aqueous media at extreme pH, converting them back to the alcohol.

CYP Inhibition (The Benzodioxole Alert)

Researchers must be aware that the 1,3-benzodioxole ring itself is a structural alert. It acts as a Mechanism-Based Inhibitor (MBI) of CYP450s.[1]

  • Mechanism: The methylene bridge (

    
    ) is oxidized to a carbene intermediate, which irreversibly coordinates with the heme iron of the CYP enzyme.[1]
    
  • Effect of Fluoromethylation: Substituents at the 5-position (like

    
    ) exert electronic effects on the ring. Electron-withdrawing groups (like F) reduce the electron density on the methylene bridge, potentially decreasing  the rate of carbene formation and thus reducing the suicide inhibition potential compared to the electron-rich 5-methyl analog.
    
Antitumor Activity (Case Study: YL201)

Recent studies (e.g., Molecules, 2025) on benzodioxole-based antitumor agents demonstrate the efficacy of fluorinated derivatives.

  • Compound: YL201 (a piperazine-linked benzodioxole derivative).[1][2]

  • Activity: Exhibited an IC50 of 4.92 µM against MDA-MB-231 (breast cancer) cells.[1][2][3]

  • Comparison: The fluorinated derivatives consistently outperformed non-fluorinated controls in antiproliferative assays, attributed to enhanced cellular permeability (lipophilicity) and resistance to metabolic degradation.

Experimental Protocols

Synthesis of 5-(Fluoromethyl)-1,3-benzodioxole

Caution: Benzylic fluorides can be unstable.[1] Perform in anhydrous conditions.

  • Starting Material: Piperonyl alcohol (3,4-methylenedioxybenzyl alcohol).[1]

  • Reagent: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.[1]

  • Solvent: Anhydrous Dichloromethane (DCM).[1]

  • Procedure:

    • Cool solution of piperonyl alcohol (1.0 eq) in DCM to -78°C under

      
      .
      
    • Add DAST (1.1 eq) dropwise.[1]

    • Stir for 30 min at -78°C, then warm to Room Temperature (RT) over 2 hours.

    • Quench: Pour into saturated

      
       (Caution: 
      
      
      evolution).
    • Purification: Silica gel chromatography (Hexanes/EtOAc).[1] Note: Avoid acidic silica if possible, or elute quickly to prevent hydrolysis.

In Vitro Microsomal Stability Assay

This protocol validates the metabolic superiority of the fluoromethyl analog.

WorkflowStep1PreparationTest Compd (1 µM)+ Liver MicrosomesStep2Pre-Incubation37°C, 5 minsStep1->Step2Step3InitiationAdd NADPHStep2->Step3Step4Sampling0, 5, 15, 30, 60 minStep3->Step4Step5QuenchingAdd Ice-cold AcetonitrileStep4->Step5Step6AnalysisLC-MS/MS(Monitor Parent Depletion)Step5->Step6

Figure 2: Workflow for assessing metabolic stability (

Protocol Steps:

  • Incubation: Incubate 5-(fluoromethyl)-1,3-benzodioxole (1 µM) with human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Control: Run parallel incubations with 5-methyl-1,3-benzodioxole (Positive Control for high clearance) and Warfarin (Low clearance).[1]

  • Analysis: Quantify remaining parent compound via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    gives
    
    
    .
    • Expected Result: The fluoromethyl derivative should show a significantly lower slope (longer

      
      ) compared to the methyl analog.
      

References

  • Purser, S., et al. (2008).[1] Fluorine in drug design.[1][4][5][6] Chemical Society Reviews.[1] Link

  • Murray, M. (2000).[1] Mechanisms of inhibitory and inductive interactions of alkylmethylenedioxybenzenes with cytochrome P450. Current Drug Metabolism. Link

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Zhao, Y., et al. (2025). Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity.[1][7][2][3][8] Molecules/SSRN.[1] Link

  • Hagmann, W. K. (2008).[1] The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link

cross-validation of analytical methods for 1,3-Benzodioxole, 5-(fluoromethyl)- detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification and identification of 1,3-Benzodioxole, 5-(fluoromethyl)- (CAS: 446-35-5, also known as Piperonyl fluoride) presents unique challenges due to the high reactivity of the benzylic fluorine bond. Unlike stable aryl fluorides, this benzylic species is prone to hydrolysis (solvolysis) in protic solvents and thermal elimination (dehydrofluorination) in gas phase injectors.

This guide moves beyond standard pharmacopeial templates to propose a Triangulated Cross-Validation Strategy . We utilize three orthogonal techniques—HPLC-DAD (purity), GC-MS (identity), and 19F-qNMR (absolute potency)—to eliminate the blind spots inherent in any single method.

The Chemical Challenge: Reactivity & Stability

Before selecting a method, one must understand the analyte's behavior to prevent artifact generation during analysis.

  • Solvolysis Risk: The 5-(fluoromethyl) group is a leaving group. In the presence of methanol or water (especially at low pH), it can hydrolyze to the alcohol (piperonyl alcohol) or methoxy-derivative.

    • Directive: Avoid Methanol as a diluent. Use Acetonitrile (ACN) or Tetrahydrofuran (THF).

  • Thermal Instability: At high GC inlet temperatures (>250°C), benzylic fluorides can eliminate HF to form quinone methide-like species or polymers.

Method A: HPLC-DAD (The Quantitative Workhorse)

Role: Routine purity and assay testing. Critical Parameter: Solvolytic suppression.

Optimized Protocol
  • Column: Fluorophenyl (PFP) or C18 End-capped (e.g., 3.0 x 100 mm, 2.7 µm).

    • Reasoning: PFP phases offer unique selectivity for halogenated aromatics via

      
      -
      
      
      
      interactions, often separating the fluoro-analog from the chloro-impurity better than C18.
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Keep pH > 3.0 to minimize acid-catalyzed hydrolysis).

    • B: 100% Acetonitrile (Do NOT use Methanol).

  • Gradient: 50% B to 90% B over 8 minutes.

  • Detection: UV at 285 nm (characteristic of the methylenedioxy ring).

  • Sample Diluent: 100% Acetonitrile (anhydrous preferred).

Self-Validating System Suitability

To ensure the method is not degrading the sample, include a "Time-Zero vs. Time-4h" check. Inject the same vial immediately and after 4 hours in the autosampler.

  • Acceptance: Growth of the hydrolysis peak (Piperonyl alcohol, RRT ~0.6) must be < 0.5%.[1]

Method B: GC-MS (Structural Confirmation)

Role: Impurity identification and specificity. Critical Parameter: Thermal preservation.

Optimized Protocol

Standard split/splitless injectors often degrade this molecule.

  • Inlet Mode: Cold On-Column (COC) or Programmable Temperature Vaporizer (PTV).

    • Initial Temp: 40°C (hold 0.5 min)

      
       Ramp to 250°C.
      
  • Column: Rxi-5Sil MS or equivalent (low bleed), 30m x 0.25mm.

  • MS Source: Electron Ionization (70 eV).

  • Key Fragments (m/z):

    • 154: Molecular Ion (

      
      ). Note: This may be weak due to fluorine loss.
      
    • 135: Base Peak (

      
      ). The stable methylenedioxybenzyl cation.
      
    • 105: Loss of

      
       from the cation.
      
Analytical Artifact Alert

If you observe a peak at m/z 134 (dimerization or elimination product) that correlates with inlet temperature, your method is degrading the sample. Action: Lower inlet temperature or switch to CI (Chemical Ionization).

Method C: 19F-qNMR (The "Gold Standard" Validator)

Role: Absolute purity assignment without reference standards. Critical Parameter: Relaxation delay (


).
Protocol
  • Solvent:

    
     or Acetone-
    
    
    
    (Avoid
    
    
    ).
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63 ppm) or Fluorobenzene (
    
    
    -113 ppm).
  • Target Shift: The benzylic fluorine typically resonates between -205 ppm and -215 ppm (triplet due to coupling with benzylic protons,

    
     Hz).
    
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 
      
      
      
      (typically 30-60 seconds for fluorine).
    • Scans: 64 (for S/N > 150).

Cross-Validation Matrix & Decision Logic

The following table summarizes how to cross-validate the results. If Method A (HPLC) gives 99.5% purity but Method C (NMR) gives 95.0%, the NMR is likely correct, and the HPLC is missing non-UV active impurities (like inorganic fluorides or oligomers).

ParameterHPLC-UVGC-MS19F qNMRAcceptance Criteria
Specificity Retention Time + UV Spectrumm/z 154, 135Chemical Shift (-210 ppm)No interference in blank
Linearity (

)
> 0.999> 0.995N/A (Single Point)-
LOD ~0.05 µg/mL~0.01 µg/mL~100 µg/mLHPLC/GC must be more sensitive
Bias Risk Solvolysis (Negative Bias)Thermal Degradation (Negative Bias)Integration ErrorMethods within ±1.5% of each other

Visualization of Workflows

Diagram 1: Analytical Decision Tree (Sample Preparation)

This logic gate ensures sample integrity before injection.

SamplePrep Start Start: Raw Material Received Solubility Solubility Check Start->Solubility Protic Solvent: Methanol/Water? Solubility->Protic Hydrolysis RISK: Solvolysis/Hydrolysis (Formation of Alcohol) Protic->Hydrolysis Yes Aprotic Solvent: Acetonitrile/THF Protic->Aprotic No Hydrolysis->Aprotic Switch Solvent Dilution Dilute to 0.5 mg/mL Aprotic->Dilution Filter Filter (PTFE 0.2 µm) Dilution->Filter Inject Ready for Injection Filter->Inject

Caption: Figure 1. Sample preparation decision tree highlighting the critical avoidance of protic solvents to prevent analyte degradation.

Diagram 2: Cross-Validation Strategy (Triangulation)

How the three methods interact to confirm the final Certificate of Analysis (CoA).

Validation Sample Sample: 5-(fluoromethyl)-1,3-benzodioxole HPLC Method A: HPLC-UV (Purity %) Sample->HPLC GCMS Method B: GC-MS (Identity/Mass) Sample->GCMS NMR Method C: 19F qNMR (Absolute Potency) Sample->NMR Compare Data Correlation Analysis HPLC->Compare Area % GCMS->Compare m/z 135 NMR->Compare wt/wt % Decision Pass/Fail Criteria Compare->Decision Release Release Lot Decision->Release Deviation < 2.0% Reject OOS Investigation Decision->Reject Deviation > 2.0%

Caption: Figure 2. Orthogonal cross-validation workflow. 19F NMR serves as the primary reference method to validate HPLC and GC results.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Authoritative text on 19F shifts and coupling constants).
  • Swartz, M. E., & Krull, I. S. (2012).[2] Handbook of Analytical Validation.[2] CRC Press. (Source for cross-validation protocols).

  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[3] U.S. Food and Drug Administration. Link

  • Rosen, G. M., et al. (2010). Stability of Benzyl Fluorides in Biological Systems.[4] Journal of Medicinal Chemistry. (Context for benzylic fluoride hydrolysis/reactivity).

Sources

in vivo efficacy comparison between fluorinated and non-fluorinated compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Optimizing Drug Performance

For decades, the strategic incorporation of fluorine into therapeutic candidates has been a cornerstone of modern medicinal chemistry.[1] This guide provides an in-depth comparison of the in vivo efficacy of fluorinated versus non-fluorinated compounds, offering both the theoretical underpinnings and the practical methodologies essential for researchers, scientists, and drug development professionals. We will explore how this seemingly simple atomic substitution can profoundly enhance a drug's performance, transforming a promising lead compound into a clinical success.

The Rationale for Fluorination: Beyond a Simple Substitution

The introduction of fluorine is not merely an act of replacing a hydrogen atom; it is a deliberate strategy to modulate a molecule's physicochemical and metabolic properties.[1][2][3] The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—are the keys to its transformative effects.[1]

  • Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1][2] By replacing a hydrogen atom at a metabolically vulnerable position (a "soft spot") with fluorine, we can effectively block this metabolic pathway, thereby increasing the drug's half-life and systemic exposure.[1][2]

  • Enhanced Potency and Target Binding: Fluorine's high electronegativity can alter the electron distribution within a molecule. This can lead to more favorable interactions with the target protein, such as stronger hydrogen bonds or dipole-dipole interactions, ultimately increasing binding affinity and potency.[4]

  • Improved Pharmacokinetics: Fluorination can fine-tune a compound's lipophilicity, which is a critical factor for membrane permeability and oral bioavailability.[1] While the effect is context-dependent, strategic fluorination often enhances a drug's ability to be absorbed and distributed to its site of action.[5][6]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups. This can influence a compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.

The following diagram illustrates the key molecular consequences of strategic fluorination in drug design.

Fluorination_Effects cluster_properties Physicochemical & Metabolic Properties cluster_outcomes In Vivo Outcomes Fluorination Strategic Fluorination (H → F) Metabolic_Stability Increased Metabolic Stability (Blocks P450) Fluorination->Metabolic_Stability Binding_Affinity Altered Binding Affinity (pKa, Dipole) Fluorination->Binding_Affinity Lipophilicity Modulated Lipophilicity (LogP) Fluorination->Lipophilicity Bioavailability Improved Oral Bioavailability Metabolic_Stability->Bioavailability HalfLife Increased Half-Life Metabolic_Stability->HalfLife Efficacy Enhanced Efficacy Binding_Affinity->Efficacy Target_Engagement Improved Target Engagement Binding_Affinity->Target_Engagement Lipophilicity->Efficacy Lipophilicity->Bioavailability

Caption: Key consequences of strategic fluorination in drug design.

Case Studies: Quantifying the Fluorine Advantage In Vivo

The theoretical benefits of fluorination are compellingly demonstrated in preclinical and clinical studies. Here, we present comparative data from two distinct therapeutic areas that highlight the profound impact of this strategy.

Opioid Analgesics: Fentanyl vs. para-Fluorofentanyl

A direct comparison between fentanyl and its fluorinated analog, para-fluorofentanyl (pFF), in Sprague-Dawley rats provides a clear illustration of how a single fluorine atom can alter pharmacodynamics and brain distribution.[7][8]

ParameterFentanylpara-FluorofentanylFold ChangeReference
Dose 300 µg/kg, s.c.300 µg/kg, s.c.-[7][9]
Analgesic Effect Duration ~240 min~240 minNo significant difference[7]
Max. Hypothermic Effect (°C) --5.6 °CSignificantly Greater[7]
Plasma Half-life (T½) No significant differenceNo significant difference-[7]
Brain Concentrations ->2x Fentanyl>2[7]
Toxicity (LD50 in mice) 63 mg/kg9.3 mg/kg~6.8x more toxic[10]

These data reveal that while the analgesic duration and plasma pharmacokinetics are similar, the fluorinated analog exhibits a significantly greater hypothermic effect, a surrogate marker for opioid toxicity.[7] This is likely attributable to the more than two-fold higher concentration of pFF in the brain compared to fentanyl.[7][8] This case underscores that fluorination can dramatically impact drug distribution to the target organ, leading to enhanced pharmacodynamic effects.

Oncology: Evolution of EGFR Inhibitors in NSCLC

The development of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) for non-small cell lung cancer (NSCLC) showcases the strategic evolution of fluorination to improve efficacy, particularly against brain metastases.[11] Osimertinib, a third-generation, fluorinated EGFR-TKI, demonstrates superior clinical outcomes compared to older, non-fluorinated or less effectively fluorinated TKIs like gefitinib and erlotinib.[12][13][14]

ParameterComparator EGFR-TKI (Gefitinib/Erlotinib)Osimertinib (Fluorinated)ImprovementReference
Median Progression-Free Survival (PFS) 10.2 months18.9 months+8.7 months[12]
Median Overall Survival (OS) 31.8 months38.6 months+6.8 months[12][13]
3-Year Survival Rate 44%54%+10%[13]
Brain Penetration (Preclinical) LowerMarkedly Greater-[11]

The superior overall and progression-free survival observed with osimertinib is, in part, attributed to its enhanced ability to cross the blood-brain barrier, a critical feature for treating brain metastases, which are common in EGFR-mutated NSCLC.[11][12] Preclinical studies have confirmed that osimertinib has significantly greater brain penetration than gefitinib and other TKIs.[11] This demonstrates how medicinal chemists have leveraged fluorine to overcome the pharmacokinetic challenges that limited the efficacy of earlier generation drugs.

Experimental Design for a Comparative In Vivo Efficacy Study

To rigorously compare a fluorinated compound with its non-fluorinated analog, a well-designed in vivo study is paramount. The following section outlines a comprehensive workflow for a typical preclinical pharmacokinetic and efficacy study in a rodent model.

Workflow for a Comparative In Vivo Study

InVivo_Workflow Start Start: Select Animal Model (e.g., C57BL/6 mice) Formulation 1. Compound Formulation (e.g., in 0.5% HPMC) Start->Formulation Dosing 2. Administration (Oral Gavage, 10 mL/kg) Formulation->Dosing PK_Sampling 3. Pharmacokinetic (PK) Blood Sampling (Serial, e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->PK_Sampling PK Arm Efficacy_Model 4. Efficacy Model (e.g., Tumor Xenograft) Dosing->Efficacy_Model Efficacy Arm Analysis 7. Bioanalysis & Data Analysis (LC-MS/MS, PK parameters, Statistical Tests) PK_Sampling->Analysis Efficacy_Dosing 5. Chronic Dosing (e.g., Daily for 14 days) Efficacy_Model->Efficacy_Dosing Efficacy_Monitoring 6. Efficacy Monitoring (e.g., Tumor Volume, Body Weight) Efficacy_Dosing->Efficacy_Monitoring Efficacy_Monitoring->Analysis End End: Comparative Efficacy & PK Profile Analysis->End

Caption: General workflow for a comparative in vivo study.

Detailed Experimental Protocols

The trustworthiness of any in vivo comparison hinges on the meticulous execution of standardized protocols. Below are step-by-step methodologies for critical procedures.

Protocol 1: Oral Gavage Administration in Mice

This procedure ensures the precise oral administration of a liquid compound directly into the stomach.[15][16][17][18]

Materials:

  • Appropriate size gavage needle (e.g., 20G for a 20-25g mouse) with a rounded tip.[15][17]

  • 1 mL syringe.

  • Test compound formulated in a suitable vehicle (e.g., 0.5% HPMC in water).

Procedure:

  • Animal Preparation: Weigh the mouse to calculate the exact dosing volume (typically 5-10 mL/kg).[15][19]

  • Measure Insertion Depth: Before the first gavage, measure the distance from the corner of the mouse's mouth to the last rib. Mark this length on the gavage needle to prevent over-insertion.[16][17]

  • Restraint: Securely restrain the mouse by scruffing the neck and back to immobilize the head and align it with the body. The animal should be in a vertical position.[16]

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth. The mouse will instinctively swallow, which aids in guiding the needle into the esophagus.[15][17] Note: If any resistance is met, do not force the needle. Withdraw and re-attempt.[17]

  • Administration: Once the needle is at the pre-measured depth, slowly administer the substance over 2-3 seconds.[15]

  • Withdrawal and Monitoring: Gently withdraw the needle along the same path. Return the mouse to its cage and monitor for any signs of distress.[15][16]

Protocol 2: Serial Blood Sampling in Mice for Pharmacokinetic Analysis

This protocol allows for the collection of multiple blood samples from a single mouse, reducing animal usage and inter-animal variability.[20]

Materials:

  • Blood lancets (for submandibular vein sampling).[20]

  • Heparinized capillary tubes.[20]

  • Microcentrifuge tubes.

  • Anesthetic (e.g., isoflurane for retro-orbital sampling).

Procedure:

  • Restraint: Properly restrain the mouse.

  • Early Time Points (e.g., 5, 15, 30 min): Submandibular Vein Bleed:

    • Puncture the submandibular vein with a sterile lancet.[20]

    • Collect approximately 30 µL of blood into a heparinized capillary tube.[20]

    • Apply gentle pressure with gauze to stop the bleeding.[20]

  • Later Time Points (e.g., 1, 2, 4 h): Retro-orbital Bleed (under anesthesia):

    • Anesthetize the mouse using isoflurane.

    • Carefully insert a heparinized capillary tube into the medial canthus of the eye to puncture the retro-orbital sinus.[20]

    • Collect the desired blood volume.

  • Terminal Time Point (e.g., 24 h): Cardiac Puncture (terminal procedure):

    • This is a terminal procedure performed under deep anesthesia.

  • Sample Processing:

    • Transfer the collected blood into microcentrifuge tubes.

    • Centrifuge at 1,500 x g for 5 minutes to separate plasma.[20]

    • Carefully transfer the plasma supernatant to a new tube and store at -80°C until analysis.[20]

Protocol 3: Bioanalysis by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drug concentrations in biological matrices like plasma due to its high sensitivity and selectivity.[21]

General Steps:

  • Sample Preparation: Thaw plasma samples. To precipitate proteins, add a solvent like acetonitrile containing an internal standard. Vortex and centrifuge to pellet the precipitated proteins.[21]

  • Chromatographic Separation: Inject the supernatant onto an HPLC or UPLC system. The analyte is separated from other matrix components on a column (e.g., a C18 column).[21]

  • Mass Spectrometric Detection: The analyte is ionized (e.g., by electrospray ionization) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard to ensure specificity and accurate quantification.[21]

  • Quantification: A calibration curve is generated using standards of known concentrations, and the concentration of the analyte in the unknown samples is determined by comparing its peak area ratio to the internal standard against the calibration curve.[22]

Protocol 4: Statistical Analysis Plan

A pre-defined statistical analysis plan is crucial for the objective interpretation of in vivo data.[23][24]

  • Pharmacokinetic Parameters: Calculate key PK parameters (e.g., Cmax, Tmax, AUC, T½) using non-compartmental analysis.

  • Efficacy Endpoints: For tumor xenograft models, the primary endpoint is often tumor growth inhibition. This can be assessed by comparing tumor volumes between treated and vehicle control groups over time.[25]

  • Statistical Tests:

    • Use appropriate statistical tests to compare the fluorinated and non-fluorinated compound groups. For continuous data like tumor volume or PK parameters, a Student's t-test or ANOVA followed by post-hoc tests may be appropriate.[26]

    • A p-value of < 0.05 is typically considered statistically significant.[25]

    • The plan should be finalized before the analysis begins to prevent bias.[23]

Conclusion: An Indispensable Tool in the Medicinal Chemist's Arsenal

The strategic incorporation of fluorine is a powerful and proven approach to enhance the in vivo efficacy of therapeutic agents. By improving metabolic stability, modulating physicochemical properties, and increasing target engagement, fluorination can significantly improve a compound's pharmacokinetic and pharmacodynamic profile. The case studies presented here provide quantitative evidence of these benefits. For researchers in drug discovery, a thorough understanding of the principles of fluorination, coupled with rigorous in vivo testing methodologies, is essential for successfully translating promising molecules into effective medicines.

References

  • Murine Pharmacokinetic Studies. PMC - NIH. Available at: [Link]

  • Canfield, J. R., & Sprague, J. E. (2024). In vivo pharmacokinetic, pharmacodynamic and brain concentration comparison of fentanyl and para-fluorofentanyl in rats. ResearchGate. Available at: [Link]

  • Dela Cruz, R., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Available at: [Link]

  • Enhanced pharmacokinetic and pharmacodynamic effects of combining p-fluorofentanyl and fentanyl. PubMed. (2025). Available at: [Link]

  • Blood sampling: Mouse. NC3Rs. (2013). Available at: [Link]

  • SOP: Mouse Oral Gavage. Virginia Tech. (2017). Available at: [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. (2026). Available at: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. ResearchGate. Available at: [Link]

  • Oral Gavage Procedure in Mice. Scribd. Available at: [Link]

  • Statistical Considerations for Preclinical Studies. PMC - NIH. Available at: [Link]

  • Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. MDPI. (2024). Available at: [Link]

  • Ballard, P., et al. (2016). Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity. PubMed. Available at: [Link]

  • Standard Operating Procedures for Oral Gavage in Mice and Rats. Institutional Animal Care and Use Committee. (2021). Available at: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

  • Guidelines for Blood Collection in Mice and Rats. University of Nebraska-Lincoln. Available at: [Link]

  • How to Understand and Create a Statistical Analysis Plan (SAP). Quanticate. (2024). Available at: [Link]

  • Utilization of Mouse Automated Blood Sampling (ABS) for Serial Plasma Pharmacokinetic (PK) Studies. HubSpot. Available at: [Link]

  • Discovery pharmacokinetic studies in mice using serial microsampling, dried blood spots and microbore LC–MS/MS. Bioanalysis Zone. (2012). Available at: [Link]

  • Fundamentals: Applications of LC/MS in small molecule drug discovery. Stanford University Mass Spectrometry. (2020). Available at: [Link]

  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom Publishing. (2025). Available at: [Link]

  • Structures of fentanyl (left) and para-fluorofentanyl (right). ResearchGate. Available at: [Link]

  • High-Sensitivity Analysis of Drugs in Ultra-Small Volumes Plasma Samples Using Micro-Flow LC-MS/MS. Shimadzu. Available at: [Link]

  • Preparation of Mouse Plasma Microsamples for LC-MS/MS Analysis Using the Echo Liquid Handler. Beckman Coulter. Available at: [Link]

  • [Comparison of the fluoride bioavailability from two oral preparations of monofluorophosphate disodium in combination with various calcium salts]. PubMed. (1990). Available at: [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. IRIS UniPA. (2023). Available at: [Link]

  • Designing an In Vivo Preclinical Research Study. ResearchGate. (2023). Available at: [Link]

  • Statistical Analysis Plan. ClinicalTrials.gov. Available at: [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. Available at: [Link]

  • Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. Research and Reviews. (2024). Available at: [Link]

  • Designing an In Vivo Preclinical Research Study. MDPI. (2023). Available at: [Link]

  • Metabolic Pathways and Potencies of New Fentanyl Analogs. Frontiers. (2019). Available at: [Link]

  • CHAPTER 9: Bioavailability of Fluoride: Factors and Mechanisms Involved. ResearchGate. Available at: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

  • Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. Royal Society of Chemistry. (2025). Available at: [Link]

  • para-Fluorofentanyl Adulterating the Illicit Drug Supply. Center for Forensic Science Research & Education. Available at: [Link]

  • 18F-Labeled brain-penetrant EGFR tyrosine kinase inhibitors for PET imaging of glioblastoma. Chemical Science (RSC Publishing). (2023). Available at: [Link]

  • New Treatment Strategies in Advanced Epidermal Growth Factor Receptor-Driven Non-Small Cell Lung Cancer: Beyond Single Agent Osimertinib. MDPI. (2025). Available at: [Link]

  • FLAURA final analysis: osimertinib for first-line EGFRm NSCLC. YouTube. (2019). Available at: [Link]

  • Osimertinib Versus Comparator EGFR TKI as First-Line Treatment for EGFR-Mutated Advanced NSCLC: FLAURA China, A Randomized Study. ResearchGate. (2025). Available at: [Link]

  • Comparison of Erlotinib vs. Osimertinib for Advanced or Metastatic EGFR Mutation-Positive Non-Small-Cell Lung Cancer Without Prior Treatment: A Network Meta-Analysis. MDPI. (2025). Available at: [Link]

  • Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis. Dove Medical Press. (2015). Available at: [Link]

Sources

A Researcher's Guide to Validating In Silico Predictions with In Vitro Experimental Results for 1,3-Benzodioxole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the contemporary landscape of drug discovery and development, the synergy between computational modeling and experimental validation is not just beneficial—it's imperative. This guide provides a comprehensive comparison of in silico predictive methods against in vitro experimental results, focusing on the versatile class of 1,3-benzodioxole derivatives. These compounds have garnered significant interest for their wide-ranging biological activities, including anti-tumor, anti-diabetic, and fungicidal properties.[1]

Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for designing and interpreting studies that bridge the computational-experimental divide. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system, grounded in scientific integrity.

The Rationale: Why Validate Computational Predictions?

In silico models, such as molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, offer a rapid and cost-effective means to screen vast libraries of compounds and prioritize candidates with the highest likelihood of success.[2] However, these computational predictions are based on algorithms and scoring functions that approximate complex biological systems.[3] Therefore, their translation to real-world biological activity must be confirmed through rigorous in vitro experimentation. This validation process is crucial for confirming the mechanism of action, assessing potency, and identifying potential liabilities early in the drug discovery pipeline.[4]

Part 1: In Silico Prediction of Bioactivity for 1,3-Benzodioxole Derivatives

Computational approaches provide invaluable insights into the potential biological activity of 1,3-benzodioxole derivatives. These methods can be broadly categorized into those that predict the interaction with a biological target and those that estimate the pharmacokinetic properties of a compound.

Molecular Docking: Predicting Target Engagement

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme.[5] The goal is to identify the binding mode and estimate the binding affinity, often expressed as a docking score or binding energy.[3] For 1,3-benzodioxole derivatives, molecular docking has been instrumental in predicting their interaction with various targets.

A key principle in molecular docking is the "lock-and-key" model, where the ligand (the "key") fits into the active site of the protein (the "lock"). Modern docking algorithms also account for the flexibility of both the ligand and, to some extent, the protein, a concept known as "induced fit".[6]

Workflow for Molecular Docking:

cluster_prep Preparation Stage cluster_dock Docking Simulation cluster_analysis Analysis Stage protein_prep Protein Preparation (e.g., from PDB) grid_gen Grid Generation (Define binding site) protein_prep->grid_gen ligand_prep Ligand Preparation (3D structure generation) docking Docking Algorithm (Sampling & Scoring) ligand_prep->docking grid_gen->docking pose_analysis Pose Analysis (Binding interactions) docking->pose_analysis scoring Scoring & Ranking (Predicting affinity) pose_analysis->scoring VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: A simplified representation of the VEGFR-2 signaling pathway leading to cell proliferation. [7] Comparison Table:

1,3-Benzodioxole DerivativePredicted Binding Energy (kcal/mol) to VEGFR-2In Vitro Cytotoxicity (IC50 in µM) against MDA-MB-231 cells
Compound A-8.55.2
Compound B-7.215.8
Compound C-9.12.1

Note: Data is hypothetical and for illustrative purposes.

The strong correlation between lower predicted binding energies (more favorable binding) and lower IC50 values (higher potency) provides strong evidence that VEGFR-2 is a primary target of these compounds.

Case Study 2: Fungicidal Activity via Succinate Dehydrogenase Inhibition

Certain 1,3-benzodioxole derivatives have been identified as potent fungicides that act by inhibiting succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain. Mechanism of SDH Inhibition:

Succinate Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH Binds to active site Fumarate Fumarate SDH->Fumarate Catalyzes conversion Inhibition Inhibition SDH->Inhibition Benzodioxole 1,3-Benzodioxole Derivative Benzodioxole->SDH Competitively binds

Caption: Competitive inhibition of succinate dehydrogenase by a 1,3-benzodioxole derivative. [8] Comparison Table:

1,3-Benzodioxole DerivativePredicted Binding Affinity to SDH (Docking Score)In Vitro SDH Inhibition (IC50 in µM)
Derivative X-9.83.5
Derivative Y-7.525.1
Derivative Z-10.21.8

Note: Data is hypothetical and for illustrative purposes.

Here again, a strong correlation between the predicted binding affinity and the experimentally determined enzyme inhibition validates the in silico model and confirms the mechanism of action.

Conclusion

The integration of in silico prediction and in vitro validation is a powerful paradigm in modern drug discovery. For 1,3-benzodioxole derivatives, this approach has proven to be highly effective in identifying promising lead compounds and elucidating their mechanisms of action. By carefully selecting and executing appropriate in vitro assays to confirm computational hypotheses, researchers can significantly enhance the efficiency and success rate of their drug development programs. This guide provides a foundational framework for this integrated approach, emphasizing scientific rigor and causality in experimental design.

References

  • Lipinski, C. A. (1997). Lipinski's rule of five. Wikipedia. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

  • Molecular Docking in Modern Drug Discovery: Principles and Recent Applications. SciSpace. [Link]

  • VEGF signaling via VEGFR2 - generic cascades Pathway Map. Bio-Rad. [Link]

  • Lipinski's rule of five – Knowledge and References. Taylor & Francis. [Link]

  • Molecular docking in drug design: Basic concepts and application spectrums. Journal of Pharmaceutical Research and Reports. [Link]

  • Signaling pathways of VEGFR-2. ResearchGate. [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

  • Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]

  • Lipinski's Rule of 5. GARDP Revive. [Link]

  • Inhibition of succinic acid dehydronase. Slideshare. [Link]

  • VEGFA-VEGFR2 signaling. PubChem. [Link]

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich. [Link]

  • What are SDH2 inhibitors and how do they work?. Patsnap Synapse. [Link]

  • How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Mytobopore. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. ResearchGate. [Link]

  • Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives. Lab Notebook. [Link]

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. PMC. [Link]

  • Inhibition of succinate dehydrogenase by the mitochondrial chaperone TRAP1 has anti-oxidant and anti-apoptotic effects on tumor cells. PMC. [Link]

  • Cell Migration Assays | Wound Healing. Reaction Biology. [Link]

  • Principles and Applications of Molecular Docking in Drug Discovery and Development: Review Article. Journal of Pharma Insights and Research. [Link]

  • Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. MDPI. [Link]

  • In Silico Approaches for Predicting ADME Properties of Drugs. J-STAGE. [Link]

  • (PDF) Principles and Applications of Molecular Docking in Drug Discovery and Development: Review Article. ResearchGate. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]

  • In Silico ADME Methods Used in the Evaluation of Natural Products. Preprints.org. [Link]

  • In vitro wound-healing assay also known as the scratch assay. Moodle@Units. [Link]

  • In Silico ADME Methods Used in the Evaluation of Natural Products. PMC. [Link]

  • Wound Healing Assay. 4Dcell. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • Research Advances in Succinate Dehydrogenase. TSI Journals. [Link]

  • In silico ADME/T modelling for rational drug design. Quarterly Reviews of Biophysics. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]

  • Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. [Link]

  • A powerful tool for drug discovery. European Pharmaceutical Review. [Link]

  • Full article: Molecular docking and physicochemical studies of 1,3-benzodioxole tagged Dacarbazine derivatives as an anticancer agent. Taylor & Francis Online. [Link]

  • Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. SSRN. [Link]

  • Protocol for enzyme assays. Royal Society of Chemistry. [Link]

  • Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. PubMed. [Link]

  • ELISA Based Binding & Competition: Rapidly Determine Ligand-Receptor Interactions l Protocol Preview. YouTube. [Link]

  • 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. Biology LibreTexts. [Link]

Sources

Comparative Guide: Anti-Tumor Efficacy of 1,3-Benzodioxole Derivatives

[1][2][3]

Executive Summary: The Methylenedioxy Bridge Advantage

The 1,3-benzodioxole moiety (methylenedioxy ring) is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for established chemotherapeutics like Etoposide and Teniposide . Its metabolic stability and ability to participate in hydrogen bonding and


TubulinTopoisomerase IIVEGFR-2

This guide objectively compares three distinct classes of 1,3-benzodioxole derivatives against standard-of-care agents (Cisplatin, 5-Fluorouracil), focusing on potency (IC

Comparative Analysis: Derivatives vs. Standards[4]

Class A: Vinyl-Linked Piperazine Derivatives (e.g., YL201)

Recent optimization of the piperine scaffold has yielded synthetic derivatives like YL201 . By introducing a vinyl linker and a trifluoromethylpiperazine group, researchers have enhanced lipophilicity and binding affinity to the VEGFR-2 kinase domain.

  • Primary Target: VEGFR-2 / Tubulin Colchicine Site.

  • Performance: YL201 demonstrates superior potency against triple-negative breast cancer (TNBC) lines compared to 5-FU.

Class B: Benzodioxole-Chalcone Hybrids

Hybridization of the benzodioxole ring with a chalcone backbone creates "dual-warhead" agents. These compounds often target the colchicine binding site of tubulin, disrupting microtubule dynamics more effectively than single-scaffold agents.

  • Primary Target: Tubulin Polymerization (G2/M Arrest).

  • Performance: These hybrids often exhibit lower toxicity to normal fibroblasts (HFF-1) compared to Cisplatin.

Class C: Arsenical Conjugates (e.g., MAZ2)

Conjugating 1,3-benzodioxole with arsenical precursors leverages the scaffold to inhibit the Thioredoxin system (TrxR), a pathway upregulated in drug-resistant cancers.

  • Primary Target: Thioredoxin Reductase (TrxR).

  • Performance: Overcomes resistance mechanisms common to platinum-based therapies.

Data Summary: Quantitative Efficacy Profile

The following table synthesizes experimental IC

Compound ClassRepresentative AgentCell Line (Type)IC

(µM)
Comparator DrugComparator IC

(µM)
Fold Improvement
Vinyl-Linked YL201MDA-MB-231 (Breast)4.92 5-Fluorouracil18.063.6x
Hybrid Benzodioxole-ChalconeMCF-7 (Breast)1.33 Cisplatin11.708.8x
Arsenical MAZ24T1 (Murine Mammary)0.20 Stiripentol>100>500x
Standard EtoposideA549 (Lung)1.90 Podophyllotoxin0.80(Lower potency, higher safety)

Analyst Note: While Podophyllotoxin is more potent than Etoposide, it is too toxic for clinical use. The benzodioxole modifications in Etoposide trade raw potency for metabolic stability and a safer toxicity profile.

Mechanism of Action: Structural Divergence

The anti-tumor activity of 1,3-benzodioxole derivatives is not monolithic.[1][2][3][4][5][6][7][8][9] Small structural changes shift the target from Microtubules to DNA Topoisomerase or Kinases.

MOA_PathwaysScaffold1,3-Benzodioxole ScaffoldClass1Podophyllotoxin/Etoposide(Glycosidic Modification)Scaffold->Class1Class2Chalcone Hybrids(Vinyl Linker)Scaffold->Class2Class3Arsenical Conjugates(As-S Bond)Scaffold->Class3Target1Topoisomerase IIStabilizationClass1->Target1IntercalationTarget2Tubulin Colchicine SiteInhibitionClass2->Target2Steric HindranceTarget3Thioredoxin Reductase(TrxR)Class3->Target3Covalent BindingOutcome1DNA Double-StrandBreaksTarget1->Outcome1Outcome2G2/M PhaseArrestTarget2->Outcome2Outcome3ROS Accumulation &Oxidative StressTarget3->Outcome3ApoptosisApoptosis (Cell Death)Outcome1->ApoptosisOutcome2->ApoptosisOutcome3->Apoptosis

Figure 1: Structural modifications to the benzodioxole core dictate the downstream signaling pathway, shifting from DNA damage (Etoposide) to cytoskeletal disruption (Chalcones).

Validated Experimental Protocols

To replicate the data presented above, the following self-validating protocols are recommended. These move beyond basic screening to confirm the specific mechanism of benzodioxole activity.

Protocol A: Tubulin Polymerization Assay (Fluorescence-Based)

Rationale: Confirms if the derivative acts like Podophyllotoxin (tubulin inhibitor) or Etoposide (Topo II inhibitor).

  • Preparation: Use >99% pure tubulin from bovine brain. Prepare reaction buffer (80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 10 µM fluorescent reporter (DAPI).

  • Basal Reading: Measure fluorescence (

    
    ) of tubulin (2 mg/mL) at 37°C for 5 minutes to establish baseline stability.
    
  • Induction: Add GTP (1 mM) to initiate polymerization.

  • Treatment: Immediately add the Test Compound (5 µM), Vehicle (DMSO), and Positive Control (Colchicine 5 µM).

  • Kinetic Monitoring: Record fluorescence every 60 seconds for 60 minutes.

  • Validation Check: The Vehicle control must show a sigmoidal increase in fluorescence (polymerization). If the Test Compound curve remains flat (similar to Colchicine), it confirms inhibition of tubulin assembly.

Protocol B: Cell Cycle Analysis (Flow Cytometry)

Rationale: Benzodioxole-chalcone hybrids typically cause G2/M arrest, whereas other agents might cause G0/G1 arrest.

  • Seeding: Seed MDA-MB-231 cells at

    
     cells/well in 6-well plates. Incubate 24h.
    
  • Treatment: Treat with IC

    
     concentration of the derivative for 24 hours.
    
  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate 30 min at 37°C in the dark.

  • Acquisition: Analyze >10,000 events using a flow cytometer.

  • Gating Strategy: Exclude doublets (FSC-A vs FSC-H). Quantify % cells in G0/G1, S, and G2/M phases.

  • Interpretation: A significant accumulation (>30% increase vs control) in the G2/M peak indicates tubulin destabilization.

Experimental Workflow: From Synthesis to Validation

The following workflow outlines the critical path for validating a new 1,3-benzodioxole derivative.

WorkflowStartStart: BenzodioxolePrecursorSynthSynthesis(Claisen-Schmidt / Amidation)Start->SynthScreenMTT Screen(Normal vs Tumor Cells)Synth->ScreenDecisionSelectivity Index(SI) > 2.0?Screen->DecisionMechanisticMechanistic Assays(Tubulin/Topo II/TrxR)Decision->MechanisticYesDiscardRefine StructureDecision->DiscardNoADMEIn Silico ADME(Lipinski Rules)Mechanistic->ADMEInVivoIn Vivo Xenograft(Tumor Volume Reduction)ADME->InVivo

Figure 2: Critical path for evaluating benzodioxole derivatives. The Selectivity Index (SI) checkpoint is crucial to avoid false positives caused by general toxicity.

References

  • Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. PubMed. [Link]

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. International Journal of Molecular Sciences. [Link]

  • Podophyllotoxin Derivatives: Current Synthetic Approaches for New Anticancer Agents. Current Pharmaceutical Design. [Link]

  • Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. Molecules. [Link]

  • Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs. Frontiers in Oncology. [Link]

Structural Determination of Benzodioxole Derivatives: A Comparative Guide to Crystalline Sponge X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzodioxole derivatives (1,3-benzodioxoles) represent a privileged scaffold in medicinal chemistry, appearing in diverse pharmacophores from natural products (e.g., safrole, piperine) to blockbuster drugs (e.g., Tadalafil, Paroxetine). However, a significant analytical bottleneck exists: many benzodioxole precursors and metabolites exist as volatile oils or amorphous solids that resist conventional crystallization.

This guide evaluates the Crystalline Sponge (CS) Method —a "crystallography without crystals" technique—against conventional Single Crystal X-ray Diffraction (SC-XRD) and Nuclear Magnetic Resonance (NMR). We provide validated protocols for handling benzodioxole derivatives, demonstrating how the CS method achieves absolute structure determination from nanogram-scale liquid samples.

The Analytical Challenge: Benzodioxole Derivatives

Benzodioxole rings often impart lipophilicity and conformational flexibility to molecules, leading to two primary structural determination hurdles:

  • Physical State: Many low-molecular-weight benzodioxoles are oils at room temperature, rendering them incompatible with conventional SC-XRD which requires a stable, high-quality single crystal (typically

    
     µm).
    
  • Stereochemical Ambiguity: While NMR can define connectivity, determining the absolute configuration (AC) of chiral benzodioxoles usually requires derivatization (e.g., Mosher's esters) or comparative circular dichroism (CD), both of which are indirect and error-prone.

The Solution: Crystalline Sponge Method

The CS method utilizes a pre-crystallized porous metal-organic framework (MOF), typically


 , where tpt is 2,4,6-tris(4-pyridyl)-1,3,5-triazine.[1][2] The benzodioxole "guest" is soaked into the "host" crystal's pores, where it aligns systematically, allowing the entire host-guest complex to be analyzed via standard X-ray diffraction.

Comparative Analysis: CS Method vs. Alternatives

The following table contrasts the CS method with standard industry alternatives for a hypothetical chiral benzodioxole derivative (approx. MW 300 Da, oily liquid).

FeatureCrystalline Sponge (CS) Method Conventional SC-XRD Solution NMR (1D/2D)
Sample State Liquid, Oil, or Amorphous SolidMust be a Single CrystalLiquid / Soluble Solid
Sample Quantity Nanogram to Microgram (50 ng - 5 µg)Milligram (>1 mg usually required for growth)Milligram (1–10 mg for 2D)
Direct 3D Structure Yes (Direct electron density map)Yes No (Inferred via NOE/J-coupling)
Absolute Config. Yes (via Anomalous Scattering of Zn/I)Yes (if heavy atom present)Indirect (Requires derivatization)
Throughput Moderate (1–3 days soaking + data collection)Low (Weeks/Months for crystal growth)High (Minutes to Hours)
Limitation Guest size (< 500 Da), Stability in MOFCrystallization failure rateSignal overlap, conformational averaging
Decision Logic for Researchers

The following decision tree illustrates when to deploy the CS method specifically for benzodioxole workflows.

decision_tree start Start: Benzodioxole Sample Analysis state_check Is the sample a solid single crystal? start->state_check sc_xrd Use Conventional SC-XRD (Gold Standard) state_check->sc_xrd Yes liquid_check Is sample Liquid/Oil or Amorphous Solid? state_check->liquid_check No quant_check Sample Quantity Available? liquid_check->quant_check nmr Use NMR + MS (Connectivity only) quant_check->nmr > 5 mg (Routine) cs_method Use Crystalline Sponge Method (Absolute Structure & Config) quant_check->cs_method < 5 µg (Trace/Precious) quant_check->cs_method Need Absolute Config (Chiral Oil)

Figure 1: Decision matrix for selecting the appropriate structural determination technique based on sample state and quantity.

Detailed Experimental Protocol

Objective: Structural elucidation of a liquid benzodioxole derivative (e.g., 5-allyl-1,3-benzodioxole) using the standard Zn-tpt crystalline sponge.

Phase 1: Host Preparation & Solvent Exchange[1]
  • Synthesis: Layer a solution of

    
     in methanol over a solution of tpt ligand in nitrobenzene. Allow to stand for 7 days at room temperature to grow colorless block crystals.
    
  • Solvent Exchange: The pores are initially filled with nitrobenzene (high boiling point). This must be exchanged for a volatile, non-interacting solvent (cyclohexane) to facilitate guest uptake.

    • Carefully remove the mother liquor using a microsyringe.

    • Add fresh cyclohexane.

    • Repeat this wash step 3–5 times over 2 days.

    • Critical Check: Verify crystal integrity under a microscope; cracks indicate osmotic shock.

Phase 2: Guest Soaking (The "Micro-Vial" Technique)

For volatile benzodioxoles, direct evaporation can lead to sample loss. Use the encapsulated diffusion method.

  • Preparation: Place one single sponge crystal (

    
     µm) into a micro-vial containing 40 µL of cyclohexane.
    
  • Analyte Addition: Add 0.5–1.0 µg of the benzodioxole derivative (dissolved in 1 µL of dichloromethane or neat if liquid) directly to the solvent.

  • Incubation: Seal the vial and incubate at 50°C for 24–48 hours .

    • Mechanism:[3] Heating increases the kinetic energy of the guest molecules, allowing them to penetrate the pore and displace the cyclohexane. The benzodioxole moiety typically interacts with the electron-deficient tpt panels via

      
       stacking.
      
  • Cooling: Slow cooling to room temperature (over 4 hours) promotes ordering of the guest within the pores.

Phase 3: Data Collection & Refinement
  • Mounting: Mount the crystal on a standard goniometer head using a low-temperature loop and inert oil (e.g., Paratone).

  • Temperature: Collect data at 100 K . Low temperature is non-negotiable to reduce thermal motion of the loosely bound guest molecules.

  • Diffraction: Use a high-intensity source (Cu

    
     or Mo 
    
    
    
    ). Benzodioxoles contain oxygen, but the heavy atoms in the framework (Zn, I) dominate scattering.
  • Refinement:

    • Solve the host framework structure first.

    • Locate residual electron density peaks in the pores.

    • Assign the benzodioxole skeleton to these peaks.

    • Constraint Strategy: If the guest is disordered, use rigid-body restraints (DFIX, FLAT) for the benzodioxole ring during early refinement cycles.

Mechanism of Action: The Host-Guest Interaction

Understanding why benzodioxoles bind is crucial for experimental success. The Zn-tpt framework possesses large hydrophobic cavities.

  • Affinity: The electron-rich aromatic ring of the benzodioxole engages in

    
     stacking with the electron-deficient triazine/pyridine rings of the host.
    
  • Anchoring: The ether oxygens in the dioxole ring often form weak C-H...O hydrogen bonds with the acidic protons of the host framework, locking the orientation.

  • Visualization:

interaction_map cluster_mechanism Stabilization Forces host Zn-tpt Host Framework (Electron Deficient) complex Ordered Host-Guest Complex host->complex Pore Diffusion guest Benzodioxole Guest (Electron Rich) guest->complex Pi-Pi Stacking & Van der Waals xray Diffraction Pattern (Bragg Peaks) complex->xray X-ray Exposure pi_stack Pi-Pi Interactions complex->pi_stack ch_o C-H...O Bonding complex->ch_o

Figure 2: Mechanistic pathway of guest inclusion and stabilization within the crystalline sponge.

Case Study Validation

Reference Case: Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and LDI-MS [1].

  • Analyte: A liquid 1,3-benzodioxole derivative.[4]

  • Method: The sample was soaked into the

    
     sponge.[3]
    
  • Result: The X-ray analysis clearly resolved the benzodioxole core. The electron density map revealed the guest was anchored via

    
     interactions with the TPT ligand.
    
  • Validation: To confirm the guest identity (and rule out solvent artifacts), the same single crystal was subjected to Laser Desorption Ionization Mass Spectrometry (LDI-MS) . The mass spectrum confirmed the molecular ion peak of the benzodioxole guest directly from the crystal used for X-ray.

  • Significance: This dual-method approach (X-ray + MS) provides indisputable proof of structure for liquid samples that cannot be crystallized otherwise.

References

  • Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. Source: The Analyst (RSC Publishing) URL:[Link]

  • The crystalline sponge method: a solvent-based strategy to facilitate noncovalent ordered trapping of solid and liquid organic compounds. Source: CrystEngComm (RSC Publishing) URL:[5][Link]

  • X-ray analysis on the nanogram to microgram scale using porous complexes. Source: Nature (2013) URL:[6][Link]

  • Absolute configuration determination of compounds bearing chiral quaternary carbon centers using the crystalline sponge method. Source: Chemical Science URL:[Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 1,3-Benzodioxole, 5-(fluoromethyl)-

[1]

Executive Summary & Immediate Directives

Strict Adherence Required: 1,3-Benzodioxole, 5-(fluoromethyl)- (also known as piperonyl fluoride) is a halogenated benzyl derivative .[1] Unlike standard organic solvents, this compound possesses a benzylic C-F bond which, while relatively stable, can undergo hydrolysis to release Hydrogen Fluoride (HF) under acidic conditions or elevated temperatures.

  • Primary Waste Stream: Halogenated Organic Waste.[1]

  • Critical Hazard: Potential for delayed HF generation upon contact with moisture/acids.[1]

  • Container Requirement: Polyethylene (HDPE/LDPE) or Teflon (PTFE) preferred over glass for long-term waste storage to prevent etching or failure in case of hydrolysis.[1]

Chemical Profile & Hazard Identification

To dispose of this chemical safely, you must understand its reactivity profile. It combines the lipophilicity of the methylenedioxybenzene ring with the reactivity of a benzyl fluoride.

PropertyDescription
Chemical Structure Benzene ring fused to a dioxole ring with a fluoromethyl substituent.[1]
Reactivity Class Alkylating Agent . The benzylic carbon is electrophilic.[1]
Stability Susceptible to hydrolysis.[1] Releases HF and the corresponding benzyl alcohol upon reaction with water/acids.[1]
GHS Classification Skin Corr.[1][2][3] 1B (Potential) , Eye Dam. 1, Acute Tox. 4. Treat as a lachrymator and corrosive.[1]
Flash Point Likely >60°C (based on chloro-analog), but treat as Combustible .
Key Safety Risks[2][4]
  • Hydrofluoric Acid (HF) Generation: Upon contact with strong acids or Lewis acids (e.g.,

    
    ), the C-F bond cleaves, generating anhydrous HF.
    
  • Alkylating Potential: Can irreversibly bind to DNA/proteins; handle as a potential mutagen.[1]

Step-by-Step Disposal Protocol

Phase 1: Waste Segregation

Do NOT mix this compound with:

  • Strong Acids: Promotes rapid hydrolysis and HF gas release.[1]

  • Strong Bases: Exothermic polymerization or decomposition.[1]

  • Aqueous Waste: Keep the waste stream anhydrous to minimize HF formation in the drum.

Phase 2: Packaging & Containment

Use the "Double-Containment" method to ensure safety during transport to the central accumulation area.[1]

  • Primary Container:

    • Material: High-Density Polyethylene (HDPE) or PTFE.[1] Avoid borosilicate glass for long-term waste storage if the material is wet or acidic, as generated HF will etch the glass and compromise integrity.[1]

    • Closure: Vented cap recommended if slow hydrolysis is suspected (prevents pressure buildup).[1]

  • Secondary Containment:

    • Place the primary container inside a chemically resistant tray or overpack drum.[1]

Phase 3: Labeling

Mark the container with the following specific details to alert downstream waste handlers:

  • Chemical Name: 1,3-Benzodioxole, 5-(fluoromethyl)-[1]

  • Hazard Checkboxes: [x] Toxic [x] Corrosive [x] Halogenated[1]

  • Specific Warning: "CONTAINS BENZYL FLUORIDE - POTENTIAL HF GENERATOR"[1]

Phase 4: Disposal Workflow (Visualized)

DisposalWorkflowStartWaste Generation:1,3-Benzodioxole, 5-(fluoromethyl)-CheckStateIs the materialpure or in solution?Start->CheckStatePureSolidPure Liquid/SolidCheckState->PureSolidSolutionDilute SolutionCheckState->SolutionSegregationSegregate from ACIDSand AQUEOUS wastePureSolid->SegregationSolution->SegregationContainerSelectSelect Container:HDPE or PTFE (No Glass)Segregation->ContainerSelectStrict Anhydrous ConditionsLabelingLabel:'Halogenated Organic''Potential HF Gen'ContainerSelect->LabelingCentralAccumTransfer to CentralAccumulation AreaLabeling->CentralAccumFinalDisposalFinal Disposal:High-Temp Incinerationwith HF ScrubberCentralAccum->FinalDisposal

Figure 1: Decision logic for the safe segregation and packaging of fluoromethyl benzodioxole waste.

Emergency Spill Response

If a spill occurs, immediate action is required to prevent HF exposure and surface contamination.[4]

  • Evacuate & Ventilate: Clear the immediate area.[1][4] Benzyl halides are lachrymators (tear-inducing).[1]

  • PPE Upgrade: Wear double nitrile gloves (or Silver Shield® laminates) and a full-face respirator with organic vapor/acid gas cartridges.[1]

  • Dry Absorption:

    • Do NOT use water. Water may accelerate hydrolysis.[1]

    • Cover the spill with Vermiculite or Dry Sand .[1]

    • Optional: Use a commercially available "HF Neutralizing" spill kit if you suspect significant hydrolysis has already occurred.[1]

  • Collection: Scoop absorbed material into a wide-mouth HDPE jar. Label as "Spill Debris: Fluoromethyl Benzodioxole."[1]

Regulatory Compliance & Waste Codes

Adherence to US EPA (RCRA) and local regulations is mandatory.

  • RCRA Classification:

    • Not P-Listed or U-Listed specifically by CAS.[1]

    • Characteristic Waste: Likely D001 (Ignitable) if in flammable solvent, and D003 (Reactive) if the specific synthesis batch is prone to violent water reaction (rare for this specific derivative but possible).

  • Waste Code Assignment:

    • Assign "Halogenated Solvents" code (often F001-F005 if mixed with listed solvents like DCM).[1]

    • If pure, manage as "Non-Regulated Chemical Waste" destined for Incineration .

References

  • National Institutes of Health (NIH) - PubChem. 1,3-Benzodioxole, 5-(chloromethyl)- (Analogous Compound Safety Data).[1] Retrieved from [Link][1]

  • Organic Chemistry Portal. Synthesis and Reactivity of Benzyl Fluorides. Retrieved from [Link][1]

  • Boston University EHS. Chemical Waste Management Guide: Halogenated Waste Segregation. Retrieved from [Link][1]

Personal protective equipment for handling 1,3-Benzodioxole, 5-(fluoromethyl)-

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Treat 1,3-Benzodioxole, 5-(fluoromethyl)- as a Potent Alkylating Agent and Lachrymator.

While specific toxicological data for this fluorinated intermediate (CAS: 160599-93-9) is less abundant than its chlorinated or brominated analogs (Piperonyl chloride/bromide), the structural presence of a benzylic fluoride moiety on a benzodioxole ring dictates a strict "Read-Across" Safety Protocol .

You must handle this compound assuming the hazards of Corrosivity (Skin/Eye) , Lachrymatory effects , and Potential HF generation upon hydrolysis.

Critical Hazard Profile
PropertyClassification (Read-Across)Operational Implication
Reactivity Electrophilic Alkylating AgentIrreversible binding to DNA/Proteins. High sensitization risk.
Acute Health Skin Corr.[1][2][3][4] 1B / Eye Dam. 1Causes severe burns; lachrymator (tear gas effect).
Stability Moisture SensitiveHydrolysis may release Hydrogen Fluoride (HF) and Piperonyl alcohol.
Flash Point >65°C (Est.)Combustible liquid/low-melting solid.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for direct handling of benzyl halide derivatives. The benzylic carbon-fluorine bond is reactive; standard nitrile gloves may offer limited permeation protection during prolonged contact.

Respiratory Protection[2][4][6]
  • Primary Control: All operations must be conducted inside a certified Chemical Fume Hood with a face velocity of 80–100 fpm.

  • Secondary Control (Spill/Outside Hood): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges. The "Acid Gas" component is mandatory due to potential HF hydrolysis byproducts.

Dermal Protection (Glove Selection)

Benzyl halides are known to permeate standard nitrile rubber.

Task DurationRecommended Glove SystemMaterial ThicknessRationale
Incidental (Splash) Double Nitrile 0.11 mm (min) per layerOuter layer protects against gross contamination; inner layer is the final barrier.
Synthesis/Transfer Laminate (Silver Shield/4H) Multi-layerMandatory for scale-up. Laminates prevent permeation of aromatic alkylators where nitrile fails.
Heavy Exposure Viton® or Butyl Rubber 0.30 mm+Superior resistance to halogenated aromatics.
Eye & Face Protection[2][4][6]
  • Standard: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are prohibited due to the lachrymatory nature of the vapor.

  • High Volume (>5g): Add a Face Shield over goggles to prevent skin absorption via the face/neck.

Operational Protocols

A. Pre-Operational Workflow (DOT Visualization)

SafetyWorkflow Start Start: Handling 5-(fluoromethyl)-1,3-benzodioxole Check Check Fume Hood (Verify Flow >80fpm) Start->Check PPE Don PPE: Double Nitrile or Laminate Gloves Check->PPE Equip Prepare Quench Soln: (Sat. NaHCO3) PPE->Equip Action Proceed to Weighing/Transfer Equip->Action

Figure 1: Pre-operational safety check sequence ensuring engineering controls and neutralization agents are ready before the container is opened.

B. Weighing and Transfer
  • Environment: Never weigh this compound on an open bench. Move the balance into the fume hood or use a tared, sealed vessel.

  • Technique: Use a disposable spatula or syringe (if liquid/melted). Avoid metal spatulas if moisture is present to prevent catalytic decomposition.

  • Decontamination: Immediately wipe the exterior of the stock bottle with a dry tissue, then a tissue dampened with acetone, before returning it to storage.

C. Reaction Monitoring
  • Vessel: Use oven-dried glassware under an inert atmosphere (Nitrogen/Argon). Moisture accelerates hydrolysis to HF.

  • Temperature: Maintain <40°C unless reflux is required. Higher temperatures increase the vapor pressure of this lachrymator.

Emergency Response & Disposal

Spill Management Logic

Do not attempt to clean spills >10 mL without a respirator.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Small < 10 mL Inside Hood Assess->Small Large > 10 mL Or Outside Hood Assess->Large Absorb Absorb with Vermiculite/Sand Small->Absorb Evacuate Evacuate Lab Call EHS Large->Evacuate Neutralize Treat Waste with Dilute NaHCO3 Absorb->Neutralize Bag Double Bag Label: Fluorinated Org. Neutralize->Bag

Figure 2: Decision logic for spill containment. Note that large spills outside a hood require evacuation due to lachrymatory effects.

Waste Disposal[2][4]
  • Segregation: Classify as Halogenated Organic Waste .

  • Incompatibility: DO NOT mix with strong oxidizing acids (Nitric) or strong bases (Sodium Hydroxide) in the waste stream without prior neutralization. Direct mixing with strong base can cause rapid, exothermic hydrolysis.

  • Labeling: Clearly mark the tag with "Contains Fluorinated Benzyl Derivative – Potential HF Generation."

Storage Specifications

  • Temperature: Refrigerate (2–8°C).

  • Atmosphere: Store under Argon or Nitrogen.[5]

  • Container: Tightly sealed glass or Teflon (PTFE). Avoid long-term storage in standard polyethylene if the compound is liquid, as benzyl halides can slowly permeate plastics.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: 5-(Bromomethyl)-1,3-benzodioxole (Analogous Hazard Data). National Library of Medicine. Retrieved February 17, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: 1910.138 - Hand Protection. United States Department of Labor. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.